Givinostat hydrochloride
描述
Histone Deacetylase Inhibitor is any substance that inhibits histone deacetylase, an enzyme that catalyzes the removal of acetyl groups from core histones. Inhibition of histone deacetylase can result in hyperacetylation of histones, with an effect on gene expression and cell differentiation.
has antineoplastic activity
属性
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199657-29-9 | |
| Record name | Givinostat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIVINOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Givinostat's Preclinical Profile: A Technical Guide to On-Target Activity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (B1684626) is a potent, orally bioavailable hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] It has demonstrated therapeutic potential in preclinical models of various diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV).[2][3] This technical guide provides an in-depth overview of Givinostat's target profile, its mechanism of action, and observed off-target effects in preclinical settings. The information is presented to facilitate further research and development of this compound.
Givinostat Target Profile
Givinostat is characterized as a pan-HDAC inhibitor, targeting enzymes in both Class I and Class II.[1] Its inhibitory activity across a panel of recombinant human HDAC isoforms has been quantified, revealing a broad spectrum of activity with varying potencies.
Table 1: Givinostat In Vitro Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HD1-B | 7.5 |
| HD1-A | 16 |
| HDAC1 | 198 |
| HDAC2 | 325 |
| HDAC3 | 157 |
| HDAC8 | 854 |
| Class IIa | |
| HDAC4 | 1059 |
| HDAC5 | 532 |
| HDAC7 | 524 |
| HDAC9 | 541 |
| Class IIb | |
| HDAC6 | 315 |
| HDAC10 | 340 |
| Class IV | |
| HDAC11 | 292 |
Data sourced from MedChemExpress.[4]
On-Target Effects in Preclinical Models
Givinostat's on-target effects are primarily driven by its inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in the modulation of gene expression, impacting cellular processes such as inflammation, fibrosis, and cell proliferation.
Duchenne Muscular Dystrophy (DMD)
In the mdx mouse model of DMD, Givinostat has been shown to ameliorate disease pathology through multiple mechanisms.[2][5]
-
Reduced Inflammation and Fibrosis: Givinostat treatment leads to a significant reduction in inflammatory infiltrates and collagen deposition in the muscles of mdx mice.[2][5][6]
-
Improved Muscle Histology: Treatment with Givinostat promotes the formation of muscle fibers with an increased cross-sectional area and reduces fatty infiltration.[5][6]
-
Enhanced Muscle Function: Preclinical studies have demonstrated that Givinostat-treated mdx mice exhibit improved endurance in treadmill tests and increased muscle strength.[5][7]
Signaling Pathway in DMD
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Givinostat Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Givinostat (B1684626)
Introduction
Givinostat, sold under the brand name Duvyzat, is a first-in-class, orally administered histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated a multi-targeted mechanism of action with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities.[1] Developed by Italfarmaco, Givinostat has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of Duchenne muscular dystrophy (DMD) in patients aged six years and older, making it the first nonsteroidal drug approved for all genetic variants of this condition.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Givinostat, summarizing key data from preclinical and clinical studies.
Pharmacodynamics (PD)
The primary mechanism of action of Givinostat is the inhibition of Class I and Class II histone deacetylases (HDACs).[1][4] In pathological conditions such as DMD, HDACs are constitutively hyperactive, leading to epigenetic changes that suppress muscle regeneration and promote inflammation and fibrosis.[5][6][7] By inhibiting HDACs, Givinostat restores the balance of histone acetylation, leading to a cascade of beneficial downstream effects.[5][6]
Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5][8] Givinostat binds to the catalytic pocket of HDAC enzymes, chelating the zinc ion essential for their activity.[4] This inhibition leads to histone hyperacetylation, resulting in a more "open" and relaxed chromatin structure.[3][5][6] This enhanced DNA accessibility allows for the transcription of genes involved in muscle repair, myogenesis, and anti-inflammatory responses.[5][6]
The diagram below illustrates the core mechanism of Givinostat's action on chromatin structure.
In Vivo Pharmacodynamic Effects
Givinostat's HDAC inhibition translates into a range of significant therapeutic effects observed in both preclinical and clinical settings. These effects address key pathological features of DMD, including inflammation, fibrosis, and impaired muscle regeneration.[5][6]
Key Downstream Effects:
-
Reduced Inflammation and Fibrosis: In the mdx mouse model of DMD, Givinostat treatment significantly reduced inflammatory infiltrate and decreased fibrosis by up to 30-40%.[5][6][9] It also reduced necrosis and fatty replacement in skeletal muscle.[5][6]
-
Enhanced Myogenesis: By inhibiting hyperactive HDACs, Givinostat promotes the activity of transcription factors crucial for myogenic differentiation, such as MyoD and MEF2.[5][6] This helps restore the differentiation of satellite cells into new muscle fibers.[5][6]
-
Modulation of Signaling Pathways: Givinostat has been shown to affect several signaling pathways. It can modulate TGF-β signaling and has activity against cells expressing the mutated JAK2(V617F) enzyme, which is implicated in myeloproliferative diseases.[1][5] This suggests a broader applicability beyond DMD.
-
Target Engagement: The administration of Givinostat leads to a measurable increase in the acetylation of histones, such as histone H3, confirming target engagement in vivo.[10] In a rat model of neonatal hypoxia-ischemia, Givinostat treatment restored the level of acetylated H3 to control levels.[10]
The following diagram illustrates the signaling cascade initiated by Givinostat in the context of DMD.
Pharmacodynamic Biomarkers
One of the key dose-limiting toxicities and a monitored pharmacodynamic biomarker for Givinostat is thrombocytopenia (a decrease in platelet count).[1][11][12] Population PK/PD modeling has been used to describe the time course of platelet counts following Givinostat administration, allowing for weight-based dosing strategies to manage this effect while maintaining efficacy.[11][12]
| Biomarker | Effect of Givinostat | Clinical Significance | Reference |
| Platelet Count | Decrease from baseline | Dose-limiting toxicity; requires monitoring. PK/PD models link exposure to the extent of decrease. | [11][12] |
| Histone H3 Acetylation | Increase | Direct evidence of target engagement (HDAC inhibition). | [10] |
| Triglycerides | Increase (Hypertriglyceridemia) | Common side effect requiring monitoring. | [1] |
| Muscle Fat Fraction | Reduction in vastus lateralis | Indicates slowing of disease progression and muscle degeneration. A 30% reduction was observed. | [5][6] |
Pharmacokinetics (PK)
Givinostat is an orally bioavailable drug.[5][6] Its pharmacokinetic profile has been characterized through multiple clinical studies, leading to the development of a population PK model that informs dosing recommendations.[12][13]
Absorption, Distribution, Metabolism, and Elimination (ADME)
-
Absorption: Givinostat is absorbed following oral administration, with Tmax occurring approximately 2-3 hours post-dose.[2] Administration with a high-fat meal can increase AUC by 40% and Cmax by 23%, delaying Tmax.[2]
-
Distribution: Population PK modeling estimates the apparent volume of distribution of the central and peripheral compartments to be 160 L and 483 L, respectively.[2]
-
Metabolism & Elimination: A two-compartment model with first-order elimination from the central compartment best describes Givinostat's pharmacokinetics.[12][13] Body weight has been identified as a significant covariate affecting the drug's apparent clearance (CL/F), with clearance increasing with body weight.[12][13]
Preclinical Pharmacokinetics (mdx Mice)
Pharmacokinetic studies in mdx mice were crucial for establishing the exposure-response relationship and defining the therapeutic dose range.
| Parameter | Dosing Regimen | Value | Reference |
| Optimal Efficacy Dose | 5-10 mg/kg/day (oral) | Showed recovery of functional and histological parameters. | [9][14] |
| Effective Exposure | Daily administration | Daily AUCs of ~300 ng·h/mL were required for beneficial effects. | [13] |
Clinical Pharmacokinetics (Humans)
Population PK analysis, incorporating data from seven clinical studies, has defined the pharmacokinetic profile of Givinostat in pediatric and adult populations.[12][13]
| Parameter | Population / Dose | Value | Reference |
| Tmax | Humans (oral) | ~2-3 hours | [2] |
| Steady State | Twice daily dosing | Achieved within 5-7 days | [2] |
| Apparent Volume of Distribution (Central) | Population PK Model | 160 L | [2] |
| Apparent Volume of Distribution (Peripheral) | Population PK Model | 483 L | [2] |
| Target Exposure (AUC0–12) | Boys with DMD (37.5 mg BID) | ~570 ng·h/mL | [13] |
| Dosing Regimen | DMD Patients | Weight-based, twice daily | [12][13] |
Experimental Protocols & Methodologies
The characterization of Givinostat's PK/PD profile has been built on rigorous preclinical and clinical experimental designs.
Preclinical Evaluation in mdx Mouse Model
-
Animal Model: mdx mice, a widely used model for Duchenne muscular dystrophy.[9][14]
-
Drug Administration: Long-term (e.g., 3.5 months) oral administration of Givinostat at various doses (e.g., 1, 5, and 10 mg/kg/day).[9][14]
-
Pharmacodynamic Assessments:
-
Functional Tests: Endurance performance evaluated using treadmill tests.[9][14] Grip strength tests were also used.[15]
-
Histology: Muscle tissue (e.g., tibialis anterior) analyzed for myofiber cross-sectional area, fibrosis (e.g., using Sirius Red staining), inflammatory infiltrate, and fatty infiltration via hematoxylin (B73222) and eosin (B541160) (H&E) staining.[9][14][16]
-
-
Pharmacokinetic Analysis: Blood samples collected at various time points after oral administration to determine drug exposure parameters (Cmax, AUC). A population PK approach was used to link individual blood AUCs with PD effects.[9]
The diagram below outlines a typical workflow for preclinical evaluation.
Clinical Trial Methodology (DMD Studies)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 2 and Phase 3 trials.[5][6][17][18]
-
Patient Population: Ambulant boys aged 6 years and older with a confirmed DMD diagnosis, typically on a stable corticosteroid regimen.[17][18]
-
Drug Administration: Oral suspension of Givinostat administered twice daily, with dosing adjusted for body weight.[12][19]
-
Primary and Secondary Endpoints:
-
Functional Assessments: Timed function tests, such as the time to climb four stairs (a primary endpoint), and the North Star Ambulatory Assessment (NSAA).[5][6][18]
-
Muscle Imaging: Magnetic Resonance Spectroscopy (MRS) to quantify muscle fat fraction in the vastus lateralis, a key secondary endpoint.[5][6][17]
-
Histology: Analysis of muscle biopsies to assess changes in muscle tissue, fibrosis, and necrosis.[5][6]
-
-
Safety and PK Monitoring:
Givinostat represents a significant advancement in the treatment of Duchenne muscular dystrophy, acting through a multi-targeted epigenetic mechanism. Its pharmacodynamic profile is well-characterized, with in vivo studies confirming that its inhibition of HDACs leads to reduced inflammation and fibrosis and promotes muscle regeneration. The pharmacokinetic properties of Givinostat have been thoroughly investigated, enabling the development of a weight-based dosing strategy that balances efficacy with a manageable safety profile, particularly concerning thrombocytopenia. The comprehensive preclinical and clinical data provide a strong foundation for its use in DMD and support further investigation into its potential in other inflammatory and fibrotic diseases.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 4. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 7. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetic-pharmacodynamic analysis of givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Duvyzat (givinostat): a new hope for Duchenne muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
Givinostat Hydrochloride: A Deep Dive into its Modulation of Gene Expression
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Givinostat (B1684626) hydrochloride, a potent histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of gene expression with therapeutic implications in a range of diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV). This technical guide provides a comprehensive overview of the core mechanisms by which Givinostat exerts its effects, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Histone Hyperacetylation and Transcriptional Activation
Givinostat functions as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes that are crucial regulators of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription factors to DNA, thereby repressing gene transcription. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state. This open chromatin architecture facilitates the binding of transcriptional machinery to gene promoter and enhancer regions, leading to the activation of gene expression.[1][2][3] This epigenetic modulation is the foundational mechanism through which Givinostat mediates its therapeutic effects.
Modulation of Key Signaling Pathways
Givinostat's influence on gene expression extends to the modulation of critical signaling pathways implicated in inflammation, fibrosis, and cell proliferation.
The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of fibrosis, a pathological hallmark of Duchenne muscular dystrophy. In DMD patient-derived fibroblasts, Givinostat has been shown to differentially regulate genes within this pathway. Specifically, it downregulates the expression of TGF-β receptor 1 (TGF R1) and Collagen III, a major component of fibrotic tissue. Conversely, Givinostat upregulates the expression of TGF-β receptor 2 (TGF R2).[4] This differential modulation suggests a complex regulatory role for Givinostat in mitigating the pro-fibrotic effects of TGF-β.
Caption: Givinostat's modulation of the TGF-β signaling pathway.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to the pathophysiology of myeloproliferative neoplasms like Polycythemia Vera. While direct quantitative data on Givinostat's effect on JAK/STAT target gene expression is limited in the provided search results, its known mechanism as an HDAC inhibitor suggests a role in modulating the expression of genes regulated by this pathway. HDAC inhibitors can influence the expression of key components and targets of the JAK/STAT cascade, thereby impacting cell proliferation and survival. Further research is needed to elucidate the precise gene expression changes induced by Givinostat within this pathway.
Caption: Postulated modulation of the JAK/STAT signaling pathway by Givinostat.
Quantitative Data on Gene Expression Modulation
While comprehensive RNA-sequencing datasets from Givinostat clinical trials are not publicly available, preclinical and some clinical studies provide insights into its impact on gene expression.
| Gene/Molecule | Disease Model/System | Direction of Change | Method | Reference |
| TGF-β Pathway | ||||
| TGF R1 | DMD Patient Fibroblasts | Downregulated | Not Specified | [4] |
| TGF R2 | DMD Patient Fibroblasts | Upregulated | Not Specified | [4] |
| Collagen III | DMD Patient Fibroblasts | Downregulated | Not Specified | [4] |
| Inflammatory Cytokines | ||||
| IL-1α | Mouse Model (AMI) | Downregulated | qRT-PCR | [5] |
| IL-1β | Mouse Model (AMI) | Downregulated | qRT-PCR | [5] |
| IL-1β mRNA | INS-1 cells and rat islets | Downregulated | Real-time qPCR | [6] |
| Growth Factors & Other Genes | ||||
| Placenta Growth Factor (PlGF) | Mouse Model (AMI) | Upregulated | qRT-PCR | [5] |
| Bone Morphogenic Protein 2 (BMP-2) | Mouse Model (AMI) | Upregulated | qRT-PCR | [5] |
| Caspase 3 | Co-culture of CMs and M2 MPs | Downregulated | qRT-PCR | [5] |
| Follistatin | mdx mice | Upregulated | Not Specified | [2] |
| microRNAs | ||||
| miR-449a-5p | mdx mice | Upregulated | Not Specified | [1][3] |
| miR-92b-3p | mdx mice | Upregulated | Not Specified | [1][3] |
Experimental Protocols
Detailed experimental protocols from specific Givinostat studies are often proprietary. However, based on standard methodologies, the following outlines the likely procedures for key experiments.
In Vivo Treatment of mdx Mice and Tissue Collection
Objective: To assess the in vivo efficacy of Givinostat in a mouse model of DMD.
-
Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice and wild-type C57BL/10ScSnJ control mice are used.[7]
-
Givinostat Administration: Givinostat is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (gavage) at specified doses (e.g., 1, 5, 10 mg/kg/day) for a defined period (e.g., 3.5 months).[7]
-
Functional Assessment: Functional tests such as grip strength and treadmill exhaustion tests are performed at regular intervals.[7]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm) are collected.
-
Histological Analysis: A portion of the muscle tissue is fixed in formalin and embedded in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin, Sirius Red) to assess muscle morphology, fibrosis, and inflammation.[7]
-
Gene Expression Analysis: Another portion of the muscle tissue is snap-frozen in liquid nitrogen for subsequent RNA or protein extraction.
Caption: General experimental workflow for preclinical evaluation of Givinostat in mdx mice.
Cell Culture, Givinostat Treatment, and RNA Extraction
Objective: To investigate the effect of Givinostat on gene expression in a cell culture model.
-
Cell Culture: DMD patient-derived fibroblasts or other relevant cell lines are cultured in appropriate media and conditions.
-
Givinostat Treatment: Cells are treated with varying concentrations of Givinostat or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis and RNA Extraction: Following treatment, cells are washed with PBS and lysed. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Downstream Analysis: The extracted RNA is then used for downstream applications such as quantitative real-time PCR (qPCR) or RNA-sequencing.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Objective: To determine the effect of Givinostat on histone acetylation at specific gene promoters.
-
Cell Culture and Crosslinking: Cells are treated with Givinostat or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). The antibody-histone-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Crosslinking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific gene promoter regions of interest. The enrichment of the target sequence in the immunoprecipitated DNA is calculated relative to a control (e.g., input DNA or a negative control region).[8]
Conclusion
Givinostat hydrochloride modulates gene expression primarily through the inhibition of histone deacetylases, leading to a more open chromatin structure and increased transcription of target genes. This mechanism of action has been shown to impact key signaling pathways involved in inflammation and fibrosis, such as the TGF-β pathway. While quantitative data on a global transcriptomic level remains limited in the public domain, preclinical and targeted studies have demonstrated Givinostat's ability to alter the expression of specific genes and microRNAs involved in muscle regeneration and pathology. The provided experimental frameworks offer a basis for further investigation into the precise molecular consequences of Givinostat treatment. As research continues, a more detailed understanding of Givinostat's role in modulating the transcriptome will undoubtedly emerge, further refining its therapeutic applications.
References
- 1. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. mdaconference.org [mdaconference.org]
- 5. Givinostat reduces adverse cardiac remodeling through regulating fibroblasts activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysine deacetylase inhibitor givinostat inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Epigenetic Modifications Induced by Givinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (ITF2357) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] In pathological conditions such as Duchenne Muscular Dystrophy (DMD) and certain myeloproliferative neoplasms (MPNs), HDACs are often hyperactive, leading to aberrant gene expression that drives disease progression.[4][5]
Givinostat's therapeutic potential stems from its ability to inhibit class I and II HDACs, thereby modulating the acetylation status of chromatin and other proteins to restore a more normal gene expression profile.[6] This multi-targeted mechanism addresses key pathological processes including chronic inflammation, fibrosis, and impaired tissue regeneration.[4][7] Recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of DMD, Givinostat represents a significant advancement in epigenetic therapy.[4] This guide provides a detailed overview of the epigenetic modifications induced by Givinostat, summarizing key quantitative data and outlining relevant experimental protocols for its study.
Core Mechanism of Action: HDAC Inhibition
The primary mechanism of Givinostat is the inhibition of histone deacetylases. In a normal state, HDACs and histone acetyltransferases (HATs) work in balance to control the acetylation level of histones.[1] HDAC hyperactivity, as seen in DMD, leads to hypoacetylation of histone tails.[4] This increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and resulting in a condensed, compact chromatin structure (heterochromatin). This state represses gene transcription by limiting the access of transcription factors and RNA polymerase to the DNA.[8]
Givinostat treatment blocks the enzymatic activity of HDACs. This action shifts the balance, leading to an accumulation of acetyl groups on histone lysine residues, a state known as hyperacetylation.[3] The neutralization of the positive charges on histones weakens their bond with DNA, promoting a relaxed, open chromatin structure (euchromatin).[1] This open state facilitates the binding of transcription machinery, leading to the activation of previously silenced genes involved in critical cellular processes like muscle repair and anti-inflammatory responses.[1][4]
Key Epigenetic and Downstream Effects in Duchenne Muscular Dystrophy (DMD)
In DMD, the absence of dystrophin leads to a pathological cascade characterized by chronic inflammation, failed muscle regeneration, fibrosis (scar tissue formation), and adipogenesis (fat replacement).[4] Constitutively active HDACs exacerbate these conditions by repressing genes essential for myogenesis and anti-inflammatory responses.[4] Givinostat intervenes by inducing epigenetic changes that counteract these pathological processes.
-
Reduces Inflammation: Givinostat treatment leads to the downregulation of pro-inflammatory cytokines.[3]
-
Promotes Myogenesis: By inducing histone hyperacetylation, Givinostat activates the transcription of crucial myogenic regulatory factors and microRNAs (e.g., miR-206), promoting the differentiation of muscle stem cells (satellite cells) and the formation of larger, healthier muscle fibers.[4][9]
-
Reduces Fibrosis and Adipogenesis: Givinostat modulates the TGF-β signaling pathway, which is a key driver of fibrosis.[8] It reduces the expression of pro-fibrotic genes like Collagen III.[8] This leads to a significant decrease in the replacement of muscle with fibrotic and adipose tissue, thereby preserving muscle architecture and function.[9]
Quantitative Data on Givinostat's Effects
The efficacy of Givinostat has been quantified in both preclinical animal models and clinical trials in human patients. The following tables summarize key findings.
Table 1: Summary of Preclinical Efficacy in mdx Mouse Model of DMD
| Parameter Assessed | Model | Givinostat Effect | Quantitative Result | Citation |
| Muscle Histology | ||||
| Fibrosis Reduction | mdx mice | ↓ Fibrotic Tissue | 30% - 40% reduction | [2][9] |
| Fat Infiltration | mdx mice | ↓ Adipose Tissue | Significant reduction | [9][10] |
| Myofiber Size | mdx mice | ↑ Cross-Sectional Area (CSA) | Significant increase | [9][10] |
| Muscle Function | ||||
| Muscle Strength | mdx mice | ↑ Grip Strength | Dose-dependent improvement | [9] |
| Endurance | mdx mice | ↑ Treadmill Performance | Increased time to exhaustion | [9] |
Table 2: Summary of Clinical Efficacy in DMD Patients
| Parameter Assessed | Study Phase | Givinostat Effect | Quantitative Result | Citation |
| Muscle Histology | ||||
| Fibrosis | Phase 2 | ↓ Fibrotic Tissue | Significant decrease from baseline | [9][11] |
| Fatty Replacement | Phase 2 | ↓ Adipose Tissue | Significant decrease from baseline | [9][11] |
| Muscle Fiber Area | Phase 2 | ↑ Muscle Tissue Fraction | Significant increase from baseline | [11] |
| Functional & Imaging | ||||
| Four-Stair Climb | Phase 3 | Slowed Progression | 1.78s less decline vs. placebo over 18 months | [12][13] |
| Fat Infiltration (VL) | Phase 3 | ↓ Fat Infiltration | ~30% reduction in vastus lateralis fat fraction | [10] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the epigenetic and cellular effects of Givinostat.
Protocol: Western Blot for Histone Acetylation
This protocol is designed to detect changes in the acetylation status of histones (e.g., Histone H3) in cells treated with Givinostat.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, or primary myoblasts) to be 70-80% confluent at the time of treatment.
-
Prepare a stock solution of Givinostat in DMSO. Dilute in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only (DMSO) control.
-
Treat cells for a specified duration (e.g., 6, 12, or 24 hours).
2. Histone Extraction (Acid Extraction Method): [4][14]
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape cells and pellet by centrifugation (1,500 rpm, 5 min, 4°C).
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors). Incubate on ice for 10 minutes to lyse cell membranes.
-
Centrifuge at 6,500 x g for 10 min at 4°C to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl and incubate with rotation overnight at 4°C.
-
Centrifuge at 10,000 rpm for 10 min at 4°C. Collect the supernatant containing the acid-soluble histones.
3. Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a Bradford or BCA protein assay.
-
Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
4. SDS-PAGE and Electrotransfer:
-
Load samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes.
-
Verify transfer efficiency using Ponceau S stain.[3]
5. Immunoblotting:
-
Block the membrane in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark (e.g., rabbit anti-acetyl-Histone H3, Lys9/K14) diluted in blocking buffer. A parallel blot should be run with an antibody against total Histone H3 as a loading control.[15]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Wash the membrane 3x for 10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify band intensity. Normalize the intensity of the acetylated histone band to the total histone band.[16]
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol outlines a general workflow to identify the genomic loci where histone acetylation is enriched following Givinostat treatment.
1. Cell Treatment and Cross-linking:
-
Treat cells with Givinostat or vehicle control as described in 5.1.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Sonication:
-
Harvest and wash cells. Lyse cells to release nuclei.
-
Resuspend nuclei in a shearing buffer (containing SDS and protease inhibitors).
-
Sonciate the chromatin to shear DNA into fragments of 200-800 bp. Optimization of sonication time and power is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the lysate (10-20 µg of chromatin) overnight at 4°C with 5-10 µg of a ChIP-grade antibody against a specific acetyl-histone mark (e.g., anti-acetyl-H3 K27). Include a negative control (e.g., Normal Rabbit IgG).
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 4 hours at 4°C.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[17]
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
5. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis (qPCR or Sequencing):
-
qPCR: Quantify the enrichment of specific gene promoters (e.g., the promoter of a muscle-specific gene) in the immunoprecipitated DNA relative to the input DNA.
-
ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to map histone acetylation patterns genome-wide.
Protocol: Histological Analysis of Muscle Tissue
This protocol is for assessing changes in muscle morphology, fibrosis, and fat infiltration in tissue sections from preclinical models or patient biopsies.
1. Tissue Preparation:
-
Excise muscle tissue (e.g., gastrocnemius, tibialis anterior) and either fix in 10% neutral buffered formalin for paraffin (B1166041) embedding or snap-freeze in isopentane (B150273) cooled by liquid nitrogen for cryosectioning.[10]
-
Cut 5-10 µm thick sections using a microtome or cryostat.
2. Staining for General Morphology and Fibrosis:
-
Hematoxylin and Eosin (H&E) Staining: For general muscle fiber morphology, identification of centrally located nuclei (a sign of regeneration), and detection of necrotic or inflammatory areas.
-
Sirius Red or Masson's Trichrome Staining: To specifically stain collagen fibers and quantify the extent of fibrosis. Collagen will appear red (Sirius Red) or blue (Trichrome).[10]
3. Staining for Fat Infiltration:
-
Oil Red O Staining: Performed on frozen sections to stain neutral lipids (adipocytes) red. This allows for the quantification of fatty replacement within the muscle.[10]
4. Immunohistochemistry (IHC):
-
Perform antigen retrieval on sections if necessary.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a protein of interest (e.g., α-SMA for myofibroblasts).
-
Incubate with a labeled secondary antibody and a detection substrate to visualize the protein.
5. Image Acquisition and Analysis:
-
Capture high-resolution images of the stained sections using a brightfield microscope.
-
Use image analysis software (e.g., ImageJ, HALO) to quantify parameters:
-
Myofiber Cross-Sectional Area (CSA): Measure the area of individual muscle fibers.
-
Fibrotic/Adipose Area: Calculate the percentage of the total tissue area that is positive for the respective stain.
-
Central Nucleation Index: Determine the percentage of myofibers with centrally located nuclei.
-
Conclusion
Givinostat exerts its therapeutic effects primarily through the epigenetic mechanism of HDAC inhibition. By inducing histone hyperacetylation, it remodels chromatin to activate beneficial gene expression programs. This leads to a multi-pronged attack on the pathology of diseases like DMD, resulting in reduced inflammation and fibrosis, and enhanced muscle regeneration. The quantitative data from both preclinical and clinical studies provide robust evidence of its efficacy in modifying key histological and functional outcomes. The protocols detailed herein offer a foundational framework for researchers to further investigate the nuanced epigenetic and cellular impacts of Givinostat and other HDAC inhibitors in drug discovery and development.
References
- 1. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 2. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. med.uio.no [med.uio.no]
- 8. mdaconference.org [mdaconference.org]
- 9. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. itftherapeutics.com [itftherapeutics.com]
- 11. parentproject.it [parentproject.it]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Givinostat in Inflammatory Diseases: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Givinostat (ITF2357) is a potent, orally available histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential across a range of preclinical models of inflammatory diseases. By modulating the epigenetic landscape, Givinostat interferes with key pathological processes including chronic inflammation, fibrosis, and cellular degeneration. Its mechanism of action involves the inhibition of Class I and II HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression to suppress pro-inflammatory pathways and promote tissue repair. This document provides an in-depth overview of the preclinical data supporting the use of Givinostat in inflammatory conditions, with a focus on Duchenne Muscular Dystrophy (DMD) and Inflammatory Bowel Disease (IBD), detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.
Core Mechanism of Action in Inflammation
Givinostat exerts its anti-inflammatory effects primarily through the inhibition of HDAC enzymes. In inflammatory states, HDACs are often dysregulated, leading to the hypoacetylation of histones at the promoters of anti-inflammatory genes, thereby silencing them. Conversely, transcription factors central to the inflammatory response, such as NF-κB, are activated.
Givinostat reverses this by inducing histone hyperacetylation, which relaxes the chromatin structure.[1] This allows for increased access of transcription factors to DNA, enhancing the expression of genes involved in anti-inflammatory responses and muscle repair.[1] Concurrently, Givinostat has been shown to suppress the activity of pro-inflammatory signaling pathways like NF-κB, reducing the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3]
References
- 1. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Fibrotic Properties of Givinostat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Givinostat (B1684626) hydrochloride (hereafter referred to as Givinostat) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-fibrotic properties in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the anti-fibrotic effects of Givinostat, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.
Introduction: The Role of HDACs in Fibrosis
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In the context of fibrosis, HDACs are often upregulated and contribute to the pro-fibrotic phenotype by modulating the expression of genes involved in inflammation, myofibroblast activation, and ECM deposition.[2][3] As a pan-HDAC inhibitor, Givinostat reverses this process, leading to histone hyperacetylation and the altered expression of genes that drive the fibrotic cascade.[1]
Mechanism of Action of Givinostat in Fibrosis
Givinostat exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC enzymes. This leads to a cascade of downstream events that collectively counteract the progression of fibrosis.
Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis in various organs.[4][5] Givinostat has been shown to interfere with this pathway at multiple levels:
-
Regulation of TGF-β Receptors: In fibroblasts from Duchenne Muscular Dystrophy (DMD) patients, Givinostat has been observed to downregulate the expression of the TGF-β receptor 1 (TGFβR1) while upregulating the expression of TGF-β receptor 2 (TGFβR2).[6] This differential regulation may alter the cellular response to pro-fibrotic TGF-β signaling.
-
Inhibition of Downstream Effectors: Givinostat treatment has been associated with the reduced expression of key downstream effectors of the TGF-β pathway, such as α-smooth muscle actin (α-SMA) and collagen type I (Col1α1), which are hallmarks of myofibroblast activation and ECM deposition.[7]
Inhibition of Hepatic Stellate Cell (HSC) Activation
In the liver, the activation of hepatic stellate cells is a critical event in the initiation and progression of fibrosis.[7] Givinostat has been identified as a potent inhibitor of HSC activation.[7] In vitro studies have demonstrated that Givinostat dose-dependently inhibits the expression of α-SMA and Col1α1 in HSCs stimulated with TGF-β1.[3]
Anti-inflammatory Effects
Chronic inflammation is a key driver of fibrosis. Givinostat exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] This reduction in the inflammatory milieu can, in turn, reduce the stimuli that lead to fibroblast activation and ECM production.
Quantitative Data on the Anti-Fibrotic Effects of Givinostat
The anti-fibrotic efficacy of Givinostat has been quantified in various preclinical and clinical models. The following tables summarize key findings.
Table 1: Preclinical Efficacy of Givinostat in a Mouse Model of CCl₄-Induced Liver Fibrosis
| Parameter | Control (CCl₄ only) | Givinostat (10 mg/kg/day) + CCl₄ | % Reduction | p-value | Reference |
| Liver Histology | |||||
| Collagen Deposition (Sirius Red Staining) | Significant increase | Significantly decreased | - | <0.0001 | [7] |
| Fibrotic Gene Expression (mRNA) | |||||
| α-SMA | Increased | Significantly reduced | - | <0.01 | [7] |
| Col1α1 | Increased | Significantly reduced | - | <0.01 | [7] |
| Fibrotic Protein Expression | |||||
| α-SMA | Increased | Reduced | - | <0.05 | [7] |
| Col1α1 | Increased | Reduced | - | <0.05 | [7] |
| Liver Injury Markers (Serum) | |||||
| ALT (U/L) | 469 ± 41.65 | 137.7 ± 71.72 | ~70.6% | <0.01 | [7] |
| AST (U/L) | 536.8 ± 95.53 | 156.5 ± 71.44 | ~70.8% | <0.01 | [7] |
Table 2: Preclinical Efficacy of Givinostat in the mdx Mouse Model of Duchenne Muscular Dystrophy
| Parameter | Vehicle | Givinostat (5 mg/kg/d) | Givinostat (10 mg/kg/d) | % Reduction (vs. Vehicle) | p-value (vs. Vehicle) | Reference |
| Muscle Fibrosis | ||||||
| Gastrocnemius Muscle Fibrosis (%) | - | - | - | ~30% (at 10 mg/kg) | - | [8] |
| Diaphragm Muscle Fibrosis (%) | - | - | - | ~40% (at all doses) | - | [8] |
| Tibialis Anterior Muscle Fibrosis (%) | - | - | - | Significant reduction (at 37.5 mg/kg) | - | [8] |
| Fatty Infiltration | ||||||
| Tibialis Anterior Muscle | - | Significantly reduced | Significantly reduced | - | <0.01 (at 5 mg/kg) | [9] |
Table 3: Clinical Efficacy of Givinostat in Duchenne Muscular Dystrophy (EPIDYS Phase 3 Trial)
| Parameter | Placebo | Givinostat | Difference | p-value | Reference |
| Muscle Fat Infiltration | |||||
| Vastus Lateralis Fat Fraction (VLFF) Change from Baseline | Increase of 10.89% | Increase of 7.48% | -3.41% | Nominally significant | [10] |
| Circulating Biomarkers | |||||
| TGF-β | - | Reduced | - | - | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the anti-fibrotic properties of Givinostat.
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
-
Animal Model: C57BL/6J mice are commonly used.[7]
-
Induction of Fibrosis: Mice are intraperitoneally (i.p.) injected with CCl₄ (e.g., twice a week for 8 weeks).[7]
-
Givinostat Administration: Givinostat is administered, for example, i.p. daily at a dose of 10 mg/kg for the last 6 weeks of CCl₄ treatment.[7]
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[7]
-
Immunohistochemistry: Liver sections are stained for α-SMA and Col1α1 to detect activated HSCs and collagen deposition.[7]
-
Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of fibrotic markers (e.g., Acta2 for α-SMA, Col1a1) is quantified by RT-qPCR.[7]
-
Protein Expression Analysis: Protein lysates from liver tissue are analyzed by Western blotting for α-SMA and Col1α1.[7]
-
Serum Analysis: Blood is collected to measure liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
-
In Vitro Model: Hepatic Stellate Cell (HSC) Activation Assay
-
Cell Lines: Human HSC lines such as LX-2 or rat HSC lines like HSC-T6 are used.[3]
-
Activation of HSCs: Cells are stimulated with TGF-β1 to induce activation and a pro-fibrotic phenotype.[3]
-
Givinostat Treatment: Givinostat is added to the cell culture medium at various concentrations.[3]
-
Assessment of HSC Activation:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-fibrotic actions of Givinostat.
Caption: Givinostat's anti-fibrotic mechanism of action.
Caption: Modulation of the TGF-β signaling pathway by Givinostat.
Caption: Experimental workflow for evaluating Givinostat in a mouse model of liver fibrosis.
Conclusion
Givinostat hydrochloride has emerged as a promising anti-fibrotic agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. Its ability to modulate the pro-fibrotic TGF-β signaling pathway, inhibit the activation of key fibrogenic cells like hepatic stellate cells, and exert anti-inflammatory effects provides a strong rationale for its therapeutic potential. The quantitative data from both preclinical models and clinical trials in Duchenne muscular dystrophy underscore its efficacy in reducing key markers of fibrosis. This technical guide provides a comprehensive resource for the scientific community to further investigate and understand the anti-fibrotic properties of Givinostat, with the ultimate goal of developing novel therapies for a range of debilitating fibrotic diseases.
References
- 1. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdaconference.org [mdaconference.org]
- 7. Histone deacetylase inhibitor givinostat alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itftherapeutics.com [itftherapeutics.com]
- 10. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]
Givinostat's Impact on Histone Acetylation in Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Givinostat (B1684626) is a pan-histone deacetylase (HDAC) inhibitor that has emerged as a promising therapeutic agent for Duchenne muscular dystrophy (DMD). Its primary mechanism of action involves the modulation of histone acetylation, leading to a cascade of downstream effects that collectively mitigate the pathological hallmarks of DMD in muscle cells. This technical guide provides an in-depth overview of Givinostat's core mechanism, supported by quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.
Introduction: The Role of Histone Deacetylases in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to chronic muscle damage, inflammation, fibrosis, and impaired muscle regeneration.[1] In dystrophic muscle, there is a notable hyperactivity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histone and non-histone proteins.[2] This hyper-deacetylation results in a condensed chromatin structure, repressing the transcription of genes crucial for muscle repair and regeneration.[3][4]
Givinostat is a small molecule inhibitor of class I and II HDACs.[3] By inhibiting these enzymes, Givinostat restores a more "open" chromatin state through histone hyperacetylation, thereby promoting the expression of genes involved in myogenic differentiation, anti-inflammatory pathways, and the reduction of fibrosis.[1][2]
Core Mechanism of Action: Givinostat-Mediated Histone Hyperacetylation
The central mechanism of Givinostat in muscle cells is the inhibition of HDACs, which leads to an increase in the acetylation of histones, particularly on lysine (B10760008) residues of histone H3 and H4 tails. This hyperacetylation neutralizes the positive charge of histones, reducing their affinity for the negatively charged DNA backbone. The resulting relaxed chromatin structure allows for the binding of transcription factors and RNA polymerase, initiating the transcription of previously silenced genes that are beneficial for muscle health.[1][4]
Beyond histone proteins, HDACs also deacetylate other proteins involved in cellular signaling. Givinostat's inhibition of HDACs can therefore also impact these pathways. For instance, it has been shown to affect the acetylation status of proteins involved in the TGF-β signaling pathway, a key driver of fibrosis in DMD.[5]
Signaling Pathway Visualization
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Givinostat has been evaluated in both preclinical models and clinical trials, yielding significant quantitative data on its effects on muscle histology and function.
Preclinical Studies in mdx Mouse Model
The mdx mouse is a widely used animal model for DMD. Studies have demonstrated a dose-dependent effect of Givinostat on various pathological features.
| Parameter | Givinostat Dose (mg/kg/day) | Outcome | Reference |
| Muscle Fiber Cross-Sectional Area (CSA) | 5 and 10 | Significant increase in CSA | [6] |
| Fibrosis | 10 and 37.5 | ~30% reduction in gastrocnemius muscle | [7] |
| 1, 5, and 10 | ~40% reduction in diaphragm muscle | [7] | |
| Fatty Infiltration | 5 and 10 | Significant reduction | [6] |
| Inflammation (Myeloperoxidase Activity) | 5 and 10 | Significant reduction | [1] |
| Muscle Strength (Grip Test) | 5 and 10 | Significant improvement | [1] |
Clinical Trials in DMD Patients
Clinical trials in ambulant boys with DMD have provided further evidence of Givinostat's therapeutic potential.
| Study Phase | Parameter | Givinostat Treatment | Outcome | Reference |
| Phase 2 | Muscle Fiber Area Fraction | ≥ 12 months | Significant increase | [8] |
| Total Fibrosis | ≥ 12 months | Significant reduction | [8] | |
| Fatty Replacement | ≥ 12 months | Significant reduction | [8] | |
| Necrosis | ≥ 12 months | Significant reduction | [8] | |
| Phase 3 (EPIDYS) | Four-Stair Climb (seconds) | 72 weeks | 1.78-second slower decline vs. placebo | [8] |
| North Star Ambulatory Assessment (NSAA) Total Score | 72 weeks | 40% less decline vs. placebo | [9] | |
| Vastus Lateralis Fat Fraction (MRI) | 72 weeks | 30% reduction vs. placebo | [10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in Givinostat studies.
Western Blot for Histone Acetylation
This protocol is adapted for the analysis of acetylated histones in muscle tissue or cells following Givinostat treatment.
1. Sample Preparation:
-
For cultured cells: Treat cells with desired concentrations of Givinostat for a specified duration. Harvest cells and wash with ice-cold PBS.
-
For muscle tissue: Snap-freeze muscle biopsies in liquid nitrogen and store at -80°C. Pulverize frozen tissue into a fine powder.
-
Lyse cells or tissue powder in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Sonicate the lysate to shear DNA and ensure complete protein extraction.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a 15% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3 (e.g., anti-acetyl-H3 Lys9) and total Histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.
Immunohistochemistry for Muscle Fibrosis
This protocol outlines the procedure for staining and quantifying fibrosis in muscle biopsy sections.
1. Tissue Preparation:
-
Embed fresh muscle biopsies in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled by liquid nitrogen.
-
Cut 8-10 µm thick cryosections using a cryostat and mount on charged glass slides.
-
Air-dry the sections and store at -80°C until use.
2. Staining Procedure (Masson's Trichrome):
-
Fix the sections in Bouin's solution.
-
Stain in Weigert's iron hematoxylin (B73222) for nuclear staining.
-
Stain in Biebrich scarlet-acid fuchsin solution for cytoplasmic staining.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline (B41778) blue solution for collagen staining.
-
Dehydrate through a graded series of ethanol (B145695) and clear in xylene.
-
Mount with a permanent mounting medium.
3. Image Acquisition and Analysis:
-
Acquire high-resolution images of the stained sections using a bright-field microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.
-
Set a color threshold to specifically select the blue-stained collagen fibers.
-
Calculate the percentage of the fibrotic area relative to the total tissue area.
Experimental Workflow Visualization
Conclusion and Future Directions
Givinostat represents a significant advancement in the therapeutic landscape for Duchenne muscular dystrophy. Its mechanism of action, centered on the inhibition of HDACs and the subsequent hyperacetylation of histones, addresses multiple facets of DMD pathology, including impaired muscle regeneration, inflammation, and fibrosis. The quantitative data from preclinical and clinical studies provide compelling evidence of its efficacy in improving muscle histology and function.
Future research should focus on elucidating the full spectrum of non-histone protein targets of Givinostat in muscle cells and their contribution to its therapeutic effects. Furthermore, long-term studies are needed to fully understand the sustained benefits and safety profile of Givinostat in the DMD patient population. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising therapeutic strategy.
References
- 1. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdaconference.org [mdaconference.org]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pluripotent stem cell-induced skeletal muscle progenitor cells with givinostat promote myoangiogenesis and restore dystrophin in injured Duchenne dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat's Mechanism of Action in Polycythemia Vera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven in the vast majority of cases by a somatic mutation in the Janus kinase 2 gene (JAK2), most commonly the V617F substitution. This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and survival. Givinostat (B1684626), a potent, orally bioavailable histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for PV. This technical guide provides an in-depth overview of the molecular pathways affected by Givinostat in PV, supported by preclinical and clinical data. It details the drug's mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the affected signaling pathways.
Introduction to Givinostat and its Target in Polycythemia Vera
Givinostat is a Class I and II HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and altered gene expression. In the context of PV, the primary molecular target of Givinostat's therapeutic effect is the constitutively active JAK2-STAT5 signaling pathway.
The JAK2 V617F mutation, present in approximately 95% of PV patients, leads to ligand-independent activation of the JAK2 tyrosine kinase.[1] This results in the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, differentiation, and survival, driving the excessive production of hematopoietic cells characteristic of PV.
Molecular Pathways Modulated by Givinostat
Givinostat exerts its therapeutic effects in PV through a multi-faceted mechanism of action that converges on the inhibition of the pathogenic JAK2-STAT5 signaling cascade and the induction of apoptosis in malignant cells.
Downregulation of the JAK2-STAT5 Signaling Pathway
Preclinical studies have demonstrated that Givinostat effectively downregulates the JAK2-STAT5 pathway in cells harboring the JAK2 V617F mutation.[1] This is achieved through at least two distinct mechanisms:
-
HSP90 Acetylation and JAK2 Degradation: Givinostat's inhibition of HDACs leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including JAK2.[1] Acetylation of HSP90 disrupts its chaperone function, leading to the proteasomal degradation of JAK2. This reduction in total JAK2 protein levels, in turn, decreases the amount of phosphorylated (active) JAK2 and subsequently reduces the phosphorylation of its downstream target, STAT5.[1]
-
Direct Inhibition of STAT5 Activation: Givinostat has also been shown to directly interfere with the activation of STAT5.[1] While the precise mechanism is still under investigation, it is believed that HDAC inhibition may alter the acetylation status of STAT5 itself or of other proteins involved in its activation, thereby impairing its phosphorylation and transcriptional activity.
The culmination of these actions is a significant reduction in the pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway in JAK2 V617F-positive cells.
Induction of Apoptosis
By suppressing the survival signals emanating from the JAK2-STAT5 pathway, Givinostat selectively induces apoptosis in JAK2 V617F-mutant cells.[1] Studies have shown that Givinostat treatment leads to the activation of caspases, key executioners of the apoptotic cascade.[2] This pro-apoptotic effect is significantly more pronounced in JAK2 V617F-positive cells compared to their wild-type counterparts, highlighting the targeted nature of Givinostat's action.[3]
Modulation of Pro-Inflammatory Cytokines
PV is associated with a chronic inflammatory state, characterized by elevated levels of pro-inflammatory cytokines, which contribute to the constitutional symptoms of the disease. Givinostat has been shown to inhibit the production and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This anti-inflammatory activity likely contributes to the symptomatic improvement observed in PV patients treated with Givinostat.
Quantitative Data on Givinostat's Efficacy
The efficacy of Givinostat in targeting PV has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Preclinical Efficacy of Givinostat in JAK2 V617F-Positive Cells
| Parameter | Cell Type | Givinostat Concentration | Effect | Reference |
| IC50 for Clonogenic Activity | Primary PV/ET cells (JAK2 V617F+) | 0.001 - 0.01 µM | Inhibition of colony formation | [3] |
| Apoptosis Induction | HEL (JAK2 V617F homozygous) & UKE1 (JAK2 V617F) cells | Low doses (not specified) | Synergistic pro-apoptotic effect with hydroxyurea (B1673989) | [2] |
| p-JAK2 and p-STAT5 Levels | HEL cells | Not specified | Downmodulation | [1] |
Table 2: Clinical Efficacy of Givinostat in Polycythemia Vera Patients
| Clinical Study | Patient Population | Givinostat Dose | Key Findings | Reference |
| Phase IIA Pilot Study | PV/ET patients with JAK2 V617F | 50 mg twice daily | Overall response rate > 70% in PV patients. Trend towards reduction of JAK2 V617F allele burden. | [4] |
| Phase II Study (in combination with hydroxycarbamide) | PV patients unresponsive to hydroxycarbamide | 50 mg/day or 100 mg/day | Complete or partial response in 55% (50mg) and 50% (100mg) of patients. Control of pruritus in 64% (50mg) and 67% (100mg) of patients. | [5] |
| Phase Ib/II Study | JAK2 V617F positive PV patients | MTD: 100 mg twice daily | Overall response rate: 80.6%. Normalization of hematological parameters in the majority of patients. | [1] |
| Long-term Follow-up | PV patients from previous studies | Last effective and tolerated dose | Overall response rate > 80%. Mean JAK2 V617F allele burden decreased from 55% at baseline to 41% after 24 weeks in a subset of patients. | [1][6][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the molecular effects of Givinostat in PV.
Western Blotting for Phosphorylated JAK2 and STAT5
This protocol is for the detection and semi-quantification of phosphorylated JAK2 (p-JAK2) and STAT5 (p-STAT5) in cell lysates.
Materials:
-
PV patient-derived cells or JAK2 V617F-positive cell lines (e.g., HEL)
-
Givinostat
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Givinostat or vehicle control for specified time points.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p-JAK2 and p-STAT5 bands to their respective total protein bands and the loading control.
Clonogenic Assay for Hematopoietic Progenitors
This assay assesses the effect of Givinostat on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Mononuclear cells isolated from the bone marrow or peripheral blood of PV patients
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., EPO, SCF, IL-3)
-
Givinostat
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Plating: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of Givinostat or vehicle control.
-
Incubation: Plate the cell-methylcellulose mixture into 35 mm dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.
-
Colony Counting: Enumerate and classify the hematopoietic colonies (e.g., BFU-E, CFU-GM) under an inverted microscope based on their morphology.
-
Data Analysis: Calculate the number of colonies per 10^5 plated cells and determine the IC50 of Givinostat for colony formation.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Givinostat treatment.
Materials:
-
JAK2 V617F-positive cell lines or primary PV cells
-
Givinostat
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Givinostat or vehicle control for the desired duration.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Quantitative PCR (qPCR) for JAK2 V617F Allele Burden
This assay measures the percentage of the mutant JAK2 V617F allele relative to the total JAK2 alleles in a sample.
Materials:
-
Genomic DNA extracted from peripheral blood or bone marrow of PV patients
-
Allele-specific primers and probes for JAK2 V617F and wild-type JAK2
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate genomic DNA from patient samples.
-
qPCR Reaction: Set up qPCR reactions using allele-specific primers and probes for both the JAK2 V617F and wild-type alleles.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mutant and wild-type alleles.
-
Calculate the JAK2 V617F allele burden using a standard curve or the ΔΔCt method.
-
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways affected by Givinostat in Polycythemia Vera.
Caption: Givinostat's effect on the JAK-STAT pathway in Polycythemia Vera.
Caption: Workflow of Givinostat-induced apoptosis in PV cells.
Conclusion
Givinostat represents a targeted therapeutic strategy for Polycythemia Vera that addresses the core molecular driver of the disease, the constitutively active JAK2-STAT5 pathway. Its dual mechanism of promoting JAK2 degradation via HSP90 hyperacetylation and inducing apoptosis in malignant cells provides a strong rationale for its clinical use. The quantitative data from preclinical and clinical studies support its efficacy in controlling hematological parameters, reducing the mutant allele burden, and improving patient symptoms. The experimental protocols outlined in this guide provide a framework for further research into the nuanced molecular effects of Givinostat and other HDAC inhibitors in the context of myeloproliferative neoplasms. The continued investigation into the molecular pathways affected by Givinostat will undoubtedly pave the way for more refined and effective treatment strategies for patients with Polycythemia Vera.
References
- 1. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Givinostat and hydroxyurea synergize in vitro to induce apoptosis of cells from JAK2(V617F) myeloproliferative neoplasm patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor ITF2357 selectively targets cells bearing mutated JAK2(V617F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot study of the Histone-Deacetylase inhibitor Givinostat in patients with JAK2V617F positive chronic myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of Givinostat in combination with hydroxycarbamide in patients with polycythaemia vera unresponsive to hydroxycarbamide monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of givinostat in polycythemia vera: 4-year mean follow up of three phase 1/2 studies and a compassionate use program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Givinostat in polycythemia vera: Long-term safety and efficacy [mpn-hub.com]
Methodological & Application
Givinostat Hydrochloride: In Vitro Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Givinostat hydrochloride, a potent histone deacetylator (HDAC) inhibitor, has demonstrated significant therapeutic potential in various disease models, including Duchenne muscular dystrophy and certain hematological malignancies.[1][2] Its mechanism of action involves the inhibition of class I and II HDACs, leading to the hyperacetylation of histones and other non-histone proteins.[1][3][4] This modulation of protein acetylation results in the regulation of gene expression, impacting cellular processes such as proliferation, apoptosis, and inflammation.[4][5] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of this compound.
Mechanism of Action
Givinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[6] By blocking the enzymatic activity of HDACs, Givinostat prevents the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to a more relaxed chromatin structure, allowing for increased access of transcription factors to DNA and subsequent modulation of gene expression.[4][7][8] Beyond histones, Givinostat also influences the acetylation status and function of various non-histone proteins involved in key signaling pathways, such as NF-κB and JAK/STAT, contributing to its anti-inflammatory and anti-proliferative effects.[5][9]
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (nM) | Reference |
| HDAC1 | Enzyme Assay | Fluor de Lys | 198 | [10][11][12][13] |
| HDAC3 | Enzyme Assay | Fluor de Lys | 157 | [10][11][12][13] |
| HD1-B (Maize) | Enzyme Assay | - | 7.5 | [13][14] |
| HD2 (Maize) | Enzyme Assay | - | 10 | [13][14] |
| HD1-A (Maize) | Enzyme Assay | - | 16 | [13][14] |
| 697 | Human acute lymphoblastic leukemia | CellTiter 96 | 100 | [11] |
| PBMC | Human peripheral blood mononuclear cells | CellTiter-Glo | 313 | [11] |
| Multiple Myeloma Cell Lines | (RPMI8226, NCI-H929, JJN3, etc.) | - | ~200 | [14] |
| Acute Myelogenous Leukemia Cell Lines | (HL-60, THP-1, U937, etc.) | - | ~200 | [14] |
This compound Effect on Cytokine Release from LPS-stimulated PBMCs
| Cytokine | IC50 (nM) | Reference |
| TNFα | 10-25 | [14] |
| IL-1α | 10-25 | [14] |
| IL-1β | 10-25 | [14] |
| IFNγ | 10-25 | [14] |
Experimental Protocols
I. Cell Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as the murine hepatic stellate cell line JS-1.[5]
Materials:
-
This compound
-
JS-1 cells (or other desired cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed JS-1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Givinostat Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 125 nM to 1000 nM.[15] For studies involving inflammatory stimuli, a co-treatment with lipopolysaccharide (LPS) at 100 ng/mL can be included.[5][15]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the respective Givinostat concentrations (and LPS, if applicable). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
II. Western Blot for Histone Acetylation
This protocol details the detection of changes in histone acetylation in response to Givinostat treatment.
Materials:
-
This compound
-
Treated and untreated cells
-
Ice-cold PBS
-
Histone Extraction Buffer (e.g., 0.2 N HCl)
-
Tris-HCl, pH 8.0
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of Givinostat for 16-48 hours.[7]
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.
-
Pellet the nuclei and resuspend in 0.2 N HCl. Incubate overnight at 4°C with rotation to extract histones.[7]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Neutralize the histone extract with Tris-HCl and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histone H3 overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
III. Cytokine Release Assay (ELISA)
This protocol is for measuring the effect of Givinostat on the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium with 5% FCS
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNFα, IL-1β, IL-6, etc.
-
96-well microtiter plates
Procedure:
-
PBMC Isolation and Plating: Isolate PBMCs from whole blood using standard density gradient centrifugation. Resuspend the cells in RPMI with 5% FCS at a concentration of 5 x 10⁶ cells/mL and plate 100 µL per well in a 96-well plate.[14]
-
Givinostat Treatment: Add Givinostat at final concentrations ranging from 1 nM to 1 µM.[14]
-
Stimulation: After a pre-incubation period with Givinostat (e.g., 1 hour), stimulate the cells with an appropriate agonist, such as LPS (for TNFα, IL-1β) or a combination of IL-12 and IL-18 (for IFNγ and IL-6).[10][14]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[14]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
Visualizations
Caption: Givinostat inhibits HDACs, leading to increased acetylation and altered gene expression.
Caption: Workflow for assessing cell proliferation with Givinostat using a CCK-8 assay.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 9. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | HDAC | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Givinostat's Impact on Histone Acetylation: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (B1684626) is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs) that has shown therapeutic promise in various diseases, including Duchenne muscular dystrophy (DMD) and certain cancers.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to the hyperacetylation of histones.[1][2] This epigenetic modification results in a more relaxed chromatin structure, facilitating increased transcription of specific genes.[2] Western blotting is a fundamental technique for detecting and quantifying changes in histone acetylation levels, offering a direct measure of Givinostat's pharmacodynamic activity within cells.[1] This document provides detailed protocols and application notes for performing Western blot analysis to assess histone acetylation following Givinostat treatment.
Signaling Pathway of Givinostat-Induced Histone Acetylation
Givinostat directly inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes responsible for removing acetyl groups from lysine (B10760008) residues on the N-terminal tails of histone proteins.[3] This deacetylation process leads to a more condensed chromatin structure, which is generally associated with the repression of gene transcription. By blocking HDACs, Givinostat prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones, a state known as hyperacetylation.[2] This increase in acetylation neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and the negatively charged DNA backbone. Consequently, the chromatin structure becomes more open or "relaxed," enhancing the accessibility of transcription factors to DNA and promoting the expression of genes involved in processes like muscle repair and anti-inflammatory responses.[2]
Quantitative Analysis of Histone Acetylation
The following table summarizes the observed effects of Givinostat on histone acetylation from various studies. While comprehensive quantitative fold-change data is not always available in the literature, the table reflects the reported outcomes.
| Cell/Tissue Type | Givinostat Concentration | Treatment Duration | Histone Mark | Observed Change in Acetylation | Reference |
| Rat Brain (Neonatal Hypoxia-Ischemia Model) | Not specified | 5 days | Acetyl-Histone H3 | Restored to control levels | [4] |
| INS-1 (Rat Insulinoma Cell Line) | 125 nM | 1-6 hours | Histone H4 | Robust hyperacetylation | [5] |
| Hepatic Stellate Cells (JS-1) | 250 nM | 24 hours | SOD2 (acetyl K68), NF-κB p65 (acetyl K310) | Upregulated | [6] |
| Ph+ B-cell ALL (SUP-B15) | 0.10 - 0.50 µM | 48 hours | Not specified | Implied increase due to HDAC inhibition | [7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of histone acetylation by Western blot following Givinostat treatment.
Experimental Workflow Overview
I. Cell Culture and Givinostat Treatment
-
Cell Seeding : Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Givinostat Preparation : Prepare a stock solution of Givinostat in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the existing medium from the cells and replace it with the Givinostat-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Givinostat treatment condition.
-
Incubation : Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Histone Extraction (Acid Extraction Method)
-
Cell Harvest : After treatment, wash the cells with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.
-
Lysis : Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclei Isolation : Centrifuge to pellet the nuclei.
-
Acid Extraction : Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid and incubate overnight at 4°C with rotation to extract the histones.
-
Histone Precipitation : Centrifuge to pellet the debris and collect the supernatant containing the histones. Add trichloroacetic acid (TCA) to the supernatant to precipitate the histones.
-
Washing : Wash the histone pellet with ice-cold acetone.
-
Solubilization : Air-dry the pellet and resuspend it in ultrapure water.
III. Protein Quantification
-
Assay Selection : Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay.
-
Standard Curve : Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).
-
Measurement : Measure the absorbance of the standards and samples and calculate the protein concentration.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation : Mix the histone extracts with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (typically 10-20 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C with gentle agitation. Also, probe a separate blot with an antibody against a total histone (e.g., anti-Histone H3) or another loading control.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band to determine the relative change in acetylation.
Conclusion
This application note provides a comprehensive guide for the detection and semi-quantification of histone acetylation changes induced by Givinostat using Western blotting. By following these detailed protocols, researchers can reliably assess the pharmacodynamic effects of Givinostat and other HDAC inhibitors in various cellular and preclinical models. The successful implementation of this technique is crucial for advancing our understanding of the therapeutic mechanisms of Givinostat and for the development of novel epigenetic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The lysine deacetylase inhibitor givinostat inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Givinostat Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (B1684626) hydrochloride is a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-inflammatory, anti-angiogenic, and antineoplastic properties. It is currently being investigated for various therapeutic applications, including the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory and myeloproliferative disorders. This document provides detailed application notes and protocols for the preparation and administration of Givinostat hydrochloride for in vivo animal studies, ensuring consistency and reproducibility in preclinical research.
Mechanism of Action
Givinostat inhibits the activity of Class I and Class II histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. By inhibiting HDACs, Givinostat leads to the hyperacetylation of these proteins, which in turn alters chromatin structure and modulates the transcription of various genes. This action can influence key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in myeloproliferative neoplasms.[1] The inhibition of HDACs by Givinostat can lead to the upregulation of suppressor of cytokine signaling (SOCS) proteins, which are negative regulators of the JAK/STAT pathway.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in animal studies.
| Parameter | Value | Species | Administration Route | Vehicle | Source |
| Dosage Range | 5 - 10 mg/kg/day | Mouse (mdx) | Oral Gavage | 0.5% Methylcellulose (B11928114) | [3][4] |
| 10 mg/kg | Mouse (C57BL/6) | Oral Gavage / Intraperitoneal | Not Specified | [5] | |
| up to 37.5 mg/kg | Mouse (mdx) | Oral Gavage | 0.5% Methylcellulose | [6] | |
| 10 mg/kg | Rat | Subcutaneous | Not Specified | [7] | |
| Solubility | |||||
| DMSO | ≥ 100 mg/mL | - | - | - | [8] |
| Water | 2.94 mg/mL (with sonication and heating to 60°C) | - | - | - | [8] |
| ~2.5 mg/mL | - | - | - | [9] | |
| Phosphate Buffer pH 2.0 | ~1.13 mg/mL | - | - | - | [9] |
| Phosphate Buffer pH 4.5 | ~2.88 mg/mL | - | - | - | [9] |
| Phosphate Buffer pH 6.0 | ~0.77 mg/mL | - | - | - | [9] |
| Phosphate Buffer pH 8.0 | ~0.05 mg/mL | - | - | - | [9] |
| Ethanol | 1 mg/mL (with sonication) | - | - | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (with sonication) | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose
This is the most commonly cited vehicle for oral administration of Givinostat in mice.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0512, 400 cP)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers or bottles
-
Autoclave
Procedure:
-
Preparation of 0.5% Methylcellulose Vehicle: a. Calculate the total volume of 0.5% methylcellulose solution required. For example, to prepare 100 mL of a 0.5% (w/v) solution, you will need 0.5 g of methylcellulose. b. Heat approximately one-third of the total required volume of deionized water to 60-80°C. c. Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stir bar. Continue stirring until the powder is fully wetted and a milky suspension is formed. d. Remove the beaker from the heat and add the remaining two-thirds of the cold deionized water. e. Continue to stir the solution in a cold water bath or at 4°C overnight until the solution becomes clear and viscous. f. Sterilize the final solution by autoclaving. Allow it to cool to room temperature before use.
-
Preparation of this compound Suspension: a. Calculate the required amount of this compound and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any losses. b. Weigh the calculated amount of this compound powder and place it in a sterile container. c. Add the calculated volume of the prepared 0.5% methylcellulose vehicle to the this compound powder. d. Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. e. If clumps are present, sonicate the suspension in a water bath sonicator for short intervals until a uniform suspension is achieved. Avoid excessive heating. f. Stability: The Givinostat suspension in 0.5% methylcellulose should be stored at +4°C and is reported to be stable for at least 7 days.[6] However, it is best practice to prepare it fresh weekly.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (20-22 gauge with a ball tip is common for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Dose Calculation: a. Weigh each mouse to accurately calculate the required dosing volume. b. The typical gavage volume for mice is 5-10 mL/kg of body weight. The volume should not exceed 10 ml/kg. c. Calculate the volume of the Givinostat suspension to administer based on the mouse's weight and the desired dose (e.g., mg/kg).
-
Administration: a. Gently vortex the Givinostat suspension to ensure it is homogenous before drawing it into the syringe. b. Draw the calculated volume of the suspension into the 1 mL syringe fitted with the gavage needle. c. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position to straighten the esophagus. d. Insert the gavage needle into the side of the mouth, over the tongue, and into the pharynx. The mouse should swallow as the needle enters the esophagus. e. Advance the needle gently and without force. If resistance is met, withdraw the needle and re-attempt. f. Once the needle is in the correct position (a gentle bulge may be visible on the left side of the neck as the needle passes down the esophagus), slowly administer the suspension. g. After administration, gently remove the needle in a straight line. h. Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualization
Givinostat Mechanism of Action: HDAC Inhibition and Modulation of the JAK/STAT Signaling Pathway
Caption: Givinostat inhibits HDAC, leading to increased histone acetylation and expression of SOCS proteins, which in turn inhibit the pro-inflammatory JAK/STAT signaling pathway.
Experimental Workflow for this compound Animal Studies
Caption: Workflow for the preparation and oral administration of this compound to mice for in vivo studies.
References
- 1. US10688047B2 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
- 2. US10688047B2 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Givinostat for In Vitro Muscle Regeneration Studies
Introduction
Givinostat is a potent, orally available pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential in promoting muscle regeneration.[1] In pathological conditions such as Duchenne muscular dystrophy (DMD), HDACs are often overactive, leading to the suppression of genes crucial for muscle repair and regeneration.[2] Givinostat addresses this by inhibiting HDAC activity, which results in a more open chromatin structure, facilitating the transcription of key myogenic regulatory factors.[2][3] This ultimately enhances myoblast differentiation and fusion into myotubes, reduces inflammation, and mitigates fibrosis, offering a promising avenue for research and drug development in the field of muscle disorders.[1][4] These application notes provide detailed protocols for utilizing Givinostat to study muscle regeneration in vitro, focusing on its effects on myoblast differentiation.
Mechanism of Action
Givinostat's primary mechanism of action in promoting muscle regeneration is through the inhibition of histone deacetylases (HDACs). In healthy muscle, a dynamic balance between histone acetylation and deacetylation regulates gene expression necessary for muscle repair. However, in dystrophic muscle, HDACs are constitutively active, leading to histone hypoacetylation and the repression of myogenic genes.[2]
By inhibiting Class I and II HDACs, Givinostat restores histone hyperacetylation, leading to a more relaxed and accessible chromatin structure (euchromatin).[3] This "open" chromatin state allows critical myogenic regulatory factors (MRFs) like MyoD and Myogenin to bind to their target DNA sequences and activate the transcription of genes that drive the differentiation of myoblasts and their subsequent fusion into multinucleated myotubes.[2] This process ultimately contributes to the formation of larger and more numerous muscle fibers, enhancing the regenerative capacity of the muscle tissue.[3][5]
References
- 1. parentprojectmd.org [parentprojectmd.org]
- 2. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 4. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 5. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat Treatment Protocols for Long-Term Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential in preclinical models of various diseases, particularly Duchenne muscular dystrophy (DMD).[1][2][3] As an orally active agent, it has shown promise in improving muscle morphology and function in long-term studies.[4][5] This document provides detailed application notes and standardized protocols for the long-term administration of Givinostat in animal models, designed to assist researchers in planning and executing their preclinical studies.
Givinostat's mechanism of action involves the inhibition of class I and class II HDACs.[6][7] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in muscle repair and anti-inflammatory responses.[2] The drug has been shown to reduce inflammation, fibrosis, and fatty infiltration in muscle tissue, thereby slowing disease progression in animal models of DMD.[1][5]
Quantitative Data Summary
The following tables summarize the dosing regimens for Givinostat used in long-term animal studies, primarily focusing on the mdx mouse model of DMD.
Table 1: Givinostat Dosing Regimens in mdx Mouse Model
| Dosage (mg/kg/day) | Route of Administration | Treatment Duration | Key Findings | Reference |
| 1, 5, 10 | Oral Gavage | 3.5 months (105 days) | Doses of 5 and 10 mg/kg/day showed significant improvement in muscle function and histology. 1 mg/kg/day showed reduced beneficial effects. | [1] |
| 0.1, 0.3, 1, 5, 10, 25, 37.5 | Oral Gavage | 15 weeks | Dose-dependent improvements in muscle strength were observed. | [8] |
| 5, 10, 25, 37.5 | In Drinking Water | 15 weeks | Effective in improving muscle morphology and reducing fibrosis. | [8] |
Table 2: Pharmacokinetic Parameters of Givinostat in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax | Tmax | t1/2 | Reference |
| Rat | 10 | Oral | 199 nmol/L | 2.1 h | 6.0 h | [9] |
| mdx Mouse | 5, 10, 25, 37.5 | Oral | Dose-dependent | 0.5-6 h | Not specified | [8] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration of Givinostat in mdx Mice
1. Materials:
-
Givinostat powder (ITF2357)
-
0.5% Methylcellulose (B11928114) solution
-
Sterile water for injection
-
Animal feeding needles (gavage needles)
-
Appropriate sized syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
2. Preparation of Givinostat Suspension:
-
Calculate the required amount of Givinostat and methylcellulose based on the desired concentration and the number of animals to be dosed.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water.
-
Weigh the appropriate amount of Givinostat powder.
-
Suspend the Givinostat powder in the 0.5% methylcellulose solution to achieve the final desired concentration (e.g., 0.5, 1, 2.5, or 3.75 mg/mL for doses of 5, 10, 25, and 37.5 mg/kg respectively, assuming a 10 mL/kg administration volume).[8]
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each use.
-
The suspension should be freshly prepared every 7 days and stored at 4°C.[8]
3. Dosing Procedure:
-
Administer the Givinostat suspension orally via gavage once daily.
-
The volume of administration should be based on the most recent body weight of the animal (typically 10 mL/kg).[8]
-
For long-term studies, a treatment duration of 3.5 months (105 days) or 15 weeks has been shown to be effective.[1][8]
4. Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity.
-
Record body weight at least once a week to adjust the dosing volume.
-
At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analyses.
Protocol 2: Administration of Givinostat in Drinking Water
1. Materials:
-
Givinostat powder (ITF2357)
-
Drinking water bottles
-
Graduated cylinders
2. Preparation of Givinostat Solution:
-
Calculate the amount of Givinostat needed based on the estimated daily water consumption of the mice and the target dose.
-
Dissolve the Givinostat powder directly into the drinking water.
-
Prepare fresh Givinostat-containing drinking water as needed, typically every 2-3 days, to ensure stability.
3. Dosing and Monitoring:
-
Provide the Givinostat-containing water as the sole source of drinking water for the animals.
-
Measure water consumption weekly to estimate the actual daily dose of Givinostat ingested by the animals.[8] This can be calculated and adjusted to be in line with expected doses of 1, 5, 10, and 37.5 mg/kg.[8]
-
Monitor animals as described in Protocol 1.
Visualizations
Signaling Pathway of Givinostat
Caption: Givinostat's mechanism of action as an HDAC inhibitor.
Experimental Workflow for Long-Term Givinostat Study
Caption: Workflow for a typical long-term Givinostat animal study.
References
- 1. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 6. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 7. Givinostat - Wikipedia [en.wikipedia.org]
- 8. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vivo Imaging to Assess Givinostat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (B1684626) is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in various diseases, most notably Duchenne muscular dystrophy (DMD).[1][2][3][4] It is the first nonsteroidal medication approved by the US Food and Drug Administration (FDA) to treat individuals with any genetic variant of Duchenne muscular dystrophy.[1] Givinostat functions by inhibiting class I and II HDACs, which leads to the modulation of gene expression, resulting in anti-inflammatory, anti-fibrotic, and pro-regenerative effects in muscle tissue.[1][5][6] Assessing the efficacy of Givinostat in preclinical and clinical settings requires robust and non-invasive methods to monitor changes in muscle pathology over time. In vivo imaging techniques are crucial for this purpose, providing quantitative biomarkers of disease progression and therapeutic response.
These application notes provide an overview of the primary in vivo imaging techniques used to evaluate the efficacy of Givinostat, with a focus on magnetic resonance imaging (MRI) and spectroscopy (MRS) in muscular dystrophies. Additionally, we explore potential and emerging imaging modalities such as Positron Emission Tomography (PET) for direct target engagement assessment.
Key In Vivo Imaging Modalities for Givinostat Efficacy Assessment
Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS)
MRI and MRS are the most established non-invasive imaging modalities for assessing muscle health and have been pivotal in clinical trials of Givinostat for Duchenne muscular dystrophy.[7][8][9][10][11][12][13][14][15] These techniques are sensitive to changes in muscle composition, particularly the replacement of muscle tissue with fat and fibrotic tissue, which are hallmarks of DMD progression.[7][14]
Primary Application: Assessment of Muscle Fat Infiltration
A key endpoint in Givinostat clinical trials is the measurement of muscle fat fraction, particularly in the vastus lateralis muscle.[9][11][13][14][15] A reduction in the rate of fat infiltration in Givinostat-treated patients compared to a placebo group is a significant indicator of the drug's efficacy in slowing disease progression.[7][9][11][14]
Quantitative Data from Clinical Trials
The following table summarizes key quantitative MRI/MRS findings from clinical trials of Givinostat in muscular dystrophies.
| Clinical Trial/Study | Patient Population | Imaging Modality | Key Biomarker | Treatment Duration | Key Findings | Reference(s) |
| EPIDYS Phase 3 | Ambulant boys with DMD (≥6 years) | MRI/MRS | Vastus Lateralis Fat Fraction | 18 months | Givinostat treatment delayed fat accumulation by approximately 30% compared to placebo.[11] The least squares mean difference in fat fraction was -2.92%.[9][14] A 40% reduction in fat infiltration was also reported.[7] | [7][9][11][14] |
| Phase 2 Study | Ambulant boys with DMD (7 to 11 years) | MRI | Muscle Composition | 12 months | Slower disease progression observed in the Givinostat group compared to a natural history control group.[8] | [8] |
| BMD Study | Adult males with Becker Muscular Dystrophy | MRI/MRS | Whole Thigh and Quadriceps Fat Fraction | 12 months | No change in fat fraction from baseline in the Givinostat group, while the placebo group showed an increase. LSM difference for whole thigh: -1.35% (p=0.0149); for quadriceps: -1.96% (p=0.0022).[10][16] | [10][12][16] |
Experimental Protocol: Quantitative MRI for Muscle Fat Fraction
This protocol provides a general framework for assessing muscle fat fraction using Dixon-based MRI techniques, which are commonly employed in clinical trials.
-
Patient Preparation:
-
Patients should be positioned comfortably in the MRI scanner to minimize motion artifacts.
-
The leg muscles, particularly the thigh, should be immobilized using foam pads.
-
A landmark, such as the distal femur, should be used for consistent slice positioning in longitudinal studies.
-
-
Image Acquisition:
-
Scanner: 1.5T or 3T MRI scanner.
-
Coil: A phased-array body coil for imaging the thighs.
-
Sequence: A 2-point or 3-point Dixon-based sequence (e.g., IDEAL - Iterative Decomposition of water and fat with Echo Asymmetry and Least-squares estimation) is recommended for robust water and fat separation.
-
Imaging Parameters (example for 3T):
-
Repetition Time (TR): < 10 ms
-
Echo Times (TE): Optimized for water-fat separation (e.g., TE1 = 2.3 ms, TE2 = 3.5 ms)
-
Flip Angle: 3-10 degrees
-
Slice Thickness: 5-10 mm
-
Field of View (FOV): To cover the entire thigh musculature.
-
Acquisition Matrix: 256 x 192 or higher.
-
-
-
Image Analysis:
-
Regions of Interest (ROIs) are manually or semi-automatically drawn around individual muscles or muscle groups (e.g., vastus lateralis, quadriceps femoris) on the water and fat images.
-
The fat fraction is calculated as: Fat Fraction (%) = [Signal_fat / (Signal_water + Signal_fat)] * 100
-
Analysis should be performed by a trained reader, blinded to treatment allocation if possible.
-
-
Data Reporting:
-
Report the mean fat fraction for each muscle of interest at baseline and follow-up time points.
-
Statistical analysis should compare the change in fat fraction between the Givinostat and placebo groups.
-
Positron Emission Tomography (PET)
While not yet used as a primary endpoint in Givinostat clinical trials for DMD, PET imaging holds promise for assessing the direct target engagement of HDAC inhibitors in vivo.[17][18][19][20] This is particularly relevant for dose-finding studies and for understanding the pharmacokinetic and pharmacodynamic relationship of Givinostat in various tissues.
Potential Applications:
-
Target Engagement: Radiolabeled HDAC inhibitors can be used as PET tracers to visualize the distribution and density of HDAC enzymes in the body and to measure the degree to which Givinostat occupies these targets.[17][18][19]
-
Assessing Treatment Response in Oncology: FDG-PET/CT has been used to evaluate the response of cancers, such as cutaneous T-cell lymphoma, to other HDAC inhibitors.[21] This is based on the principle that effective cancer therapy often leads to a reduction in tumor glucose metabolism, which is detectable with FDG-PET.[22]
Emerging PET Tracers for HDAC Imaging:
-
[11C]Martinostat ([11C]6): A PET radioligand that can be used for quantitative imaging of HDAC density (subtypes 1, 2, 3, and 6) in the brain and peripheral organs.[17][18][19]
-
18F-Suberoylanilide Hydroxamic Acid (18F-SAHA): An 18F-labeled PET imaging agent analogous to the clinically relevant HDAC inhibitor SAHA.[20]
Experimental Protocol: Preclinical PET Imaging for HDAC Target Engagement
This protocol outlines a general procedure for assessing HDAC inhibitor target engagement in a preclinical animal model.
-
Animal Model:
-
Radiotracer:
-
Synthesize a suitable PET radiotracer for HDACs (e.g., [11C]Martinostat).
-
-
Imaging Procedure:
-
Baseline Scan:
-
Anesthetize the animal.
-
Administer the PET radiotracer intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
A CT scan can be acquired for anatomical co-registration.
-
-
Blocking Study:
-
Pre-treat a cohort of animals with a therapeutic dose of Givinostat.
-
After an appropriate pre-treatment time, administer the PET radiotracer and acquire PET/CT data as in the baseline scan.
-
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw ROIs on the target tissues (e.g., muscle, brain).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine binding potential.
-
Compare the radiotracer uptake in the baseline and Givinostat-treated groups to determine the percentage of HDAC occupancy.
-
Signaling Pathways and Experimental Workflows
Givinostat Mechanism of Action
Givinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2][3][4][5][26] In the context of Duchenne muscular dystrophy, this leads to a cascade of downstream effects that counter the disease pathology.[4][6][14]
Caption: Givinostat inhibits HDACs, leading to therapeutic effects.
Experimental Workflow for MRI Assessment of Givinostat Efficacy
The following diagram illustrates a typical workflow for an in vivo MRI study to assess the efficacy of Givinostat in a muscular dystrophy model.
Caption: Workflow for MRI-based assessment of Givinostat efficacy.
Conclusion
In vivo imaging, particularly quantitative MRI and MRS, provides essential tools for assessing the efficacy of Givinostat in treating Duchenne muscular dystrophy. The reduction in muscle fat infiltration serves as a key biomarker for the drug's ability to slow disease progression. As research advances, PET imaging of HDACs may offer a more direct measure of target engagement, further enhancing our understanding of Givinostat's mechanism and optimizing its clinical application. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in the development and evaluation of Givinostat and other emerging therapies for muscular dystrophies.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 6. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. mdaconference.org [mdaconference.org]
- 10. Givinostat for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - iNMD [imagingnmd.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Safety and Efficacy of Givinostat for Patients with Muscular Dystrophy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 15. Long‐Term Evaluation of Givinostat in Duchenne Muscular Dystrophy, and Natural History Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Givinostat for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo imaging of histone deacetylases (HDACs) in the central nervous system and major peripheral organs. | Broad Institute [broadinstitute.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. FDG-PET/CT for the evaluation of response to therapy of cutaneous T-cell lymphoma to vorinostat (suberoylanilide hydroxamic acid, SAHA) in a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
Givinostat Hydrochloride: A Tool for Investigating JAK2 Mutations in Cellular Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat (B1684626) hydrochloride, an orally active histone deacetylase (HDAC) inhibitor, has emerged as a significant tool in the study of myeloproliferative neoplasms (MPNs) characterized by mutations in the Janus kinase 2 (JAK2) gene. The most common of these mutations, JAK2V617F, leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival. Givinostat has been shown to selectively induce apoptosis and inhibit the proliferation of cells harboring the JAK2V617F mutation.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing Givinostat hydrochloride in cell-based assays to study the effects on JAK2-mutated cell lines.
Mechanism of Action
Givinostat is a potent inhibitor of class I and II HDACs.[2] Its anti-neoplastic activity in the context of JAK2 mutations is multi-faceted. A key mechanism involves the hyperacetylation of Heat Shock Protein 90 (HSP90), a chaperone protein for JAK2. This acetylation disrupts HSP90 function, leading to the proteasomal degradation of its client protein, JAK2V617F. The reduction in JAK2V617F levels subsequently leads to decreased phosphorylation of downstream signaling molecules, including STAT3 and STAT5.[1] This ultimately results in the inhibition of the pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK-STAT pathway. Furthermore, Givinostat has been shown to downregulate the expression of hematopoietic transcription factors such as NFE2 and C-MYB in JAK2V617F-positive cells.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various JAK2-mutated and wild-type cell lines as reported in the literature.
Table 1: IC50 Values of Givinostat in Various Cell Lines
| Cell Line | JAK2 Status | IC50 (µM) | Assay Duration | Reference |
| HEL | JAK2V617F | ~0.125 - 0.25 | 72 hours | [1] |
| UKE-1 | JAK2V617F | ~0.125 - 0.25 | 72 hours | [1] |
| SUP-B15 | BCR-ABL1+, TP53 wild type | 0.18 ± 0.03 | 48 hours | [4] |
| K562 | BCR-ABL1+, JAK2 wild-type | 4.6 ± 0.35 | 48 hours | [4] |
| CCRF-SB | BCR-ABL1- | 0.65 ± 0.052 | Not Specified | [5] |
| NAML1 | p210 BCR-ABL1+ | 0.25 ± 0.028 | Not Specified | [5] |
Table 2: Givinostat-Induced Apoptosis in JAK2V617F-Positive Cell Lines
| Cell Line | Givinostat Concentration (µM) | Treatment Duration | Apoptosis (% of cells) | Reference |
| HEL | Not Specified | Not Specified | 6.8 - 20.8% (alone) | [6] |
| UKE-1 | Not Specified | Not Specified | 6.8 - 20.8% (alone) | [6] |
| HEL | Not Specified | Not Specified | 35.8 - 75.3% (in combination with Hydroxyurea) | [6] |
| UKE-1 | Not Specified | Not Specified | 35.8 - 75.3% (in combination with Hydroxyurea) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Givinostat's mechanism of action on the JAK2-STAT signaling pathway.
Caption: General experimental workflow for studying Givinostat's effects.
Experimental Protocols
Cell Culture and this compound Preparation
Cell Lines:
-
HEL (ATCC® TIB-180™): Human erythroleukemia cell line, homozygous for the JAK2V617F mutation.
-
UKE-1: Human megakaryoblastic leukemia cell line, heterozygous for the JAK2V617F mutation.
-
K562 (ATCC® CCL-243™): Human chronic myelogenous leukemia cell line, JAK2 wild-type (negative control).
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.05 µM to 5 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1%.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Treat the cells with various concentrations of Givinostat (e.g., 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated JAK2 and STAT5
This protocol is for detecting the phosphorylation status of JAK2 and STAT5.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008) (e.g., Cell Signaling Technology #3771, 1:1000 dilution)[7]
-
Rabbit anti-phospho-STAT5 (Tyr694) (1:1000 dilution)
-
Rabbit anti-JAK2 (1:1000 dilution)
-
Rabbit anti-STAT5 (1:1000 dilution)
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed HEL or UKE-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat cells with Givinostat (e.g., 0.25 µM and 0.5 µM) for various time points (e.g., 6, 12, 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine (B164497) (Annexin V) and membrane permeability (Propidium Iodide - PI).
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates as described for Western blotting.
-
Treat cells with Givinostat (e.g., 0.25 µM and 0.5 µM) for 48 hours.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Colony Formation Assay
This assay assesses the ability of single cells to form colonies, indicating their self-renewal and proliferative capacity.
Materials:
-
6-well plates
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)
Protocol:
-
Prepare a single-cell suspension of HEL or UKE-1 cells.
-
Mix the cells with the methylcellulose-based medium containing different concentrations of Givinostat (e.g., 0.05, 0.1, 0.25 µM) or vehicle control.
-
Plate 1 x 10³ cells per 35 mm dish (or well of a 6-well plate) in duplicate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days until colonies are visible.
-
Stain the colonies with crystal violet solution for 1 hour.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) under a microscope.
-
Calculate the plating efficiency and the percentage of colony inhibition compared to the vehicle control. For primary MPN patient cells, a seeding density of 1 x 10⁶ cells/mL in methylcellulose (B11928114) for polycythemia vera (PV) and essential thrombocythemia (ET) patients, and 2.5-5 x 10⁵ cells/mL for myelofibrosis (MF) samples has been used.[8]
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of JAK2-mutated cell lines. The protocols outlined in these application notes provide a framework for researchers to study the effects of Givinostat on cell proliferation, signaling pathways, apoptosis, and clonogenic potential. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of HDAC inhibition in JAK2-driven malignancies.
References
- 1. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The HDAC inhibitor Givinostat modulates the hematopoietic transcription factors NFE2 and C-MYB in JAK2(V617F) myeloproliferative neoplasm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent induction of apoptosis by givinostat in BCR-ABL1-positive and BCR-ABL1-negative precursor B-cell acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Givinostat and hydroxyurea synergize in vitro to induce apoptosis of cells from JAK2(V617F) myeloproliferative neoplasm patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Clonogenic assays improve determination of variant allele frequency of driver mutations in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Givinostat's Effect on Cytokine Production
Application Notes
Introduction
Givinostat (B1684626) is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-inflammatory properties.[1][2] By inhibiting class I and II HDACs, Givinostat modulates gene expression, leading to a reduction in the production of pro-inflammatory cytokines.[3] This mechanism of action makes it a compound of interest for treating various inflammatory and autoimmune diseases, as well as certain malignancies.[4][5] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the in vitro and ex vivo effects of Givinostat on cytokine production.
Mechanism of Action: Givinostat's Impact on Inflammatory Signaling
Givinostat exerts its anti-inflammatory effects primarily through the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene transcription by removing acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure that represses gene expression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes with anti-inflammatory functions.[3][4]
Furthermore, Givinostat has been shown to directly impact key inflammatory signaling pathways:
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. The activity of NF-κB is, in part, regulated by its acetylation status. Givinostat has been shown to upregulate the acetylation of the p65 subunit of NF-κB at lysine (B10760008) 310, which can interfere with its ability to bind to DNA and drive the transcription of pro-inflammatory genes.[6][7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade for many cytokines. While the direct effects of Givinostat on STAT protein acetylation are still being fully elucidated, HDAC inhibitors are known to influence STAT1 activity, which can modulate the inflammatory response.[8]
The net effect of these actions is a significant and selective reduction in the production of key pro-inflammatory cytokines.
Data Presentation
The following tables summarize the quantitative effects of Givinostat on the production of various cytokines from in vitro and ex vivo studies.
Table 1: In Vitro Inhibition of Cytokine Production by Givinostat in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Givinostat Concentration | Percent Inhibition | Reference |
| IL-1β | 25 nM | >70% | [1] |
| 50 nM | >70% | [1] | |
| 100 nM | >70% | [1] | |
| TNF-α | 10-22 nM (IC50) | 50% | [9] |
| IL-6 | 50 nM | ~50% | [1] |
| IFN-γ | 25 nM (IC50) | 50% | [9] |
Table 2: Ex Vivo Inhibition of Cytokine Production in LPS-Stimulated Whole Blood from Healthy Volunteers (Phase 1 Clinical Trial)
| Cytokine | Givinostat Oral Dose | Maximal Percent Reduction | Time to Max Reduction | Reference |
| TNF-α | 50 mg | ~37% | 4 hours | [10] |
| 100 mg | ~37% | 4 hours | [10] | |
| IL-1β | 50 mg | Not specified | 4 hours | [10] |
| 100 mg | Not specified | 4 hours | [10] | |
| IL-6 | 50 mg | ~45% | 4 hours | [10] |
| 100 mg | Not specified | 4 hours | [10] | |
| IFN-γ | 50 mg | ~63% | 4 hours | [10] |
| 100 mg | ~77% | 4 hours | [10] |
Note: In the ex vivo study, the production of the anti-inflammatory cytokines IL-1Ra and IL-10 was not significantly reduced.[10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Givinostat's Effect on Cytokine Production in Human PBMCs
This protocol details the steps for isolating human Peripheral Blood Mononuclear Cells (PBMCs), treating them with Givinostat, stimulating cytokine production with Lipopolysaccharide (LPS), and subsequently measuring cytokine levels in the cell culture supernatant.
Materials:
-
Givinostat
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Cytokine detection assay kits (ELISA or Multiplex Bead-Based Assay)
Procedure:
-
PBMC Isolation: a. Dilute fresh human whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs. e. Wash the collected PBMCs twice with PBS by centrifuging at 100-200 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). g. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Cell Seeding and Givinostat Pre-treatment: a. Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Prepare serial dilutions of Givinostat in complete RPMI-1640 medium. d. Add 50 µL of the Givinostat dilutions to the appropriate wells to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (e.g., DMSO). e. Pre-incubate the cells with Givinostat for 1 hour at 37°C in a 5% CO₂ incubator.[7][9]
-
Cell Stimulation: a. Prepare a stock solution of LPS in sterile PBS. b. Add 50 µL of LPS solution to the wells to achieve a final concentration of 10 ng/mL. Include unstimulated control wells. c. The final volume in each well should be 200 µL. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: a. After incubation, centrifuge the 96-well plate at 300-400 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Measurement: a. Thaw the collected supernatants on ice. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and IFN-γ using either a sandwich ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Protocol 2: Ex Vivo Assessment of Givinostat's Effect on Cytokine Production in Human Whole Blood
This protocol describes a method to assess the effect of Givinostat on cytokine production in a more physiologically relevant whole blood system.
Materials:
-
Givinostat
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium
-
Penicillin-Streptomycin solution
-
Heparinized blood collection tubes
-
Human whole blood from healthy donors
-
48-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Cytokine detection assay kits (ELISA or Multiplex Bead-Based Assay)
Procedure:
-
Blood Collection: a. Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Givinostat Pre-treatment and Stimulation: a. In a 48-well plate, combine 200 µL of whole blood with 700 µL of RPMI-1640 medium (supplemented with 1% Penicillin-Streptomycin). b. Prepare serial dilutions of Givinostat in RPMI-1640 medium. c. Add 50 µL of the Givinostat dilutions to the appropriate wells. Include a vehicle control. d. Pre-incubate the blood cultures with Givinostat for 1 hour at 37°C in a 5% CO₂ incubator. e. Prepare a stock solution of LPS in sterile PBS. f. Add 50 µL of LPS solution to the wells to achieve a final concentration of 10 ng/mL. Include unstimulated control wells. g. The final volume in each well should be 1 mL. h. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Plasma Collection: a. After incubation, transfer the contents of each well to a microcentrifuge tube. b. Centrifuge at 1,500 x g for 10 minutes to pellet the blood cells. c. Carefully collect the plasma supernatant. d. Store the plasma at -80°C until cytokine analysis.
-
Cytokine Measurement: a. Thaw the collected plasma samples on ice. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and IFN-γ using either a sandwich ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Workflow for in vitro assessment of Givinostat on cytokine production.
Caption: Givinostat's mechanism of action on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lysine deacetylase inhibitor givinostat inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylases prevents cytokine-induced toxicity in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat) - PubMed [pubmed.ncbi.nlm.nih.gov]
Givinostat Application in Primary Human Muscle Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated therapeutic potential in genetic muscle disorders, most notably Duchenne Muscular Dystrophy (DMD). In dystrophic muscle, the activity of HDACs is often dysregulated, leading to the repression of genes essential for muscle regeneration, persistent inflammation, and the progression of fibrosis. Givinostat, by inhibiting class I and II HDACs, aims to counteract these pathological processes. This document provides detailed application notes and protocols for the use of Givinostat in primary human muscle cell cultures to assess its pro-myogenic effects.
Mechanism of Action in Myogenesis
In healthy muscle, the balance of histone acetylation and deacetylation, controlled by histone acetyltransferases (HATs) and HDACs, respectively, regulates the gene expression necessary for muscle repair and differentiation. In pathological states like DMD, HDACs can be constitutively active, leading to hypoacetylation of histones. This results in a condensed chromatin structure that represses the transcription of crucial myogenic regulatory factors (MRFs) such as MyoD and myogenin. Givinostat inhibits HDAC activity, leading to histone hyperacetylation and a more relaxed chromatin state. This "open" chromatin allows MRFs to access DNA and activate the transcription of genes that drive the differentiation of myoblasts and their fusion into multinucleated myotubes.
Data Presentation
While extensive in vivo and clinical trial data for Givinostat exists, specific quantitative data from in vitro studies on primary human muscle cells is not widely available in peer-reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Effect of Givinostat on Myoblast Fusion and Myotube Maturation
| Treatment | Concentration (nM) | Fusion Index (%) (Mean ± SD) | Maturation Index (%) (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | e.g., 25.4 ± 3.1 | e.g., 10.2 ± 1.5 |
| Givinostat | 80 | e.g., 35.7 ± 4.2 | e.g., 18.5 ± 2.3 |
| Givinostat | 150 | e.g., 48.2 ± 5.5 | e.g., 25.1 ± 3.0 |
| Givinostat | 200 | e.g., 45.1 ± 4.9 | e.g., 23.8 ± 2.8 |
Table 2: Effect of Givinostat on Myotube Area
| Treatment | Concentration (nM) | Average Myotube Area (µm²) (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | e.g., 1500 ± 210 |
| Givinostat | 80 | e.g., 2200 ± 350 |
| Givinostat | 150 | e.g., 3100 ± 420 |
| Givinostat | 200 | e.g., 2900 ± 380 |
Table 3: Effect of Givinostat on Myogenic Regulatory Factor Protein Expression
| Treatment | Concentration (nM) | MyoD (relative to control) | Myogenin (relative to control) |
| Vehicle Control (DMSO) | 0.1% | 1.0 | 1.0 |
| Givinostat | 150 | e.g., 1.8 | e.g., 2.5 |
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Human Myoblasts
-
Cell Culture Maintenance (Growth Phase):
-
Culture primary human myoblasts in Growth Medium (GM): Skeletal Muscle Cell Growth Medium supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to prevent spontaneous differentiation.
-
-
Seeding for Differentiation Assay:
-
Coat cell culture plates or coverslips with a suitable extracellular matrix protein (e.g., 0.1% gelatin or laminin) to promote cell adhesion.
-
Trypsinize and count the myoblasts.
-
Seed cells at a density of 2.5 x 10⁴ cells/cm² in Growth Medium.
-
Allow cells to adhere and proliferate for 24-48 hours or until they reach approximately 80-90% confluency.
-
-
Induction of Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Protocol 2: Givinostat Treatment
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Givinostat in Dimethyl Sulfoxide (DMSO).
-
Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the Givinostat stock solution in Differentiation Medium to achieve the desired final concentrations. A concentration range of 80-200 nM has been shown to be effective for promoting myotube formation in primary human skeletal myoblasts.[1]
-
Prepare a vehicle control using Differentiation Medium containing the same final concentration of DMSO as the highest Givinostat dose (typically ≤ 0.1%).
-
-
Treatment Application:
-
Add the prepared Givinostat working solutions and the vehicle control to the cells immediately after switching to Differentiation Medium.
-
Incubate the cells for 48 to 96 hours to allow for myotube formation, replenishing the media with fresh Givinostat or vehicle control every 48 hours.
-
Protocol 3: Immunofluorescence Staining for Myosin Heavy Chain (MHC)
-
Fixation:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 4% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against Myosin Heavy Chain (MHC) in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute a species-appropriate fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with 4',6-diamidino-2-phenylindole (DAPI) solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 4: Image Acquisition and Quantification
-
Image Acquisition:
-
Acquire images using a fluorescence microscope.
-
Capture multiple random fields of view per condition to ensure the data is representative.
-
Use separate channels for the MHC stain (to visualize myotubes) and the DAPI stain (to visualize nuclei).
-
-
Quantitative Analysis:
-
Fusion Index: This metric assesses the extent of myoblast fusion. A myotube is typically defined as an MHC-positive cell containing three or more nuclei.
-
Formula: Fusion Index (%) = (Number of nuclei within myotubes / Total number of nuclei) x 100.
-
-
Maturation Index: This provides insight into the development of larger, more mature myotubes.
-
Formula: Maturation Index (%) = (Number of myotubes with ≥ 5 nuclei / Total number of myotubes) x 100.
-
-
Myotube Area: This measures the overall size of the differentiated myotubes.
-
Using image analysis software (e.g., ImageJ/Fiji), threshold the MHC-positive signal to create a binary mask.
-
Measure the total area of the mask and normalize it to the total number of myotubes or nuclei in the field of view.
-
-
Protocol 5: Western Blot for Myogenic Regulatory Factors
-
Protein Extraction:
-
After Givinostat treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the extracts using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MyoD, myogenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
-
Visualizations
Caption: Givinostat's mechanism of action in muscle cells.
Caption: Experimental workflow for Givinostat treatment.
Caption: Logical flow of Givinostat's cellular effects.
References
Troubleshooting & Optimization
Givinostat Hydrochloride in DMSO: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of givinostat (B1684626) hydrochloride when working with Dimethyl Sulfoxide (DMSO). Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of givinostat hydrochloride in DMSO?
This compound is readily soluble in DMSO.[1] However, the reported maximum concentration can vary between suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[2][3]
Data Summary: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| MedChemExpress | ≥ 100 mg/mL | ≥ 210.10 mM | Use newly opened DMSO.[2] |
| Selleck Chemicals | 95 mg/mL | 199.59 mM | Moisture-absorbing DMSO reduces solubility.[3] |
| PHMO | 175 mg/mL | 382.14 mM | Ultrasonication may be required for dissolution.[4] |
| APExBIO | ≥ 23.8 mg/mL | > 10 mM | Gentle warming (37°C) and sonication can aid dissolution.[5] |
Q2: How should I prepare a stock solution of this compound in DMSO?
To ensure complete dissolution and achieve the desired concentration, a specific protocol should be followed. The following workflow outlines the recommended steps for preparing a stock solution.
References
Welcome to the technical support center for Givinostat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues related to Givinostat-incurred cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Givinostat and what is its primary mechanism of action?
A1: Givinostat, also known as ITF2357, is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves blocking the activity of class I and II HDACs.[2] This inhibition leads to an increase in the acetylation of histone and non-histone proteins, resulting in a more relaxed chromatin structure.[3][4][5] This altered chromatin state allows for increased access of transcription factors to DNA, thereby modulating the expression of various genes involved in processes like cell cycle regulation, apoptosis, and inflammation.[6][7]
Q2: I am observing higher-than-expected cytotoxicity in my cell culture experiments with Givinostat. What are the potential causes?
A2: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Givinostat. For instance, some leukemia cell lines are highly sensitive, with low IC50 values.[8] It's crucial to determine the specific IC50 for your cell line.
-
Compound Concentration: Using a concentration that is too high for your specific cell model will inevitably lead to significant cell death. A dose-response experiment is essential to identify the optimal concentration range.
-
Solvent Toxicity: Givinostat is often dissolved in DMSO.[1] High concentrations of DMSO in the final culture medium (typically >0.5%) can be toxic to cells.[9]
-
Compound Stability: Like many small molecules, Givinostat's stability in culture media over time can vary. Degradation products may have different activity or toxicity profiles.[9][10]
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which can contribute to cytotoxicity.[9]
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the cellular response to Givinostat.[9]
Q3: Are there known signaling pathways affected by Givinostat that could explain the observed cytotoxicity?
A3: Yes, Givinostat has been shown to modulate several key signaling pathways that can lead to apoptosis and cell cycle arrest:
-
BCR-ABL Pathway: In certain leukemia cell lines, Givinostat can inhibit the BCR-ABL signaling pathway, which is crucial for cell proliferation and survival.[8]
-
p53 and p21 Activation: Givinostat can induce apoptosis in a p53-dependent manner.[8] This involves the activation of the tumor suppressor p53 and its downstream target p21, a cell cycle inhibitor.[8]
-
Caspase Activation: The apoptotic effects of Givinostat are often mediated through the activation of caspase cascades, key executioners of apoptosis.[8]
-
NF-κB Signaling: Givinostat can suppress the NF-κB signaling pathway, which plays a role in inflammation and cell survival.[2]
Q4: What are some common side effects of Givinostat observed in clinical settings that might be relevant to in vitro cytotoxicity?
A4: Clinical trials have reported side effects such as diarrhea, abdominal pain, low platelet counts (thrombocytopenia), nausea, and vomiting.[11] While these are systemic effects in patients, they highlight the potential for Givinostat to impact rapidly dividing cells and cellular homeostasis, which can translate to cytotoxicity in in vitro models.
Troubleshooting Guide: Givinostat-Induced Cytotoxicity
This guide provides a structured approach to troubleshoot common issues of excessive cytotoxicity when using Givinostat in cell culture.
| Observed Problem | Potential Cause | Suggested Solution |
| Massive Cell Death at Expected IC50 Concentration | Cell line is more sensitive than anticipated. | Perform a new, broader dose-response curve to accurately determine the IC50 for your specific cell line and passage number. |
| Error in compound dilution. | Double-check all calculations and ensure proper mixing of stock solutions and final dilutions. Prepare fresh dilutions. | |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.[9] | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and serum lots. Ensure cells are in the logarithmic growth phase at the time of treatment.[12] |
| Compound instability. | Prepare fresh Givinostat dilutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.[9] | |
| Inconsistent incubation times. | Use a precise and consistent incubation time for all experiments. | |
| High Background Cytotoxicity in Vehicle Control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (ideally ≤ 0.1%).[9] |
| Poor cell health prior to treatment. | Ensure cells are healthy and have a high viability before starting the experiment. | |
| No Clear Dose-Response Relationship | Compound precipitation at high concentrations. | Check the solubility of Givinostat in your culture medium. Visually inspect for precipitates. Consider using a lower concentration range. |
| Assay interference. | Ensure that Givinostat or the solvent does not interfere with the cytotoxicity assay being used (e.g., MTT, CellTiter-Glo). |
Data Presentation
Table 1: Givinostat IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay Conditions |
| SUP-B15 | Human B-cell Acute Lymphoblastic Leukemia | 180 ± 30 | 48-hour incubation, MTT assay[8] |
| K562 | Human Chronic Myelogenous Leukemia | 4600 ± 350 | 48-hour incubation, MTT assay[8] |
| 697 | Human B-cell Precursor Leukemia | 100 | 48-hour incubation, CellTiter 96 assay[13] |
| PBMC | Human Peripheral Blood Mononuclear Cells | 313 | 72-hour incubation, CellTiter 96 assay[13] |
| JS-1 | Human Splenic Littoral Cell Angioma | >500 | Concentration-dependent inhibition observed[13] |
| Multiple Myeloma Cell Lines | RPMI8226, NCI-H929, etc. | ~200 | Not specified[1] |
| Acute Myelogenous Leukemia Cell Lines | HL-60, THP-1, etc. | ~200 | Not specified[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of Givinostat using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically overnight).
-
Compound Preparation: Prepare a stock solution of Givinostat in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Givinostat concentration).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Givinostat or the vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Givinostat concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Givinostat inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.
Caption: A workflow for troubleshooting common issues in Givinostat cytotoxicity assays.
Caption: Givinostat can induce p53-dependent apoptosis through caspase activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. neurologylive.com [neurologylive.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Givinostat - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Managing Givinostat-induced thrombocytopenia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing Givinostat-induced thrombocytopenia in animal models. The information is intended for scientists and drug development professionals conducting preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Givinostat-induced thrombocytopenia?
A1: Givinostat is a pan-histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in gene expression. By inhibiting HDACs, Givinostat can alter the expression of genes essential for platelet formation (thrombopoiesis). The proposed mechanisms for HDAC inhibitor-induced thrombocytopenia include:
-
Disruption of Megakaryocyte Differentiation: HDACs are involved in the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets. Inhibition of HDACs can interfere with this process, leading to reduced platelet production.
-
Induction of Megakaryocyte Apoptosis: Some studies suggest that HDAC inhibitors can induce programmed cell death (apoptosis) in megakaryocytes.
-
Impaired Proplatelet Formation: The final stage of platelet production involves megakaryocytes extending proplatelet processes, which then fragment into individual platelets. HDAC inhibitors may disrupt the cytoskeletal rearrangements necessary for this process.
Q2: Is thrombocytopenia an expected side effect of Givinostat in animal models?
A2: Yes. Thrombocytopenia is a known and common dose-limiting toxicity of many HDAC inhibitors. In clinical trials with Givinostat, a decrease in platelet count is a frequently observed adverse event.[1][2] Therefore, it is a critical parameter to monitor in preclinical animal studies.
Q3: How does Givinostat-induced thrombocytopenia in animal models relate to findings in human clinical trials?
A3: Preclinical findings in animal models are intended to predict and characterize potential toxicities in humans. The observation of thrombocytopenia in animal models would be consistent with the clinical safety profile of Givinostat.[1][3][4] In both preclinical and clinical settings, the management strategy revolves around careful monitoring and dose adjustment to maintain platelet counts within a safe range while preserving the therapeutic efficacy of the drug.[3]
Troubleshooting Guide for Givinostat-Induced Thrombocytopenia
This guide provides a structured approach to monitoring and managing thrombocytopenia in animal models during a Givinostat study. The following protocols and tables are based on general principles of preclinical toxicology and hematological monitoring.
Experimental Protocol: Hematological Monitoring in a Murine Model
This protocol outlines a standard procedure for monitoring platelet counts in mice receiving Givinostat.
1. Materials:
-
Givinostat formulation
-
Vehicle control
-
Gavage needles (for oral administration)
-
Mouse restrainers
-
Warming device (e.g., heat lamp or warming pad)
-
Lancets (4-5mm) or 27G needles
-
Capillary tubes (EDTA-coated)
-
Micro-hematocrit tubes
-
Automated hematology analyzer calibrated for mouse blood
-
Microscopes and slides for blood smear analysis
2. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or specific disease model like mdx)
-
Age and weight-matched animals, randomized into treatment and vehicle control groups.
3. Procedure:
- Baseline Blood Collection: Prior to the first dose of Givinostat or vehicle, collect a baseline blood sample (20-50 µL) from all animals. This is crucial for establishing a normal platelet count for each animal.
- Givinostat Administration: Administer Givinostat orally via gavage at the predetermined doses and schedule.
- Serial Blood Sampling:
- Method: The saphenous vein is a suitable site for repeated, small-volume blood sampling. The tail vein is an alternative.
- Frequency: A typical monitoring schedule would be:
- Twice weekly for the first two weeks of the study.
- Weekly for the following two weeks.
- Bi-weekly for the remainder of a chronic study.
- Rationale: Clinical data suggests the maximum decrease in platelet count occurs within the first 28 days of treatment.[3][5][6]
- Sample Analysis:
- Immediately analyze the blood sample using an automated hematology analyzer to determine the platelet count (PLT), mean platelet volume (MPV), and other relevant hematological parameters.
- Prepare a blood smear for manual review to check for platelet clumping or abnormalities, which can affect automated counts.
Data Presentation: Interpreting Platelet Count Changes
Researchers should tabulate the platelet count data to track trends over time for each animal and treatment group. Below is an example of how to structure this data.
| Animal ID | Treatment Group | Baseline PLT (x10³/µL) | Day 7 PLT (x10³/µL) | Day 14 PLT (x10³/µL) | % Change from Baseline (Day 14) |
| 001 | Vehicle | 1050 | 1020 | 1080 | +2.9% |
| 002 | Givinostat (X mg/kg) | 1100 | 850 | 600 | -45.5% |
| 003 | Givinostat (X mg/kg) | 980 | 720 | 510 | -48.0% |
| 004 | Givinostat (Y mg/kg) | 1020 | 600 | 380 | -62.7% |
Actionable Troubleshooting Table
This table provides recommended actions based on the severity of thrombocytopenia observed. These thresholds are illustrative and should be adapted based on the specific animal model, study objectives, and institutional animal care and use committee (IACUC) guidelines. The normal platelet count for a healthy mouse is typically 800-1200 x10³/µL.
| Severity | Platelet Count Observation | Recommended Action | Follow-up |
| Mild | 25-50% decrease from baseline, but PLT > 400 x10³/µL | Continue Givinostat at the current dose. | Increase monitoring frequency to twice weekly until platelet count stabilizes. |
| Moderate | 50-75% decrease from baseline, or PLT between 200-400 x10³/µL | Reduce Givinostat dose by 25-50%. | Monitor platelet count 3-4 days after dose reduction. If count recovers, continue at the reduced dose. |
| Severe | >75% decrease from baseline, or PLT < 200 x10³/µL | Temporarily suspend Givinostat administration. | Monitor platelet count every 2-3 days. Once the count recovers to a mild or moderate level, consider re-initiating Givinostat at a 50% reduced dose. |
| Critical | PLT < 100 x10³/µL, or signs of bleeding (e.g., petechiae, hematuria) | Immediately suspend Givinostat administration. Consult with the veterinary staff. The animal may need to be euthanized as per humane endpoints. | This is a study endpoint for the affected animal. |
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of Givinostat-induced thrombocytopenia.
Experimental Workflow Diagram
Caption: Workflow for monitoring and managing thrombocytopenia.
References
- 1. unirv.edu.br [unirv.edu.br]
- 2. mds-usa.com [mds-usa.com]
- 3. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Givinostat Oral Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor oral bioavailability of Givinostat (B1684626) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Givinostat in mice, and what are the primary limiting factors?
A1: The absolute oral bioavailability of Givinostat in mice has not been explicitly reported in the provided search results. However, Givinostat is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability. This suggests that the primary factor limiting its oral bioavailability is its poor permeability across the intestinal epithelium. While it dissolves readily in gastrointestinal fluids, its ability to be absorbed into the bloodstream is restricted.
Q2: What is a standard and effective dose range for Givinostat in preclinical mouse models, particularly for Duchenne muscular dystrophy (DMD)?
A2: Preclinical studies in the mdx mouse model of DMD have identified an optimal therapeutic window for Givinostat to be between 5 and 10 mg/kg/day when administered orally.[1][2] Doses in this range have been shown to improve functional and histological parameters, with reduced beneficial effects observed at a 1 mg/kg/day dosage.[1][2]
Q3: What is the most commonly used vehicle for oral administration of Givinostat in mice?
A3: A common and effective vehicle for Givinostat in mouse studies is a suspension in 0.5% methylcellulose (B11928114).[3] This vehicle is suitable for oral gavage administration.
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of Givinostat after oral administration.
Possible Cause 1: Inadequate Formulation
Givinostat's poor permeability is a major hurdle. A simple aqueous solution may not be sufficient to achieve adequate absorption.
Solutions:
-
Simple Suspension: For initial studies, a suspension in 0.5% methylcellulose is a reliable starting point.[3] This method has been used effectively in preclinical efficacy studies.
-
Nanosuspension: Reducing the particle size of Givinostat to the nanometer range can increase the surface area for dissolution and potentially improve absorption.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can enhance the solubility and intestinal permeability of drugs.[4][5] These formulations can facilitate lymphatic absorption, partially bypassing first-pass metabolism.
-
Solid Dispersions: Dispersing Givinostat in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[6][7]
Possible Cause 2: Administration Technique
Improper oral gavage technique can lead to dosing errors, esophageal injury, or accidental tracheal administration, all of which will affect drug absorption.
Solutions:
-
Proper Gavage Technique: Ensure personnel are well-trained in oral gavage. Use appropriate gavage needle size for the mouse.
-
Alternative Administration: For mice that are difficult to dose by gavage, administration in the drinking water can be an alternative.[3] However, this method offers less control over the precise dose administered and relies on the animal's drinking habits.
Issue 2: Difficulty in preparing a stable and homogenous formulation for oral dosing.
Possible Cause: Physicochemical Properties of Givinostat
Givinostat has pH-dependent solubility, with lower solubility in alkaline conditions.[8] This can affect its stability and homogeneity in certain vehicles.
Solutions:
-
Use of Suspending Agents: Employing suspending agents like methylcellulose helps to maintain a uniform dispersion of Givinostat particles.[3]
-
pH Control: For aqueous suspensions, buffering the vehicle to a slightly acidic pH may improve solubility and stability, although this needs to be balanced with physiological compatibility.
-
Patented Formulations: A patent for a physically and chemically stable oral suspension of Givinostat suggests the use of wetting agents (e.g., polysorbates) and density-imparting agents (e.g., sorbitol, sucrose) to improve stability.[8][9]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Givinostat in mdx Mice after a Single Oral Administration of a Suspension in 0.5% Methylcellulose. [3]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-6h) (ng*h/mL) |
| 5 | 105.3 ± 23.5 | 1.5 | 289.9 ± 53.7 |
| 10 | 210.5 ± 41.8 | 1.5 | 578.4 ± 102.3 |
| 25 | 450.1 ± 89.7 | 2.0 | 1250.7 ± 245.1 |
| 37.5 | 650.2 ± 125.4 | 2.0 | 1850.3 ± 350.6 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Givinostat Suspension in Methylcellulose for Oral Gavage
Materials:
-
Givinostat powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of Givinostat and 0.5% methylcellulose solution based on the desired final concentration and volume.
-
Weigh the precise amount of Givinostat powder.
-
Levigate the Givinostat powder with a small volume of the 0.5% methylcellulose solution in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to ensure a uniform suspension.
-
Store the suspension at 4°C and ensure it is freshly prepared every 7 days.[3]
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to mice via oral gavage at a volume of 10 mL/kg.[3]
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling (General Protocol)
Materials:
-
Givinostat powder
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in sterile water)[10]
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy ball mill or similar milling equipment
Procedure:
-
Prepare the stabilizer solution.
-
Disperse the Givinostat powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a high speed for a specified duration (optimization may be required) to achieve the desired particle size (typically <200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The resulting nanosuspension can be administered orally to mice.
Visualizations
Caption: Givinostat's path to systemic circulation.
References
- 1. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbpr.in [jbpr.in]
- 8. TWI727983B - Physically and chemically stable oral suspensions of givinostat, and use and preparation method thereof - Google Patents [patents.google.com]
- 9. US10688047B2 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Givinostat Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and controlling for the off-target effects of Givinostat, a pan-histone deacetylase (HDAC) inhibitor. The following resources are designed to assist in the design and interpretation of experiments involving Givinostat.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of Givinostat?
Givinostat is a pan-HDAC inhibitor, targeting Class I and II histone deacetylases. Its on-target effects are primarily related to the hyperacetylation of histones and other proteins, leading to the modulation of gene expression. This activity underlies its therapeutic potential in conditions like Duchenne muscular dystrophy (DMD) and various cancers.[1][2][3]
A significant off-target effect of Givinostat is its inhibitory activity against the Janus kinase (JAK) signaling pathway, particularly the mutated kinase JAK2V617F.[4][5][6][7] This has been observed in the context of myeloproliferative neoplasms.
Q2: What are the common adverse effects observed with Givinostat that might be related to off-target activities?
Common side effects reported in clinical trials include diarrhea, abdominal pain, thrombocytopenia (low platelet count), and hypertriglyceridemia (increased triglycerides).[8] While some of these may be related to on-target HDAC inhibition, the potential contribution of off-target effects should be considered during experimental design and data interpretation.
Q3: How can I experimentally distinguish between on-target and off-target effects of Givinostat?
Several experimental strategies can be employed:
-
Use of selective inhibitors: Compare the cellular phenotype induced by Givinostat with that of highly selective inhibitors of either HDACs or the suspected off-target (e.g., a selective JAK2 inhibitor).
-
Rescue experiments: If an off-target effect is suspected, attempt to "rescue" the phenotype by overexpressing or activating the downstream components of the on-target pathway.
-
Structurally distinct inhibitors: Utilize an HDAC inhibitor with a different chemical scaffold to see if the effect is recapitulated. If not, the effect is more likely an off-target effect specific to Givinostat's chemical structure.
-
CETSA and Proteomics: Employ advanced techniques like Cellular Thermal Shift Assay (CETSA) and chemical proteomics to identify direct binding partners of Givinostat within the cell.
Troubleshooting Guides
Problem: Unexpected cellular phenotype observed with Givinostat treatment.
-
Possible Cause: The phenotype may be due to an off-target effect, potentially related to JAK-STAT pathway inhibition or other unknown interactions.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that Givinostat is inhibiting HDACs in your experimental system by measuring histone acetylation levels (e.g., via Western blot for acetylated histones H3 and H4).
-
Investigate JAK-STAT Pathway: Assess the phosphorylation status of key proteins in the JAK-STAT pathway, such as STAT3 and STAT5, to determine if Givinostat is inhibiting this pathway in your cells.
-
Perform Control Experiments: Utilize the control strategies outlined in FAQ #3 to differentiate between on-target and off-target effects.
-
Problem: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Off-target effects can contribute to cellular phenotypes that are not observed in purified enzyme assays. Cellular factors such as membrane transport, metabolism, and the presence of competing endogenous ligands can also influence drug activity.
-
Troubleshooting Steps:
-
Characterize Off-Target Engagement in Cells: Use techniques like CETSA to confirm that Givinostat is engaging with its intended HDAC targets and potential off-targets within the cellular environment.
-
Consider Compound promiscuity: Perform a broad kinase screen or a chemical proteomics experiment to identify other potential binding partners of Givinostat that might be contributing to the cellular phenotype.
-
Data Presentation
Table 1: Givinostat Inhibition Profile (IC50 Values)
| Target Class | Target | IC50 (nM) | Assay Type | Reference |
| On-Target | HDAC1 | 198 | Biochemical | [9][10] |
| HDAC3 | 157 | Biochemical | [9][10] | |
| Maize HD2 | 10 | Biochemical | [11][12] | |
| Maize HD-1B | 7.5 | Biochemical | [11][12] | |
| Maize HD-1A | 16 | Biochemical | [11][12] | |
| Off-Target | JAK2V617F | 1 - 10 | Clonogenic Assay | [4] |
| SUP-B15 cell line (BCR-ABL) | 180 | Cell Proliferation | [5] | |
| K562 cell line (BCR-ABL) | 4600 | Cell Proliferation | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Kinase Selectivity Profiling
To identify potential off-target kinase interactions, a broad kinase panel screen is recommended.
Methodology:
-
Compound Submission: Submit Givinostat to a commercial kinase profiling service.
-
Assay Format: The service will typically test Givinostat at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
-
Detection Method: Kinase activity is measured using methods such as radiometric assays (33P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. "Hits" are identified as kinases that show significant inhibition. Follow-up dose-response experiments should be performed to determine the IC50 for any identified off-target kinases.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[13]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of Givinostat or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein (e.g., a specific HDAC isoform or a suspected off-target) remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Givinostat indicates target engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying drug concentrations.
Chemical Proteomics for Unbiased Off-Target Identification
This approach uses a modified version of the drug to "fish" for its binding partners in a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a Givinostat analog containing a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.
-
Affinity Capture: Immobilize the Givinostat probe and the control compound on affinity beads. Incubate the beads with a cell lysate to allow for binding of target and off-target proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
-
Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the Givinostat-bound beads compared to the control beads. These are potential on- and off-targets. Competition experiments with free Givinostat can be used to validate specific binders.[14]
Mandatory Visualizations
Caption: Givinostat's dual effect on HDAC and JAK-STAT pathways.
Caption: Troubleshooting workflow for unexpected Givinostat phenotypes.
Caption: Givinostat's observed phenotype can be a result of on- and/or off-target effects.
References
- 1. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Interpreting variable results in Givinostat experiments
Welcome to the Givinostat (B1684626) Experimental Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving Givinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Givinostat?
Givinostat is a broad-spectrum histone deacetylase (HDAC) inhibitor, targeting primarily Class I and Class II HDACs.[1][2][3] By inhibiting these enzymes, Givinostat leads to the hyperacetylation of histone proteins.[4][5][6] This relaxes the chromatin structure, making DNA more accessible to transcription factors and regulatory proteins, which in turn enhances the transcription of certain genes.[4][6]
Beyond histones, Givinostat also affects the acetylation of non-histone proteins, contributing to its multi-targeted effects.[4] Its therapeutic benefits in conditions like Duchenne muscular dystrophy (DMD) are attributed to a cascade of downstream effects, including reduced inflammation, decreased fibrosis (scarring), and promotion of muscle regeneration.[4][7][8] Specifically, it has been shown to reduce pro-inflammatory cytokines such as TNF-α, IL-1, IL-6 and to suppress NF-κB signaling.[1][7][9]
Q2: Which HDAC isoforms are inhibited by Givinostat?
Givinostat is characterized as a pan-HDAC inhibitor, though it primarily acts on Class I and Class II zinc-dependent HDACs.[2][10] It has demonstrated specific activity against HDACs 1, 2, 3, 4, 6, and 7.[3] It does not show specificity for Class III (sirtuins) or Class IV (HDAC11) enzymes.[3] The hydroxamic acid group in Givinostat's structure is key to its mechanism, as it chelates the zinc ion within the catalytic site of the HDAC enzymes.[2]
Table 1: Givinostat HDAC Inhibition Profile
| HDAC Class | Specific Isoforms Inhibited | IC50 (nM) | Reference |
| Class I | HDAC1 | 198 | [11] |
| HDAC3 | 157 | [11] | |
| Class II | HDAC4, 6, 7 | Reported activity, specific IC50 values vary by study. | [3] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Q3: What are the known pharmacokinetic properties of Givinostat?
Givinostat is orally bioavailable.[4] Its pharmacokinetic profile can be influenced by factors such as food intake and patient body weight. Understanding these parameters is crucial for designing in vivo experiments.
Table 2: Summary of Givinostat Pharmacokinetics (Human Data)
| Parameter | Value | Notes |
| Time to Max Concentration (Tmax) | ~2-3 hours | Administration with a high-fat meal can delay Tmax.[5] |
| Elimination Half-Life | ~6 hours | [5] |
| Dosing Regimen | Twice daily | Steady-state is typically achieved within 5-7 days.[5] |
| Metabolism | Primarily by CYP3A4 and CYP2C8 in the liver. | [3] |
| Key Covariate | Body weight | Body weight is a significant covariate affecting drug clearance. Dosing is often adjusted based on weight.[12][13][14] |
Q4: What are the most common adverse effects observed in clinical trials that might translate to in vivo model side effects?
The most frequently reported side effects in clinical studies include diarrhea, thrombocytopenia (low platelet count), hypertriglyceridemia (increased triglycerides), and abdominal pain.[1][15][16][17] These effects are generally manageable with monitoring and dose adjustments.[17][18] In preclinical animal models, it is crucial to monitor for signs of these toxicities, such as changes in stool consistency, bleeding, and overall animal well-being, alongside regular blood work.
Troubleshooting Guide for Variable Results
Q5: My in vitro results are inconsistent. Why am I seeing high variability in my HDAC activity assay?
High variability in HDAC assays is a common issue that can obscure the true effect of Givinostat. Several factors can contribute to this problem.[19]
-
Pipetting Inaccuracy: Ensure pipettes are calibrated, and use pre-wetted tips, especially for small volumes of enzyme, substrate, or Givinostat dilutions.[19]
-
Inadequate Mixing: Gently but thoroughly mix the contents of each well after adding reagents to ensure a homogenous reaction.[19]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with a buffer to create a humidity barrier.[19]
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Pre-warm all reagents and the plate reader to the specified assay temperature.[19]
-
Reagent Integrity: Ensure the HDAC substrate has not spontaneously hydrolyzed, which can cause a high background signal. Prepare it fresh for each experiment. Also, use high-purity reagents to avoid contamination.[19]
Caption: Troubleshooting workflow for inconsistent in vitro Givinostat results.
Q6: Why is Givinostat showing different efficacy levels across my different cell lines or animal models?
Variable efficacy is expected due to the complex biology Givinostat influences.
-
Expression Levels of HDACs: Different cell types and tissues express varying levels of Class I and II HDACs. A cell line with lower expression of the HDACs targeted by Givinostat may show a less pronounced response.
-
Genetic Background: In animal models, the genetic background can significantly influence disease progression and drug response. For instance, different mouse models of DMD (e.g., mdx vs. D2.B10) exhibit different disease severity, which can impact the observed efficacy of Givinostat.[8]
-
Off-Target Population Characteristics: Clinical data from DMD trials showed that patient characteristics, such as the degree of muscle fat infiltration at baseline, could influence the measured outcomes.[20] This principle can apply to animal models, where disease stage or severity at the start of treatment can lead to variable results.
-
Drug Metabolism and Bioavailability: Differences in metabolism (e.g., CYP enzyme activity) between animal strains or species can alter drug exposure, leading to varied efficacy.
Caption: Key factors contributing to variable Givinostat efficacy.
Q7: My Givinostat treatment is not producing the expected change in gene expression. What should I check?
If Givinostat fails to induce the expected transcriptional changes, consider the following:
-
Insufficient Target Engagement: The concentration of Givinostat may be too low, or the incubation time too short, to achieve sufficient HDAC inhibition in your specific model. Perform a dose-response and time-course experiment to optimize these parameters.
-
Cellular Context: The transcriptional response to HDAC inhibition is highly context-dependent. The specific genes regulated by Givinostat can vary based on the cell type's unique epigenetic landscape and the availability of specific transcription factors.
-
Non-Histone Protein Effects: Givinostat's primary effects may not be on histone acetylation but rather on the acetylation status of other crucial non-histone proteins (e.g., transcription factors), which can indirectly regulate gene expression.[4]
-
Assay Sensitivity: Ensure your readout method (e.g., qPCR, Western blot for acetylated histones) is sensitive enough to detect the changes. Always include a potent positive control, like Trichostatin A (TSA), to validate the assay's performance.[21][22]
Experimental Protocols & Visualizations
Givinostat Signaling Pathway
Givinostat acts by inhibiting HDAC enzymes, which prevents the removal of acetyl groups from histone and non-histone proteins. This leads to chromatin relaxation and the modulation of protein function, ultimately affecting gene transcription and cellular processes like inflammation and fibrosis.
Caption: Givinostat's mechanism of action and downstream cellular effects.
Protocol: General Fluorometric HDAC Activity Assay
This protocol provides a framework for measuring HDAC activity and the inhibitory effect of Givinostat in vitro. It is based on commercially available kits where a fluorogenic substrate is deacetylated by HDACs.[23][24][25]
Materials:
-
Givinostat (and vehicle, e.g., DMSO)[11]
-
HDAC Assay Buffer
-
Purified HDAC enzyme or nuclear extract
-
Fluorogenic HDAC Substrate
-
Developer Solution
-
Positive Control Inhibitor (e.g., Trichostatin A)
-
Black 96-well microplate
-
Fluorimeter plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[23][24]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Givinostat in HDAC Assay Buffer. Include a vehicle-only control.
-
Dilute the HDAC enzyme/nuclear extract in cold HDAC Assay Buffer to the desired concentration.
-
Prepare the Developer Solution according to the manufacturer's instructions. This often includes a potent HDAC inhibitor to stop the reaction.[23]
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer to all wells.
-
Add your Givinostat dilutions or controls (vehicle, positive control inhibitor) to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except the "No Enzyme Control" wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]
-
-
Reaction Initiation and Development:
-
Initiate the reaction by adding the HDAC Substrate to all wells. Mix thoroughly but gently.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This may require optimization.
-
Stop the reaction by adding the Developer Solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.[22]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader at the appropriate wavelengths.
-
Subtract the background fluorescence from the "No Enzyme Control" wells.
-
Calculate the percent inhibition for each Givinostat concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.[26]
-
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 7. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 8. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. givinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Population pharmacokinetic-pharmacodynamic analysis of givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]
- 16. Safety and Efficacy of Givinostat for Patients with Muscular Dystrophy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. musculardystrophynews.com [musculardystrophynews.com]
- 18. Long‐Term Evaluation of Givinostat in Duchenne Muscular Dystrophy, and Natural History Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdaconference.org [mdaconference.org]
- 21. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 22. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
How to minimize gastrointestinal side effects of Givinostat in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the gastrointestinal (GI) side effects of Givinostat (B1684626) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with Givinostat in in vivo preclinical studies?
A1: Consistent with clinical observations, the most frequently reported GI side effects in preclinical models include diarrhea, nausea, vomiting, and abdominal pain.[1][2][3] These effects are generally dose-dependent. While many preclinical studies focus on efficacy, the observed toxicities are noted to be similar to those in human trials.[4]
Q2: At what point during an in vivo study do gastrointestinal side effects typically appear?
A2: Gastrointestinal disturbances, particularly diarrhea, often manifest within the first few weeks of initiating Givinostat treatment. Vomiting may be observed within the first two months of administration.[1] Researchers should therefore implement rigorous monitoring protocols from the onset of the study.
Q3: What is the proposed mechanism behind Givinostat-induced gastrointestinal side effects?
A3: Givinostat is a pan-histone deacetylase (HDAC) inhibitor. HDACs are crucial for maintaining the balance of cell proliferation and differentiation in the intestinal epithelium.[5][6][7] By inhibiting HDACs, Givinostat can disrupt the normal cell cycle of intestinal crypt cells, leading to impaired proliferation and potentially apoptosis.[7] This disruption of the intestinal lining can compromise its barrier function and lead to symptoms like diarrhea. The inhibition of specific HDACs, which are overexpressed in some gastrointestinal cancers, is also being explored for its therapeutic potential, but off-target effects on normal intestinal cells contribute to the observed side effects.[5][6]
Q4: Are there any formulation or administration strategies that can help minimize GI side effects?
A4: Givinostat is typically administered orally as a suspension.[8] Administering the compound with food may help mitigate some GI discomfort, a practice that is recommended in clinical settings. Ensuring the formulation is well-homogenized before administration is crucial for accurate dosing and may help in reducing variability in exposure and subsequent side effects.
Troubleshooting Guides
Issue 1: Animal models are exhibiting significant diarrhea.
Troubleshooting Steps:
-
Assess and Score Diarrhea Severity: Implement a standardized scoring system to quantify the severity of diarrhea. This allows for objective monitoring and evaluation of interventions.
-
Table 1: Fecal Consistency Scoring for Murine Models
Score Description 0 Normal, well-formed pellets 1 Soft, formed pellets 2 Pasty, semi-liquid stool that does not form a pellet | 3 | Liquid stool/diarrhea |
-
-
Dose Adjustment: Gastrointestinal side effects of Givinostat are dose-related. If significant diarrhea is observed, consider a dose reduction. Preclinical studies in mdx mice have explored a range of doses, with efficacy observed between 5 and 10 mg/kg/day.[9] Lowering the dose may alleviate GI toxicity while maintaining a therapeutic window.
-
Supportive Care - Antidiarrheal Agents:
-
Loperamide (B1203769): This is a first-line treatment for chemotherapy-induced diarrhea. For murine models, a typical starting dose is 1-2 mg/kg administered subcutaneously or orally, twice daily.
-
Octreotide (B344500): For loperamide-refractory diarrhea, octreotide can be considered. In preclinical models, a starting dose of 100-150 µg/kg subcutaneously three times daily can be initiated.[10] The dose can be titrated upwards if necessary.[10]
-
-
Hydration and Electrolyte Balance: Ensure animals have free access to drinking water. In cases of moderate to severe diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. Monitor for signs of dehydration such as skin tenting and lethargy.
Issue 2: Animals are showing signs of nausea, vomiting (in applicable species), and reduced appetite.
Troubleshooting Steps:
-
Monitor Body Weight and Food Intake: Daily monitoring of body weight is a critical indicator of the overall health of the animal. A significant drop in body weight can indicate nausea and reduced appetite. Measure daily food consumption to quantify appetite loss.
-
Dose Adjustment: As with diarrhea, reducing the dose of Givinostat can help alleviate nausea and improve appetite.
-
Supportive Care - Antiemetic Agents:
-
Maropitant: A commonly used antiemetic in veterinary medicine, it can be administered at a dose of 1 mg/kg subcutaneously once daily.
-
Ondansetron: Another option for managing nausea and vomiting, it can be administered at a dose of 0.5-1 mg/kg subcutaneously or orally twice daily.
-
-
Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Wet mash or gel-based diets can also help with hydration.
Experimental Protocols
Protocol 1: Monitoring Gastrointestinal Toxicity in Murine Models
-
Daily Cage-Side Observations:
-
Observe each animal for general signs of distress, including hunched posture, piloerection, and lethargy.
-
Visually inspect the cage for the presence and consistency of feces.
-
Use the Fecal Consistency Scoring system (Table 1) to document diarrhea severity daily.
-
-
Body Weight and Food/Water Intake:
-
Measure and record the body weight of each animal daily.
-
Measure and record food and water consumption daily.
-
-
Clinical Scoring:
-
Combine observational data into a daily clinical score to provide a comprehensive assessment of animal well-being.
-
Table 2: Sample Daily Clinical Scoring System
Parameter Score 0 Score 1 Score 2 Score 3 Appearance Normal Piloerection Hunched posture Severe lethargy Body Weight Loss < 5% 5-10% 10-15% > 15% | Fecal Consistency | Normal | Soft pellets | Pasty stool | Liquid diarrhea |
-
-
Intervention Thresholds: Establish clear endpoints and intervention thresholds. For example, a cumulative clinical score above a certain value or a body weight loss exceeding 15% should trigger dose modification or supportive care.
Protocol 2: Administration of Supportive Care for Diarrhea
-
Loperamide Administration:
-
Formulation: Prepare a 0.1 mg/mL solution of loperamide in a suitable vehicle for oral or subcutaneous administration.
-
Dosage: Administer 1-2 mg/kg based on the animal's most recent body weight.
-
Frequency: Administer twice daily.
-
Monitoring: Continue to monitor for resolution of diarrhea and adjust the frequency or dose as needed.
-
-
Octreotide Administration (for loperamide-refractory diarrhea):
-
Formulation: Use a commercially available sterile solution of octreotide.
-
Dosage: Administer 100-150 µg/kg subcutaneously.[10]
-
Frequency: Administer three times daily.
-
Monitoring: Monitor for improvement in diarrhea. If no improvement is seen within 48 hours, consider dose escalation.
-
Visualizations
Caption: Proposed signaling pathway for Givinostat-induced gastrointestinal toxicity.
Caption: Experimental workflow for managing Givinostat-induced GI side effects.
References
- 1. Safety and efficacy of givinostat in boys with Duchenne muscular dystrophy (EPIDYS): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdaconference.org [mdaconference.org]
- 3. Safety and Efficacy of Givinostat for Patients with Muscular Dystrophy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis [frontiersin.org]
- 6. Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibition Impairs Normal Intestinal Cell Proliferation and Promotes Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Technical Support Center: Givinostat Administration in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor Givinostat (B1684626) in mice. The focus is on the critical aspect of monitoring and adjusting dosage based on platelet counts to ensure experimental success and animal welfare.
Troubleshooting Guide
Issue: Significant Drop in Platelet Count After Givinostat Administration
Q1: We observed a drastic reduction in platelet count in our mice after starting Givinostat treatment. What is the likely cause and what should we do?
A1: A significant drop in platelet count, or thrombocytopenia, is a known and expected side effect of Givinostat and other pan-HDAC inhibitors.[1][2][3] The mechanism involves the inhibition of histone deacetylases, which can interfere with the maturation of megakaryocytes (the cells that produce platelets) and the formation of proplatelets.[1]
Recommended Actions:
-
Confirm the Platelet Count: Repeat the platelet count measurement to rule out technical errors. Ensure you are using a consistent and validated method for blood collection and analysis.
-
Assess the Severity: Compare the current platelet count to the baseline for each mouse and to the expected normal range for the specific mouse strain being used (see Table 1).
-
Implement Dose Modification: Based on the severity of thrombocytopenia, a dose reduction or temporary cessation of Givinostat administration is recommended. Refer to the "Proposed Dosage Adjustment Protocol for Givinostat in Mice" (Table 2) for guidance.
-
Monitor Closely: Increase the frequency of platelet count monitoring (e.g., every 2-3 days) until the count stabilizes or returns to a safe level.
-
Observe for Clinical Signs: Check for any signs of bleeding, such as petechiae, bruising, or hemorrhage. If observed, Givinostat should be discontinued (B1498344) immediately, and veterinary consultation sought.
Issue: High Variability in Platelet Counts Between Mice in the Same Treatment Group
Q2: There is a wide range of platelet count responses to Givinostat across the mice in our study. Why is this happening and how can we manage it?
A2: Inter-animal variability is common in preclinical studies. Several factors can contribute to this:
-
Genetic Background: Different mouse strains have different baseline hematological parameters.[4]
-
Individual Sensitivity: There can be individual differences in drug metabolism and physiological response to Givinostat.
-
Experimental Technique: Inconsistent blood sampling techniques can lead to platelet activation and clumping, causing artificially low readings.
Recommended Actions:
-
Standardize Protocols: Ensure all personnel are highly trained and consistent in their blood collection and handling procedures.
-
Individualized Monitoring: Track platelet counts for each mouse individually against its own baseline.
-
Group Analysis: When analyzing data, consider the percent change from baseline for each animal in addition to absolute platelet counts.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Givinostat and why does it affect platelets?
A1: Givinostat is an orally active pan-histone deacetylase (HDAC) inhibitor.[5] HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, Givinostat can alter the expression of genes involved in various cellular processes, including the proliferation and differentiation of blood cells. The effect on platelets is primarily due to the disruption of megakaryopoiesis, the process of platelet production in the bone marrow.[1]
Q2: What is a normal platelet count for laboratory mice?
A2: Normal platelet counts in mice are significantly higher than in humans and can vary between different strains. It is crucial to establish a baseline for the specific strain used in your research. Below is a summary of typical baseline platelet counts for commonly used mouse strains.
Data Presentation
Table 1: Baseline Platelet Counts in Common Laboratory Mouse Strains
| Mouse Strain | Mean Platelet Count (x 10³/µL) | Reference |
| BALB/c | 782 - 1218 | [4] |
| C57BL/6 | 988 - 1044 | [4] |
Note: These values are approximate and can be influenced by age, sex, and the specific counting method used. It is highly recommended to establish baseline platelet counts for your own colony.
Dosage and Administration
Q3: What is a typical starting dose for Givinostat in mice for efficacy studies?
A3: Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy have shown therapeutic effects in a dose range of 5-10 mg/kg/day, administered orally.[6][7][8] Doses below this range may have reduced efficacy.[6][7]
Q4: How should we adjust the Givinostat dose if we observe thrombocytopenia?
A4: There are no officially published guidelines for Givinostat dose adjustment in mice based on platelet counts. However, based on data from a similar pan-HDAC inhibitor (Panobinostat) in mice and clinical guidelines for Givinostat in humans, a proposed dose modification strategy is presented below. A study on Panobinostat in BALB/c mice showed that doses of 10-20 mg/kg resulted in a platelet nadir of approximately 10% of the baseline count.[9]
Table 2: Proposed Dosage Adjustment Protocol for Givinostat in Mice
| Platelet Count (% of Baseline) | Recommended Action | Notes |
| > 50% of Baseline | Continue with the current Givinostat dose. | Monitor platelet counts weekly. |
| 25% - 50% of Baseline | Reduce Givinostat dose by 50%. | Increase monitoring frequency to twice weekly. |
| < 25% of Baseline | Temporarily suspend Givinostat administration. | Monitor platelet counts every 2-3 days. Consider resuming at a 50% reduced dose once platelet count recovers to >50% of baseline. |
| Any level with clinical signs of bleeding | Immediately suspend Givinostat administration. | Provide supportive care as needed and consult with a veterinarian. Do not resume treatment without careful consideration of the risks and benefits. |
Disclaimer: This is a proposed protocol based on available preclinical data for a similar compound and should be adapted to your specific experimental needs and institutional guidelines.
Experimental Protocols
Protocol 1: Serial Blood Collection and Platelet Counting in Mice
This protocol describes a minimally invasive method for repeated blood sampling from the tail vein for platelet counting.
Materials:
-
Restraining device for mice
-
Heat lamp or warm water to dilate the tail vein
-
Sterile scalpel blade or lancet
-
EDTA-coated micro-capillary tubes or microvette tubes
-
Automated hematology analyzer or flow cytometer
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Animal Restraint: Gently restrain the mouse in a suitable device.
-
Vein Dilation: Warm the tail using a heat lamp for 2-3 minutes to increase blood flow.
-
Sterilization: Clean the tail with an alcohol swab.
-
Blood Collection: Make a small, clean incision in the lateral tail vein. Collect 5-20 µL of free-flowing blood into an EDTA-coated micro-capillary tube.
-
Hemostasis: Apply gentle pressure to the incision site with a clean gauze pad until bleeding stops.
-
Sample Processing: Immediately process the blood sample according to the instructions for your hematology analyzer or flow cytometer to prevent platelet clumping.
-
Post-Procedure Care: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Givinostat-induced thrombocytopenia.
Caption: Workflow for Givinostat studies in mice with platelet monitoring.
References
- 1. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Givinostat for Patients with Muscular Dystrophy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Givinostat stability in aqueous solutions for experimental use
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Givinostat (B1684626) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
1. What is Givinostat and what is its primary mechanism of action?
Givinostat is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves binding to the catalytic pocket of Class I and Class II HDAC enzymes, which prevents the removal of acetyl groups from histone proteins.[2] This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[3][4] This "open" chromatin allows transcription factors to access DNA more easily, altering the expression of genes involved in inflammation, cell cycle regulation, apoptosis, and muscle regeneration.[2][3][4] Givinostat has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1α/β, and IL-6.[5]
2. How should I prepare a stock solution of Givinostat?
Givinostat is sparingly soluble in aqueous solutions but has good solubility in Dimethyl Sulfoxide (DMSO). It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][6]
Solubility Data
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | >10 mM[7], 84-95 mg/mL[1][6] | Use fresh, anhydrous DMSO for best results. Warming to 37°C or brief sonication can aid dissolution.[7] |
| Water | Insoluble[1][6] | Givinostat hydrochloride monohydrate has low solubility (~2.94 mg/mL) with sonication and heating to 60°C.[8] |
| Ethanol | Insoluble[6] or very low solubility (~2 mg/mL)[1] | Not recommended as a primary solvent. |
3. What is the stability of Givinostat in aqueous solutions?
While Givinostat is stable in its solid powder form, its chemical stability significantly decreases in aqueous solutions.[9][10] Stability is pH-dependent, with the lowest solubility observed under alkaline conditions.[9][10]
Aqueous Stability Data (Stored at 40°C for 6 days)
| Solution | pH | Approximate Degradation |
|---|---|---|
| Water | - | ~6.3% |
| Phosphate Buffer | 2.0 | ~0.8% |
| Phosphate Buffer | 4.5 | ~0.5% |
| Phosphate Buffer | 6.0 | ~2.1% |
| Phosphate Buffer | 8.0 | Lowest solubility[9][10] |
Data derived from patent information.[9][10]
Given this limited stability, it is strongly recommended to prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.
4. How should I store Givinostat powder and stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years[1] | Store protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Experimental Protocols & Workflows
1. Protocol: Preparation of Givinostat for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a working solution from a DMSO stock for treating cells in culture.
Methodology Details:
-
Cell Treatment: For a typical experiment, cells are pre-incubated with Givinostat at the final desired concentration (e.g., 25-500 nM) for 1-2 hours before adding a stimulant like Lipopolysaccharide (LPS).[7][11]
-
Final DMSO Concentration: It is critical to calculate the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells. Aim for a final concentration of 0.1% or lower.
2. Protocol: Preparation of Givinostat for In Vivo Animal Studies
For oral administration in animal models (e.g., mice), Givinostat is typically prepared as a suspension.
Methodology Details:
-
Vehicle Preparation: A common vehicle is a 0.5% solution of methylcellulose (B11928114) or sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water.[12][13]
-
Suspension Preparation:
-
Weigh the required amount of Givinostat powder.
-
Create a paste by adding a small volume of the vehicle.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or stirring) to ensure a uniform suspension.
-
-
Administration: The suspension is administered orally (p.o.) by gavage.[12] Doses in mdx mouse models often range from 5 to 10 mg/kg.[14]
-
Storage: Givinostat suspensions should be stored at 4°C and are often prepared freshly every 7 days.[12]
Troubleshooting Guide
Q: My Givinostat powder will not dissolve in DMSO. A: This is often due to using DMSO that has absorbed moisture from the air.[1][6] Always use a fresh, sealed bottle of anhydrous DMSO. You can also try gently warming the solution to 37°C or using an ultrasonic bath for a short period to aid dissolution.[7]
Q: I see precipitate in my stock solution after thawing it from the -80°C freezer. A: Some precipitation can occur upon freezing. Before making your working dilutions, ensure the stock solution is completely thawed and re-dissolved by vortexing gently. If the precipitate persists, it may indicate degradation or solvent evaporation. It is best to use a fresh aliquot. To prevent this, ensure aliquots are sealed tightly and avoid repeated freeze-thaw cycles.[1]
Q: I'm not observing the expected biological effect in my cell-based assay. A:
-
Solution Integrity: Refer to the troubleshooting diagram above. Ensure your stock and working solutions were prepared correctly and used immediately. Givinostat's limited stability in aqueous culture media means that prolonged incubation before analysis might lead to compound degradation.
-
Concentration and Duration: The effective concentration of Givinostat can be cell-type dependent. Consider performing a dose-response experiment to determine the optimal concentration (e.g., from 25 nM to 1000 nM) and incubation time for your specific cell line and endpoint.[11][15]
-
Cell Health: Confirm that the final DMSO concentration is not affecting cell viability, which could mask the specific effects of Givinostat. Run a vehicle-only (DMSO) control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Givinostat - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TWI727983B - Physically and chemically stable oral suspensions of givinostat, and use and preparation method thereof - Google Patents [patents.google.com]
- 10. WO2017077436A1 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
- 11. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Givinostat and Vorinostat (SAHA) in HDAC Inhibition Assays
For researchers in oncology, epigenetics, and drug development, Histone Deacetylase (HDAC) inhibitors are a critical class of therapeutic and research agents. Among these, Givinostat (ITF2357) and Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA) are two widely studied pan-HDAC inhibitors. While both target Class I and II HDAC enzymes, their potency, selectivity, and clinical applications show notable differences.
This guide provides an objective comparison of Givinostat and Vorinostat, focusing on their performance in HDAC inhibition assays, supported by experimental data and detailed protocols for researchers.
General Mechanism of Action
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] In various diseases, including cancer, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[1][2]
Both Givinostat and Vorinostat are hydroxamic acid-based compounds that function by chelating the zinc ion within the catalytic active site of HDAC enzymes.[1][3] This action blocks the enzyme's deacetylase activity, leading to an accumulation of acetylated histones (hyperacetylation).[1][4] The resulting relaxed chromatin structure allows for the re-expression of previously silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5]
Comparative Inhibitory Activity
While both are classified as pan-HDAC inhibitors, Givinostat and Vorinostat exhibit different potencies and cellular effects. Vorinostat is a potent inhibitor of Class I and II HDACs, with IC50 values in the nanomolar range (<86 nM) for HDACs 1, 2, 3, and 6.[2][5] Givinostat also inhibits Class I and II HDACs.[6][7]
Direct comparative studies have shown that Givinostat can be significantly more potent than Vorinostat in specific cellular contexts. For instance, in BRAF-mutated melanoma cells, the IC50 values for Givinostat were much lower than those for Vorinostat, indicating greater effectiveness in reducing cell viability.[8]
| Compound | Target Class | IC50 Values | Key Cellular Contexts & Notes |
| Vorinostat (SAHA) | Class I & II | < 86 nM (HDAC1, 2, 3, 6)[5] | FDA-approved for cutaneous T-cell lymphoma (CTCL).[3] Prototype pan-HDAC inhibitor.[7] |
| Givinostat (ITF2357) | Class I & II | ~0.18 µM (SUP-B15 ALL cells)[7] | Reported to be more effective than SAHA in melanoma cells.[8] Approved for Duchenne muscular dystrophy (DMD).[9][10] |
Note: IC50 values are highly dependent on the assay conditions and cell line used.
Experimental Methodologies
Accurate comparison of HDAC inhibitors requires robust and well-defined experimental protocols. Below are methodologies for two key assays used to characterize the activity of Givinostat and Vorinostat.
Biochemical HDAC Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of a purified recombinant HDAC enzyme in the presence of an inhibitor. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent cleavage.
Principle: The HDAC enzyme removes the acetyl group from a substrate like Boc-Lys(Ac)-AMC. A developing enzyme (e.g., trypsin) then cleaves the deacetylated substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[11] The inhibitor's potency is determined by its ability to reduce the fluorescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[12]
-
Inhibitor Dilution: Prepare a serial dilution of Givinostat or Vorinostat in DMSO, followed by a final dilution in Assay Buffer.
-
HDAC Enzyme: Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in Assay Buffer.
-
Substrate: Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in Assay Buffer.[11]
-
Developer Solution: Prepare a solution of trypsin in Assay Buffer, often including a stop agent like Trichostatin A (TSA) to halt the HDAC reaction completely.[11][12]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted inhibitor or vehicle (DMSO control) to each well.
-
Add 50 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate for an additional 15-20 minutes to allow for AMC release.[12]
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.
-
Cell-Based Western Blot for Histone Acetylation
This assay provides a direct readout of an inhibitor's activity within a cellular environment by measuring the accumulation of acetylated histones.
Principle: Cells are treated with the HDAC inhibitor, leading to histone hyperacetylation. Total histones are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. Specific antibodies are used to detect the levels of an acetylated histone (e.g., acetyl-Histone H3) relative to a loading control (e.g., total Histone H3 or β-actin).[1]
Detailed Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of Givinostat, Vorinostat, or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS and collect the cell pellet.[13]
-
Lyse the cells in a Triton Extraction Buffer (TEB) on ice.[13]
-
Centrifuge to pellet the nuclei and discard the supernatant.[13]
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[13]
-
Centrifuge to pellet debris and collect the supernatant containing the histone proteins.[13]
-
Determine the protein concentration using a BCA assay.[14]
-
-
Western Blotting:
-
Prepare samples by mixing 15-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[14]
-
Transfer proteins to a PVDF membrane (0.2 µm pore size is optimal for small histone proteins).[13]
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer (e.g., rabbit anti-acetyl-Histone H3 and mouse anti-Histone H3).[13]
-
Wash the membrane with TBST and incubate for 1 hour with appropriate HRP-conjugated secondary antibodies.[13]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate to visualize protein bands using an imaging system.[14]
-
-
Analysis:
Conclusion
Both Givinostat and Vorinostat are potent pan-HDAC inhibitors that serve as invaluable tools for epigenetic research. Vorinostat (SAHA) is a foundational HDAC inhibitor with well-characterized activity and established clinical use in oncology.[2][3] Givinostat has demonstrated superior potency in certain cancer models and has a distinct therapeutic application in treating Duchenne muscular dystrophy, highlighting its unique biological effects.[8][9]
For researchers, the choice between Givinostat and Vorinostat will depend on the specific research question, the biological system under investigation, and the desired therapeutic context. The experimental protocols provided here offer a standardized framework for accurately assessing and comparing the efficacy of these and other HDAC inhibitors in both biochemical and cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor ITF2357 (Givinostat) Targets Oncogenic BRAF in Melanoma Cells and Promotes a Switch from Pro-Survival Autophagy to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Givinostat and Other HDAC Inhibitors in Duchenne Muscular Dystrophy Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Givinostat's performance against other histone deacetylase inhibitors (HDACis) in preclinical models of Duchenne Muscular Dystrophy (DMD). The following sections detail quantitative data from key experiments, their methodologies, and the underlying signaling pathways.
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic strategy by targeting the downstream pathological consequences of dystrophin deficiency, such as inflammation, fibrosis, and impaired muscle regeneration. Givinostat, a pan-HDAC inhibitor, has recently received regulatory approval for the treatment of DMD.[1][2] This guide synthesizes preclinical data to compare its efficacy with other HDACis, including the pan-HDAC inhibitor Trichostatin A (TSA), the class I-selective inhibitor MS-275 (Entinostat), and the HDAC8-selective inhibitor PCI-34051.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of Givinostat and other HDACis on key pathological features of DMD in preclinical models.
Table 1: Effects on Muscle Histology in mdx Mice
| Parameter | Vehicle Control (mdx) | Givinostat (5 mg/kg/day) | Givinostat (10 mg/kg/day) | Trichostatin A (TSA) (0.6 mg/kg/day) | Reference |
| Myofiber Cross-Sectional Area (CSA) | Baseline | Significant Increase | More Pronounced Increase | Increased | [1] |
| Fibrosis (Collagen Deposition) | High | Significant Reduction | Dramatic Reduction | Reduced | [1] |
| Fatty Infiltration | Present | Significant Reduction | Dramatic Reduction | Not Reported | [1] |
Table 2: Effect on Muscle Inflammation in mdx Mice
| Parameter | Vehicle Control (mdx) | Givinostat (5 mg/kg/day) | Givinostat (10 mg/kg/day) | Trichostatin A (TSA) (0.6 mg/kg/day) | Reference |
| Myeloperoxidase (MPO) Activity | High | Significant Reduction | Significant Reduction | No Significant Reduction | [1] |
Table 3: Comparative Efficacy of Givinostat and PCI-34051 in a Zebrafish DMD Model
| Parameter | Vehicle Control (dmd mutant) | Givinostat | PCI-34051 | Reference |
| Skeletal Muscle Defects | Severe | Rescue of Phenotype | Rescue of Phenotype | [3] |
| Inflammation | Increased | Reduced | Reduced | [3] |
| Myoblast Differentiation | Impaired | Increased | Increased | [3] |
Note: A direct head-to-head quantitative comparison for MS-275 with Givinostat in a DMD model was not available in the reviewed literature. However, studies suggest that the efficacy of the class I-selective inhibitor MS-275 is comparable to that of pan-HDAC inhibitors in ameliorating the mdx phenotype, indicating that inhibition of class I HDACs is sufficient for most of the beneficial effects.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Givinostat and Trichostatin A in mdx Mice (Consalvi et al., 2013)
-
Animal Model: 1.5-month-old male mdx mice, a commonly used mouse model for DMD.
-
Treatment Regimen:
-
Givinostat was administered orally at daily doses of 1, 5, and 10 mg/kg for 3.5 months.
-
Trichostatin A (TSA) was administered via daily intraperitoneal injection at a dose of 0.6 mg/kg for 3.5 months.
-
A control group of mdx mice received a vehicle.
-
-
Histological Analysis:
-
Tibialis anterior (TA) muscles were collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess general muscle morphology and myofiber cross-sectional area (CSA).
-
Masson's trichrome staining was used to quantify collagen deposition as a measure of fibrosis.
-
Oil Red O staining was used to assess fatty infiltration.
-
-
Inflammation Assessment:
-
Myeloperoxidase (MPO) activity, an indicator of neutrophil and macrophage infiltration, was measured in muscle lysates to quantify inflammation.
-
-
Functional Tests:
-
Endurance performance was evaluated using a treadmill test.[1]
-
Givinostat and PCI-34051 in a Zebrafish DMD Model (Spreafico et al., 2021)
-
Animal Model: Zebrafish with a morpholino-induced knockdown of the dystrophin gene (dmd-MO), which phenocopies key aspects of DMD.
-
Treatment Regimen:
-
Zebrafish embryos were exposed to either Givinostat or the HDAC8-selective inhibitor PCI-34051.
-
-
Phenotypic Analysis:
-
The rescue of skeletal muscle defects was assessed by observing the restoration of normal muscle histomorphology.
-
Inflammation was evaluated.
-
The extent of myoblast differentiation was also analyzed.[3]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of HDAC inhibitors in DMD are mediated through the modulation of various signaling pathways that are dysregulated in the absence of dystrophin.
Givinostat, as a pan-HDAC inhibitor, acts broadly on multiple HDAC isoforms. In DMD, the absence of dystrophin leads to the hyperactivity of HDACs, which results in the deacetylation of histones and other proteins. This altered epigenetic state represses the expression of genes involved in muscle regeneration and promotes pro-inflammatory and pro-fibrotic pathways.[5][6] Givinostat's inhibition of HDACs leads to histone hyperacetylation, a more open chromatin structure, and the transcriptional activation of beneficial genes, thereby counteracting the pathological cascade.[5][6]
-
Trichostatin A (TSA): As a pan-HDAC inhibitor, TSA's mechanism is similar to Givinostat. However, one study indicated that TSA may down-regulate the NF-κB pathway, which is a key regulator of inflammation.[7]
-
MS-275 (Entinostat): This class I-selective HDAC inhibitor's efficacy suggests that targeting HDACs 1, 2, 3, and 8 is crucial for the therapeutic benefits in DMD. Class I HDACs are known to repress the activity of myogenic regulatory factors like MyoD and MEF2, which are essential for muscle differentiation. By inhibiting class I HDACs, MS-275 can enhance myogenesis.[4]
-
PCI-34051: This compound selectively inhibits HDAC8. In a zebrafish model of DMD, PCI-34051 was shown to rescue the dystrophic phenotype, in part by preventing the deacetylation of α-tubulin. This suggests a role for HDAC8 in regulating the stability and organization of the cytoskeleton, which is compromised in DMD.[3]
Summary and Conclusion
Preclinical evidence strongly supports the efficacy of Givinostat in ameliorating key pathological features of Duchenne Muscular Dystrophy in animal models. It demonstrates significant improvements in muscle histology by reducing fibrosis and fatty infiltration while increasing myofiber size. Furthermore, Givinostat effectively curtails muscle inflammation.
Overall, the data presented in this guide underscore the therapeutic potential of Givinostat for DMD and provide a comparative framework for evaluating its efficacy against other HDAC inhibitors. This information can aid researchers and drug developers in designing future studies and advancing the development of more effective treatments for this devastating disease.
References
- 1. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Zebrafish Embryos to Study Pharmacological Effects on Neural Development in Hands-On Neurobiology Laboratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HDAC8 to ameliorate skeletal muscle differentiation in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors in the Treatment of Muscular Dystrophies: Epigenetic Drugs for Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 7. Trichostatin A inhibits dendritic cell maturation through down-regulating NF-κ B (p65) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Givinostat's Impact on Muscle Histology in mdx Mice: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Givinostat's performance in improving muscle histology in the mdx mouse model of Duchenne Muscular Dystrophy (DMD), benchmarked against other therapeutic alternatives. The guide is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in preclinical studies by addressing key pathological features of DMD at the histological level.[1][2] By targeting the underlying epigenetic dysregulation in dystrophic muscle, Givinostat promotes a more favorable environment for muscle regeneration and reduces detrimental processes such as inflammation and fibrosis.[3][4] This guide delves into the quantitative histological effects of Givinostat and compares them with corticosteroids, a current standard of care, and exon-skipping therapies, a mutation-specific approach.
Quantitative Comparison of Histological Outcomes
The following table summarizes the quantitative effects of Givinostat and alternative treatments on key histological parameters in the tibialis anterior (TA) and gastrocnemius (GAS) muscles of mdx mice. Data is compiled from multiple preclinical studies to provide a comparative overview.
| Treatment Group | Muscle | Parameter | Outcome | Reference |
| Givinostat (5 mg/kg/d) | TA | Mean Myofiber Cross-Sectional Area (CSA) | Significant increase compared to untreated mdx mice. | [5] |
| Givinostat (10 mg/kg/d) | TA | Mean Myofiber Cross-Sectional Area (CSA) | Significant increase compared to untreated mdx mice. | [5] |
| Givinostat (37.5 mg/kg) | GAS | Myofiber Cross-Sectional Area (CSA) | Significant increase in the proportion of larger myofibers. | [5] |
| Givinostat (1 mg/kg) | TA, GAS, Diaphragm | Fibrosis Percentage | Significant reduction compared to untreated mdx mice. | [5] |
| Givinostat (5 mg/kg/d) | TA | Fibrosis (Fibrotic Index) | Dramatic reduction compared to untreated mdx mice. | [5] |
| Givinostat (10 mg/kg/d) | TA | Fibrosis (Fibrotic Index) | Dramatic reduction compared to untreated mdx mice. | [5] |
| Givinostat (5 mg/kg/d) | TA | Fat Deposition | Significant reduction compared to untreated mdx mice. | [5] |
| Givinostat (10 mg/kg/d) | TA | Fat Deposition | Significant reduction compared to untreated mdx mice. | [5] |
| Prednisolone (B192156) | EDL | Mean Myofiber Cross-Sectional Area (CSA) | Decrease in mean fiber CSA compared to placebo-treated mdx mice. | [6] |
| Prednisolone | EDL | Centrally Nucleated Fibers | 20% lower compared to placebo-treated mdx mice. | [6] |
| Prednisolone | Quadriceps | Fibrosis (% Fibronectin Area) | Significant increase compared to vehicle controls after 2 weeks of treatment. | [7] |
| Exon Skipping (PMO) | Various | Dystrophin-Positive Fibers | Significant increase in the number of dystrophin-positive fibers. | [8] |
| Exon Skipping (PPMO) | Various | Centrally Nucleated Fibers | Significant reduction in central nucleation after 3+ months of treatment. | [8] |
| Exon Skipping + Losartan | Skeletal Muscle | Muscle Architecture | Recovery of normal muscle architecture. | [9] |
Experimental Protocols
Detailed methodologies for the key histological analyses cited in this guide are provided below. These protocols are essential for the accurate and reproducible assessment of muscle pathology.
Hematoxylin and Eosin (H&E) Staining for General Muscle Morphology
H&E staining is fundamental for visualizing the overall architecture of the muscle tissue, including myofiber size and shape, the presence of centrally nucleated (regenerating) fibers, and inflammatory infiltrates.[10]
Procedure:
-
Tissue Preparation: Snap-freeze freshly dissected mouse skeletal muscle (e.g., tibialis anterior, gastrocnemius) in isopentane (B150273) pre-cooled in liquid nitrogen. Store at -80°C until sectioning. Cut 10 µm thick cryosections and mount on glass slides.[11]
-
Fixation: Air dry the sections for at least 30 minutes.
-
Staining:
-
Immerse slides in Hematoxylin solution for 3-5 minutes.[2]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.[2]
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene. Mount with a resinous mounting medium.[2]
Quantitative Analysis: Images of H&E stained sections are captured using a light microscope. The cross-sectional area (CSA) of individual myofibers is measured using image analysis software (e.g., ImageJ). The percentage of centrally nucleated fibers is determined by counting the number of fibers with internal nuclei and dividing by the total number of fibers in a given field of view.
Masson's Trichrome and Sirius Red Staining for Fibrosis Quantification
Masson's trichrome and Sirius Red staining are used to visualize and quantify collagen deposition, a hallmark of fibrosis in dystrophic muscle.[1] In Masson's trichrome staining, collagen stains blue, muscle fibers red, and nuclei black. Sirius Red staining, when viewed under polarized light, specifically highlights collagen fibers as bright red or yellow.
Masson's Trichrome Staining Protocol:
-
Tissue Preparation and Fixation: Use formalin-fixed, paraffin-embedded tissue sections. Deparaffinize and rehydrate sections to water. For improved staining, mordant sections in Bouin's solution.[1]
-
Staining:
-
Stain nuclei with Weigert's iron hematoxylin.[1]
-
Stain with Biebrich scarlet-acid fuchsin solution.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Counterstain with aniline (B41778) blue solution.
-
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.[1]
Sirius Red Staining Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or fresh-frozen sections.
-
Staining:
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.
Quantitative Analysis: Digital images of the stained sections are captured. For Masson's trichrome, the fibrotic area is quantified by color thresholding in image analysis software to measure the percentage of the total muscle area that is stained blue. For Sirius Red, the percentage of the red-stained area is quantified.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Givinostat and a typical experimental workflow for evaluating its histological effects.
Caption: Givinostat's mechanism of action in DMD muscle.
Caption: Experimental workflow for histological analysis.
Conclusion
The available preclinical data strongly support the efficacy of Givinostat in improving key histological features of dystrophic muscle in the mdx mouse model. Givinostat consistently demonstrates the ability to increase myofiber size and reduce fibrosis and fatty infiltration.[5] In comparison, corticosteroids show mixed results on muscle fiber size and may even exacerbate fibrosis in some contexts.[6][7] Exon-skipping therapies, while effective in restoring dystrophin expression, have less reported direct quantitative data on histological improvements like CSA and fibrosis in a manner that allows for a straightforward comparison with small molecule inhibitors like Givinostat. The multi-faceted mechanism of action of Givinostat, targeting epigenetic regulation, inflammation, and fibrosis, presents a compelling therapeutic strategy for DMD, potentially offering benefits that are complementary to dystrophin-restoration approaches. Further research and clinical validation will continue to delineate the precise role of Givinostat in the evolving landscape of DMD therapies.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy [frontiersin.org]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itftherapeutics.com [itftherapeutics.com]
- 6. The effects of prednisolone on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Mineralocorticoid receptor antagonists and glucocorticoids differentially affect skeletal muscle inflammation and pathology in muscular dystrophy [insight.jci.org]
- 8. Exon skipping restores dystrophin expression, but fails to prevent disease progression in later stage dystrophic dko mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat: A Comparative Analysis of Preclinical and Clinical Data in Duchenne Muscular Dystrophy and Other Indications
Givinostat (B1684626), marketed under the brand name Duvyzat, is a histone deacetylase (HDAC) inhibitor that has emerged as a significant therapeutic agent, particularly for Duchenne muscular dystrophy (DMD).[1][2] Its approval by the U.S. Food and Drug Administration (FDA) in March 2024 marked the availability of the first nonsteroidal treatment for DMD applicable to all genetic variants in patients aged six years and older.[2][3][4] This guide provides a comprehensive cross-validation of Givinostat's preclinical and clinical trial data, comparing its performance with alternative treatments and detailing the experimental protocols that underpin these findings.
Mechanism of Action: A Multi-Targeted Approach
Givinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.[5] In the context of DMD, HDACs are hyperactive and contribute to the disease's pathology.[6] By inhibiting these enzymes, Givinostat leads to a cascade of therapeutic effects:
-
Reduced Inflammation: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[1][7]
-
Anti-Fibrotic Effects: Givinostat has been shown to reduce the formation of fibrotic tissue and fatty replacement in muscles.[6][8]
-
Promotion of Muscle Regeneration: The inhibition of HDACs promotes a more open chromatin structure, allowing for the transcription of genes involved in muscle repair and regeneration.[6][9] This leads to an increase in the cross-sectional area of muscle fibers.[10]
Beyond DMD, Givinostat has also shown activity against cells with the JAK2(V617F) mutation, which is implicated in myeloproliferative neoplasms like polycythemia vera.[1]
Preclinical Data Summary
Givinostat's efficacy was first established in preclinical studies, primarily using the mdx mouse model, which mimics human DMD. These studies provided the foundational evidence for its translation into clinical trials.[8][11]
| Parameter | Experimental Group | Key Findings | Reference |
| Model | mdx mice (DMD model) | - Increased muscle cross-sectional area- Reduced fibrotic scars and fatty infiltration- Improved endurance in treadmill tests- Reduced inflammatory infiltrate | [8][11][12] |
| Dosage | 5 and 10 mg/kg/day | Showed optimal therapeutic effects. | [8][11][12] |
| Duration | 3.5 months | Long-term exposure demonstrated sustained benefits. | [8][11] |
| Model | Human skeletal myoblasts | Increased myotube size in vitro. | [12] |
| Model | Ph+ Pre-B ALL cell line (SUP-B15) | - Significant inhibition of cell proliferation- Induction of apoptosis | [13] |
| Model | Hematological Malignancies (in vitro) | Showed efficacy in models of multiple myeloma, acute myelogenous leukemia, and lymphoma. | [14][15] |
Clinical Trial Data Summary
The clinical development of Givinostat has been robust, with multiple trials investigating its efficacy and safety across different patient populations and indications.[10][16]
Duchenne Muscular Dystrophy
The pivotal Phase 3 EPIDYS trial (NCT02851797) was a randomized, double-blind, placebo-controlled study that enrolled 179 ambulant boys with DMD.[4][17] The results, published in The Lancet Neurology, demonstrated a significant delay in disease progression in patients treated with Givinostat in addition to corticosteroids.[4][17]
Table 1: Key Efficacy Endpoints from the Phase 3 EPIDYS Trial
| Endpoint | Givinostat Group | Placebo Group | Difference | p-value | Reference |
| Primary Endpoint: Change in 4-Stair Climb (seconds) | 1.25 seconds decline | 3.03 seconds decline | 1.78 seconds slower decline | Statistically Significant | [5][17][18] |
| Secondary Endpoint: North Star Ambulatory Assessment (NSAA) | - | - | 40% less decline compared to placebo | Consistent with primary endpoint | [17][18] |
| Secondary Endpoint: Vastus Lateralis Fat Fraction (VLFF) | 7.48% increase | 10.89% increase | 30% reduction in fat infiltration | Nominally Significant | [9][18][19] |
Table 2: Common Adverse Events in Givinostat Clinical Trials
| Adverse Event | Frequency | Reference |
| Diarrhea | Most Common | [1][20][21] |
| Abdominal Pain | Most Common | [1][20] |
| Thrombocytopenia (low platelets) | Most Common | [1][21] |
| Nausea/Vomiting | Most Common | [1][20] |
| Hypertriglyceridemia | Most Common | [1][20] |
| Fever | Most Common | [1][20] |
An ongoing open-label, long-term safety study (NCT03373968) has shown that Givinostat is generally well-tolerated, with a safety profile consistent with previous trials and no new safety signals observed.[21][22]
Other Indications
Givinostat has also been investigated in other diseases:
-
Polycythemia Vera: In clinical studies, Givinostat demonstrated an overall response rate of over 80%, with patients experiencing control of symptoms and normalization of blood counts.[10]
-
Becker Muscular Dystrophy (BMD): Clinical trials have also been conducted in patients with BMD.[16]
Experimental Protocols
Preclinical Study: mdx Mouse Model
-
Objective: To evaluate the dose-dependent efficacy of Givinostat in a preclinical model of DMD.
-
Animal Model: 1.5-month-old mdx mice.
-
Intervention: Daily oral administration of Givinostat at escalating doses (1, 5, and 10 mg/kg/day) or vehicle for 3.5 months.[11]
-
Outcome Measures:
-
Functional: Endurance performance on a treadmill.
-
Histological: Muscle fiber cross-sectional area, fibrosis, fatty infiltration, and inflammatory infiltrate in muscle tissue.[8][11]
-
Pharmacokinetic/Pharmacodynamic Analysis: To correlate drug distribution in muscle and blood with effective doses.[8][11]
-
Clinical Trial: Phase 3 EPIDYS Study (NCT02851797)
-
Objective: To assess the efficacy and safety of Givinostat in ambulant boys with DMD.[23]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4][23]
-
Participants: 179 ambulant male patients aged 6 years and older with a confirmed DMD diagnosis, on a stable corticosteroid regimen.[4][24]
-
Intervention: Participants were randomized 2:1 to receive either Givinostat oral suspension or a matching placebo twice daily for 18 months.[17][23][24]
-
Primary Outcome Measure: Change from baseline to 18 months in the time to climb four stairs.[4][5]
-
Secondary Outcome Measures: North Star Ambulatory Assessment (NSAA), time to rise from the floor, 6-minute walk test, and change in vastus lateralis fat fraction as measured by MRI.[19]
Comparison with Alternatives for Duchenne Muscular Dystrophy
Givinostat offers a distinct therapeutic option compared to the existing standard of care and other approved treatments for DMD.[25]
| Treatment | Mechanism of Action | Indication | Key Efficacy | Common Side Effects | Administration |
| Givinostat (Duvyzat) | HDAC inhibitor; reduces inflammation and fibrosis, promotes muscle regeneration.[1][6] | DMD in patients ≥6 years, regardless of genetic mutation.[2][4] | Slows decline in muscle function (e.g., 4-stair climb).[5][17] | Diarrhea, abdominal pain, low platelets, nausea/vomiting, increased triglycerides, fever.[1][20] | Oral |
| Corticosteroids (e.g., Prednisone, Deflazacort) | Broad anti-inflammatory and immunosuppressive effects.[25] | Standard of care for DMD.[25][26] | Prolongs ambulation and preserves muscle strength.[25] | Weight gain, bone demineralization, behavioral changes, growth retardation.[25] | Oral |
| Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen, Viltolarsen, Casimersen) | "Skips" specific exons in the dystrophin gene to allow for the production of a truncated but partially functional dystrophin protein.[25][27] | DMD patients with specific genetic mutations amenable to exon skipping.[25] | Increases dystrophin production. | Generally well-tolerated; potential for injection site reactions. | Intravenous Infusion |
| Gene Therapy (e.g., Delandistrogene moxeparvovec-rokl - Elevidys) | Delivers a gene that codes for a micro-dystrophin protein to muscle tissue.[27][28] | Ambulatory pediatric patients aged 4 through 5 years with a confirmed mutation in the DMD gene.[28] | Expression of micro-dystrophin in muscle. | Nausea, vomiting, acute liver injury, fever, thrombocytopenia. | One-time Intravenous Infusion |
| Vamorolone (Agamree) | A "dissociative" corticosteroid designed to separate anti-inflammatory effects from safety concerns.[27] | DMD in patients ≥2 years.[28] | Similar efficacy to traditional corticosteroids in improving muscle function. | Milder side effect profile compared to traditional corticosteroids, particularly regarding bone health and growth. | Oral |
Conclusion
Givinostat represents a significant advancement in the treatment of Duchenne muscular dystrophy, offering a novel, multi-targeted approach that addresses key pathological aspects of the disease.[6] Its efficacy in slowing disease progression, combined with a manageable safety profile, has been demonstrated through a comprehensive program of preclinical and clinical research.[6][9] As the first nonsteroidal drug approved for all genetic variants of DMD, Givinostat provides a valuable new option for a broad patient population, complementing the existing therapeutic landscape and offering hope for improved long-term outcomes.[2][29] Ongoing research will continue to define its role, both as a monotherapy and potentially in combination with other treatments, in the evolving standard of care for DMD and other debilitating diseases.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. ajmc.com [ajmc.com]
- 4. musculardystrophyuk.org [musculardystrophyuk.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 8. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 10. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
- 11. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 15. Histone deacetylase inhibitor givinostat: the small-molecule with promising activity against therapeutically challenging haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 17. defeatduchenne.ca [defeatduchenne.ca]
- 18. actionduchenne.org [actionduchenne.org]
- 19. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]
- 20. actionduchenne.org [actionduchenne.org]
- 21. mdaconference.org [mdaconference.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Duvyzat (givinostat): a new hope for Duchenne muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How does Givinostatcompare with other treatments for duchenne muscular dystrophy? [synapse.patsnap.com]
- 26. dmdwarrior.com [dmdwarrior.com]
- 27. musculardystrophynews.com [musculardystrophynews.com]
- 28. drugs.com [drugs.com]
- 29. neurologylive.com [neurologylive.com]
Givinostat's Efficacy in Corticosteroid Co-Treatment Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Givinostat's performance when used in conjunction with corticosteroids in preclinical and clinical models of Duchenne muscular dystrophy (DMD). The data presented is compiled from key studies to assist in the evaluation of Givinostat (B1684626) as a potential therapeutic agent.
Mechanism of Action
Givinostat is a histone deacetylase (HDAC) inhibitor.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic muscle damage, inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[4] Givinostat addresses these downstream pathological consequences by inhibiting HDACs, which are enzymes that play a crucial role in gene expression.[1][2][3] By inhibiting HDACs, Givinostat promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and the activation of genes involved in muscle regeneration and anti-inflammatory processes.[1] This multi-faceted mechanism of action helps to reduce inflammation, decrease fibrosis, and enhance muscle fiber regeneration.[1][4]
Preclinical Efficacy in the mdx Mouse Model
The mdx mouse is a widely used animal model for DMD. Studies have evaluated the efficacy of Givinostat alone and in comparison to corticosteroids in these mice.
Experimental Protocol: Mdx Mouse Studies
-
Animal Model: Male mdx mice, a model for Duchenne muscular dystrophy.[1]
-
Treatment Groups:
-
Duration: Long-term treatment, for example, for 15 weeks.[1]
-
Key Efficacy Endpoints:
-
Histological Analysis: Muscle fiber cross-sectional area (CSA), fibrosis, necrosis, and fatty replacement in muscles like the gastrocnemius (GAS), tibialis anterior (TA), and diaphragm. Staining methods included Hematoxylin & Eosin (H&E) and Sirius Red.[1]
-
Functional Tests: Grip strength and run-to-exhaustion tests.[1][5]
-
Quantitative Data from Preclinical Studies
| Efficacy Parameter | Givinostat Treatment | Control/Vehicle | Corticosteroid (Prednisone) | Source |
| Muscle Histology | ||||
| Fibrosis Reduction (GAS muscle) | ~30% reduction with 10 and 37.5 mg/kg | - | Data not available | [5] |
| Fibrosis Reduction (Diaphragm) | ~40% reduction with all tested doses | - | Data not available | [5] |
| Increased Muscle Fiber CSA (GAS muscle) | Peak at 1100 μm² with 37.5 mg/kg | Peak at 500 μm² | Data not available | [5] |
| Functional Performance | ||||
| Maximal Normalized Strength | Increased to levels comparable to healthy mice | - | Outperformed by highest dose of Givinostat in D2.B10 mice | [5][6] |
Clinical Efficacy in Duchenne Muscular Dystrophy
Clinical trials have assessed the efficacy and safety of Givinostat as an add-on therapy to the standard-of-care corticosteroid treatment in boys with DMD.
Experimental Protocol: Clinical Trials (EPIDYS Phase 3 and Phase 2)
-
Patient Population: Ambulant boys with a diagnosis of Duchenne muscular dystrophy, on a stable dose of corticosteroids for at least 6 months.[3][7][8][9]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[3][7][9]
-
Treatment Groups:
-
Givinostat (oral suspension, twice daily) + corticosteroids
-
Placebo + corticosteroids
-
-
Key Efficacy Endpoints:
-
Functional Assessment: Time to climb four stairs (primary endpoint in EPIDYS), North Star Ambulatory Assessment (NSAA).[3][9][10]
-
Muscle Imaging: Vastus lateralis fat fraction (VLFF) measured by magnetic resonance spectroscopy (MRS).[3][11]
-
Histological Analysis (Phase 2): Muscle fiber cross-sectional area, fibrosis, necrosis, and fatty replacement from muscle biopsies.[8][12]
-
Quantitative Data from Clinical Trials
| Efficacy Parameter | Givinostat + Corticosteroids | Placebo + Corticosteroids | Source |
| Functional Performance (EPIDYS Phase 3) | |||
| Change in 4-Stair Climb Time (72 weeks) | Slower decline (1.78 seconds difference vs. placebo) | - | [9] |
| Decline in NSAA Total Score | 40% less decline | - | [10] |
| Muscle Imaging (EPIDYS Phase 3) | |||
| Change in Vastus Lateralis Fat Fraction (VLFF) | 30% reduction in infiltration | - | [3][9] |
| Mean Increase in VLFF (18 months) | 7.6% | 10.6% | [11] |
| Histological Changes (Phase 2, 12 months) | |||
| Muscle Tissue Fraction | Significantly increased | - | [8][12] |
| Fibrotic Tissue | Significantly reduced | - | [8][12] |
| Necrosis and Fatty Replacement | Substantially reduced | - | [8][12] |
Visualizing the Pathways and Processes
Givinostat's Mechanism of Action in DMD
Caption: Givinostat's mechanism of action in DMD.
Experimental Workflow for Preclinical Mdx Mouse Studies
Caption: Preclinical experimental workflow.
Clinical Trial Workflow (EPIDYS Phase 3)
Caption: EPIDYS Phase 3 clinical trial workflow.
References
- 1. itftherapeutics.com [itftherapeutics.com]
- 2. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from Italfarmaco Pivotal Phase 3 EPIDYS Study of Givinostat in Duchenne Muscular Dystrophy (DMD) Published in The Lancet Neurology [businesswire.com]
- 4. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 5. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene [boa.unimib.it]
- 7. Safety and efficacy of givinostat in boys with Duchenne muscular dystrophy (EPIDYS): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parentproject.it [parentproject.it]
- 9. actionduchenne.org [actionduchenne.org]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. mdaconference.org [mdaconference.org]
- 12. air.unimi.it [air.unimi.it]
Comparative Analysis of Givinostat's Anti-Inflammatory Efficacy and Reproducibility
This guide provides a comparative analysis of the anti-inflammatory effects of Givinostat (B1684626), a histone deacetylase (HDAC) inhibitor, against other prominent HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: HDAC Inhibition in Inflammation
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. In inflammatory conditions, the transcription of pro-inflammatory genes is often heightened. HDAC inhibitors, including Givinostat, Vorinostat, Panobinostat, and Belinostat, exert their anti-inflammatory effects by preventing this deacetylation process.[1] This leads to a more relaxed chromatin state, allowing for the modulation of gene expression.[2]
A primary mechanism for the anti-inflammatory action of these inhibitors is the suppression of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways.[3][4] By inhibiting HDACs, these compounds can prevent the deacetylation of key proteins in these cascades, such as the p65 subunit of NF-κB, which ultimately reduces the transcription and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize quantitative data on the efficacy of Givinostat and other HDAC inhibitors in reducing the production of inflammatory mediators. The data is compiled from various studies, and it is important to consider the different experimental conditions when comparing results.
Table 1: Givinostat - Inhibition of Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulant | Givinostat Concentration | % Inhibition | Reference |
| TNF-α | Human PBMCs | LPS | 10 - 22 nM | 50% | [8] |
| IL-1α (intracellular) | Human PBMCs | LPS | 12 nM | 50% | [8] |
| IL-1β | Human PBMCs | LPS | 12.5 - 25 nM | 50% | [8] |
| IFN-γ | Human PBMCs | LPS | 25 nM | 50% | [8] |
| IL-6 | Human PBMCs | IL-12 + IL-18 | 12.5 - 25 nM | 50% | [8] |
| Plasma TNF-α | Rats (in vivo) | Acetic Acid | Not specified | Significant decrease | [7] |
Table 2: Comparative Potency of HDAC Inhibitors
This table presents a qualitative comparison of potency from a study evaluating the induction of HIV-1 expression in latently infected cell lines, which serves as a surrogate for HDAC inhibitory action.
| Potency Ranking (Highest to Lowest) | Reference |
| Panobinostat > Givinostat ≈ Belinostat > Vorinostat | [9][10] |
Table 3: Vorinostat - Inhibition of Inflammatory Markers
| Marker | Cell Type/Model | Stimulant | Vorinostat Concentration | Effect | Reference |
| TNF-α Secretion | RAW264.7 Macrophages | LPS | 1, 10, 100 µM | Significant, concentration-dependent suppression | [3] |
| p-IκB Expression | RAW264.7 Macrophages | LPS | 1, 10, 100 µM | Significant, concentration-dependent attenuation | [3] |
| NK Cell Cytotoxicity | Human NK Cells | - | 0.4 - 1 µM | Significant, dose-dependent suppression | [11] |
Table 4: Panobinostat & Belinostat - IC50 Values in Testicular Germ Cell Tumors
While not a direct measure of anti-inflammatory action, these IC50 values demonstrate the high potency of Panobinostat and Belinostat in inducing cell death, a process often linked to the resolution of inflammation.
| Cell Line | Compound | IC50 (nM) | Reference |
| NCCIT-R | Belinostat | 46 | [12] |
| NCCIT-R | Panobinostat | 5 | [12] |
| 2102Ep-R | Belinostat | 107 | [12] |
| 2102Ep-R | Panobinostat | 2 | [12] |
| NT2-R | Belinostat | 103 | [12] |
| NT2-R | Panobinostat | 17 | [12] |
Signaling Pathway Modulation
HDAC inhibitors modulate inflammatory responses primarily by interfering with the NF-κB and STAT signaling pathways. The diagram below illustrates the canonical NF-κB pathway and highlights the points of intervention by HDAC inhibitors.
Caption: NF-κB signaling pathway and HDAC inhibitor intervention point.
Experimental Protocols
Reproducing the anti-inflammatory effects of HDAC inhibitors requires standardized experimental protocols. Below is a detailed methodology for a common in vitro assay used to assess the impact of these compounds on cytokine production.
In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs
1. Objective: To determine the dose-dependent effect of HDAC inhibitors (e.g., Givinostat) on the production of pro-inflammatory cytokines by human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
2. Materials:
-
HDAC inhibitors (Givinostat, Vorinostat, etc.) dissolved in DMSO and diluted in culture medium.
-
Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Phosphate Buffered Saline (PBS).
-
96-well flat-bottom cell culture plates.
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6).
3. Experimental Procedure:
-
Cell Seeding: Seed freshly isolated PBMCs in a 96-well plate at a density of 0.5 x 10^6 cells per well in 100 µL of complete RPMI medium.[13]
-
Inhibitor Pre-treatment: Prepare serial dilutions of the HDAC inhibitors. Add 50 µL of the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitors). Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.[13]
-
Stimulation: Prepare an LPS solution at a concentration that induces a robust cytokine response (e.g., 10 ng/mL). Add 50 µL of the LPS solution to all wells except for the unstimulated control wells.[13] The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine production) using non-linear regression analysis.
Caption: General experimental workflow for in vitro HDAC inhibitor testing.
Summary and Conclusion
The available data indicates that Givinostat is a potent inhibitor of pro-inflammatory cytokine production, with efficacy in the low nanomolar range.[8] Comparative studies, although limited, suggest that its potency is comparable to Belinostat and potentially greater than Vorinostat, while Panobinostat appears to be the most potent among the compared HDAC inhibitors in the contexts studied.[9][10]
The reproducibility of Givinostat's anti-inflammatory effects is supported by multiple studies demonstrating its ability to reduce inflammatory markers both in vitro and in vivo.[7][8] However, for a definitive, direct comparison of the reproducibility and efficacy of Givinostat against other HDAC inhibitors, further head-to-head studies under identical, standardized experimental conditions are warranted. The provided protocols offer a framework for conducting such comparative analyses, which would be highly valuable to the drug development community.
References
- 1. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 2. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (Givinostat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 7. Histone deacetylase inhibitor givinostat has ameliorative effect in the colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Cell-Mediated Immunity by the Histone Deacetylase Inhibitor Vorinostat:Implications for Therapy of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Inhibition of Histone Deacetylase 8 Reduces Gene Expression and Production of Proinflammatory Cytokines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat in Duchenne Muscular Dystrophy: A Comparative Guide for Researchers
An objective analysis of Givinostat's performance and its position among other therapeutic alternatives for Duchenne Muscular Dystrophy (DMD), supported by experimental data.
This guide provides a comprehensive comparison of Givinostat's impact on Duchenne Muscular Dystrophy (DMD), with a focus on its applicability across different genetic variants. Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical trial data, details experimental methodologies, and contrasts Givinostat (B1684626) with mutation-specific therapies.
Givinostat: A Broadly Applicable Therapeutic Approach
Givinostat (Duvyzat™) is a histone deacetylase (HDAC) inhibitor that has demonstrated the potential to slow disease progression in patients with Duchenne Muscular Dystrophy.[1] Unlike many other DMD therapies that target specific genetic mutations, Givinostat's mechanism of action is believed to address the downstream pathological consequences of dystrophin absence, making it a potential treatment for a wide range of patients.[2] The pivotal Phase 3 EPIDYS clinical trial enrolled patients with a broad spectrum of dystrophin gene mutations, and its subsequent approval by the U.S. Food and Drug Administration (FDA) is for all genetic variants of DMD in patients aged six years and older.[3]
The rationale behind this broad applicability lies in Givinostat's role as an HDAC inhibitor. In DMD, the absence of functional dystrophin leads to a cascade of detrimental cellular processes, including chronic inflammation, impaired muscle regeneration, and the replacement of muscle tissue with fibrotic and adipose tissue. HDACs are enzymes that are overactive in dystrophic muscles and contribute to these pathological processes. By inhibiting HDACs, Givinostat aims to restore a more favorable cellular environment that promotes muscle repair and reduces inflammation and fibrosis.[2]
Comparative Efficacy of Givinostat
The efficacy of Givinostat in a genetically diverse DMD population was demonstrated in the Phase 3 EPIDYS trial. The study met its primary endpoint, showing a significantly smaller decline in the time to climb four stairs in the Givinostat-treated group compared to placebo over 18 months.[4][5]
Table 1: Key Efficacy Outcomes of the Phase 3 EPIDYS Trial
| Outcome Measure | Givinostat Group | Placebo Group | Difference | p-value |
| Change in 4-Stair Climb Time (seconds) | Slower decline | Faster decline | 1.78 seconds less decline | 0.037 |
| North Star Ambulatory Assessment (NSAA) Total Score | Less decline | More decline | 40% less decline | Nominally significant |
| Vastus Lateralis Fat Fraction (VLFF) | Reduced increase | Greater increase | ~30% reduction in fat infiltration | 0.035 |
Data sourced from the EPIDYS Phase 3 clinical trial results.[6][7]
While the EPIDYS trial did not report efficacy data stratified by specific genetic mutations, the inclusion of a genetically diverse population and the resulting broad approval suggest a consistent benefit.[3] This contrasts with other approved DMD therapies that are effective only in patients with specific mutations.
Comparison with Mutation-Specific Therapies
Several other therapeutic options for DMD are contingent on the patient's specific genetic mutation. These therapies often aim to restore the production of a truncated but partially functional dystrophin protein.
Table 2: Comparison of Givinostat with Mutation-Specific DMD Therapies
| Therapeutic Approach | Drug Examples | Mechanism of Action | Applicable Patient Population |
| HDAC Inhibition | Givinostat (Duvyzat™) | Reduces inflammation, fibrosis, and promotes muscle regeneration by inhibiting histone deacetylases. | All genetic variants of DMD. |
| Exon Skipping | Eteplirsen (Exondys 51®), Golodirsen (Vyondys 53®), Viltolarsen (Viltepso®), Casimersen (Amondys 45®) | "Skips" over a specific exon in the dystrophin gene to restore the reading frame and produce a shortened dystrophin protein. | Patients with mutations amenable to skipping specific exons (e.g., exon 51, 53, 45). |
| Stop Codon Read-through | Ataluren (Translarna™) | Enables ribosomes to read through premature stop codons, allowing for the production of a full-length dystrophin protein. | Patients with nonsense mutations in the dystrophin gene. |
| Gene Therapy | Delandistrogene moxeparvovec (Elevidys™) | Delivers a gene encoding a micro-dystrophin protein to muscle cells. | Ambulatory pediatric patients aged 4 through 5 years with a confirmed mutation in the DMD gene. |
Experimental Protocols
Phase 3 EPIDYS Trial (NCT02851797)
The EPIDYS study was a randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of Givinostat in ambulant boys with DMD.[8]
-
Participants: The trial enrolled 179 ambulant male patients aged 6 years and older with a genetically confirmed diagnosis of DMD.[9][10] Participants were on a stable dose of corticosteroids for at least six months prior to the study.[10] The trial included patients with a broad range of dystrophin mutations, which were generally balanced between the Givinostat and placebo groups.[3]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Givinostat oral suspension or a matching placebo twice daily for 18 months.[8] The dosage of Givinostat was weight-based.[11]
-
Primary Outcome Measure: The primary endpoint was the change from baseline to 18 months in the time taken to climb four standard stairs.
-
Secondary Outcome Measures: Key secondary endpoints included the change in the North Star Ambulatory Assessment (NSAA) total score and the change in vastus lateralis fat fraction (VLFF) as measured by magnetic resonance spectroscopy (MRS).[6]
Phase 2 Trial (NCT01761292)
An earlier Phase 2 study assessed the histological effects of Givinostat in ambulant boys with DMD.
-
Participants: The study enrolled 20 ambulant boys with DMD.
-
Primary Outcome: The primary objective was to evaluate the change in muscle histology after at least 12 months of treatment.
-
Key Findings: The study showed that Givinostat treatment led to a significant increase in the fraction of muscle tissue and a reduction in fibrotic tissue, necrosis, and fatty replacement in muscle biopsies.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Givinostat's mechanism of action in DMD.
Caption: Workflow of the Phase 3 EPIDYS clinical trial.
References
- 1. Italfarmaco Provides Update on Advanced-Stage Clinical Development Program with Givinostat in Duchenne Muscular Dystrophy - CureDuchenne [cureduchenne.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]
- 4. actionduchenne.org [actionduchenne.org]
- 5. biospace.com [biospace.com]
- 6. defeatduchenne.ca [defeatduchenne.ca]
- 7. Safety and efficacy of givinostat in boys with Duchenne muscular dystrophy (EPIDYS): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Givinostat | DMD Hub [dmdhub.org]
- 11. itftherapeutics.com [itftherapeutics.com]
Givinostat's Long-Term Efficacy in Duchenne Muscular Dystrophy: A Comparative Analysis Against Natural History
A comprehensive review of the long-term clinical data for Givinostat (Duvyzat™) in Duchenne muscular dystrophy (DMD) demonstrates a significant slowing of disease progression compared to the natural course of the disease. This guide provides a detailed comparison of Givinostat's efficacy, drawing from pivotal clinical trials and natural history studies, with a focus on functional, histological, and magnetic resonance imaging-based endpoints.
Givinostat, a histone deacetylase (HDAC) inhibitor, has emerged as a novel therapeutic agent for DMD, independent of the specific underlying genetic mutation.[1] Its approval by the U.S. Food and Drug Administration (FDA) was based on a robust clinical development program, most notably the Phase 3 EPIDYS trial.[2][3] This guide will dissect the long-term efficacy data from this trial and its open-label extension, placing it in the context of how DMD typically progresses in untreated or corticosteroid-treated patients.
Functional Efficacy: Maintaining Motor Milestones
The primary goal in managing DMD is to preserve motor function for as long as possible.[3] Clinical trials for Givinostat have utilized key functional endpoints to measure its impact on disease progression.
Four-Stair Climb (4SC) Test
The pivotal Phase 3 EPIDYS study met its primary endpoint, demonstrating a statistically significant and clinically meaningful benefit in the time taken to climb four stairs.[3][4] Over 18 months, boys treated with Givinostat showed a significantly slower decline in their ability to perform this task compared to those on placebo.[2] Specifically, the mean change from baseline in the time to climb four stairs was 1.25 seconds for patients receiving Givinostat, compared to 3.03 seconds for those receiving a placebo.[2] This represents a 1.78-second difference, indicating a substantial preservation of muscle function.[4][5]
Long-term extension studies, comparing Givinostat-treated patients to natural history cohorts, have further solidified these findings. A propensity-matched analysis revealed that Givinostat, in conjunction with corticosteroids, significantly delayed the loss of the ability to complete the four-stair climb test by a median of 3.3 years.[6][7][8]
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item rating scale that measures a range of motor functions essential for daily life. In the EPIDYS trial, Givinostat treatment resulted in a 40% less decline in the NSAA total score compared to the control group over 72 weeks.[3][5] This suggests that Givinostat can help preserve a broader range of motor skills.[9] The mean difference in the decline of the NSAA Total Score was 1.91 points in favor of Givinostat.[9]
Other Functional Milestones
Long-term data from the open-label extension of the EPIDYS study, when compared with natural history datasets, suggest that Givinostat delays major disease progression milestones.[6][10] These comparisons indicate that Givinostat may delay the loss of the ability to rise from the floor by a median of 2.0 years and the loss of ambulation by a median of 2.9 years.[7][8]
Table 1: Comparison of Functional Outcomes - Givinostat vs. Natural History
| Functional Endpoint | Givinostat Treatment Effect (EPIDYS Trial) | Long-Term Givinostat Effect vs. Natural History | Natural History Trajectory (Untreated/Corticosteroid only) |
| Four-Stair Climb (4SC) | Slower decline of 1.78 seconds over 72 weeks compared to placebo[4][5] | Median delay of 3.3 years in loss of ability to perform the test[7][8] | Progressive increase in time to complete the task, leading to inability.[11] |
| North Star Ambulatory Assessment (NSAA) | 40% less decline in total score over 72 weeks compared to placebo[3][5] | Milder decline in NSAA score over 3 years compared to controls.[12] | Progressive decline in total score, indicating loss of motor function.[9] |
| Loss of Ambulation | Not directly measured as a primary endpoint in the 18-month trial. | Median delay of 2.9 years[7][8] | Typically occurs in the second decade of life.[13] |
| Time to Rise from Floor | Favorable outcomes on key secondary endpoints.[3] | Median delay of 2.0 years in loss of ability[7][8] | Progressive increase in time, leading to inability.[14] |
Histological and Muscle Composition Improvements
Givinostat has demonstrated a significant impact on the underlying muscle pathology in DMD, addressing the progressive replacement of muscle tissue with fibrotic and fatty tissue.
Reduction in Fibrosis and Fatty Infiltration
A Phase 2 study provided the initial evidence of Givinostat's histological benefits.[15][16] In this study, treatment with Givinostat for at least 12 months resulted in a significant increase in the fraction of muscle tissue in biopsies and a reduction in the amount of fibrotic tissue.[15][16] Furthermore, it substantially reduced tissue necrosis and fatty replacement.[15][16]
These findings were corroborated in the Phase 3 EPIDYS trial through magnetic resonance spectroscopy (MRS) of the vastus lateralis muscle, a key muscle for ambulation.[17] Givinostat-treated individuals had a 30% reduction in vastus lateralis fat fraction (VLFF) compared to those on placebo.[5][18] This is a critical finding, as increased fat infiltration is a predictor of loss of ambulation.[5]
Table 2: Comparison of Histological and Muscle Composition Outcomes
| Endpoint | Givinostat Treatment Effect | Natural History of DMD |
| Muscle Fibrosis | Significantly reduced in muscle biopsies after ≥12 months of treatment.[15][16] | Progressive replacement of muscle with fibrotic tissue.[15] |
| Muscle Fatty Infiltration (Fat Fraction) | 30% reduction in vastus lateralis fat fraction (VLFF) over 72 weeks compared to placebo.[5][18] | Progressive increase in intramuscular fat, correlated with disease progression.[5] |
| Muscle Tissue Fraction | Significantly increased fraction of muscle tissue in biopsies.[15][16] | Progressive loss of muscle tissue.[19] |
| Muscle Necrosis | Substantially reduced tissue necrosis.[15][16] | Ongoing cycles of muscle fiber degeneration and necrosis.[19] |
Mechanism of Action: Targeting the Pathophysiological Cascade
Givinostat's efficacy stems from its role as a histone deacetylase (HDAC) inhibitor.[2] In DMD, the absence of dystrophin leads to a cascade of pathological events, including chronic inflammation, failed muscle regeneration, and the development of fibrosis and adipogenesis.[19] HDACs are hyperactive in DMD patients and contribute to this pathology.[18][19] By inhibiting HDACs, Givinostat is thought to have a multi-targeted effect on the disease process.[19] The precise mechanism is not fully elucidated, but it is believed to involve the modulation of gene expression to reduce inflammation, inhibit fibrosis, and promote muscle regeneration.[1][20]
Caption: Givinostat's mechanism of action in DMD.
Experimental Protocols
The clinical evaluation of Givinostat and the characterization of DMD's natural history rely on standardized and validated experimental protocols.
Four-Stair Climb (4SC) Test
This is a functional test that measures the time it takes for a patient to ascend a standardized set of four stairs. The test is initiated with the patient standing at the bottom of the stairs, and the time is recorded from the moment the patient begins to move until both feet are on the top step. The reliability of this test makes it a common primary endpoint in DMD clinical trials.[9]
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item functional scale specifically designed for ambulant boys with DMD. Each item, which includes activities such as standing, walking, jumping, and climbing, is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs normally). The total score provides a comprehensive assessment of motor function.
Muscle Biopsy and Histological Analysis
Muscle biopsies, typically from the biceps brachii, are taken at baseline and after a specified treatment period. The tissue is then processed and stained (e.g., with Masson's trichrome) to quantify the relative areas of muscle tissue, fibrotic tissue, and adipose tissue. This provides a direct measure of the drug's effect on muscle pathology.[15][16]
Magnetic Resonance Spectroscopy (MRS) for Vastus Lateralis Fat Fraction (VLFF)
MRS is a non-invasive imaging technique used to measure the amount of fat within a muscle. For the EPIDYS trial, MRS was used to quantify the fat fraction in the vastus lateralis muscle of the thigh. This provides an objective measure of disease progression and response to treatment.[5][17]
Caption: Simplified workflow of the EPIDYS Phase 3 clinical trial.
Conclusion
The long-term efficacy data for Givinostat, when compared against the well-documented natural history of Duchenne muscular dystrophy, provides compelling evidence of its disease-modifying effects. By slowing the decline in key motor functions, reducing the pathological replacement of muscle with fat and fibrotic tissue, and ultimately delaying the loss of major functional milestones, Givinostat represents a significant advancement in the management of DMD for a broad patient population. The consistent findings across functional, histological, and imaging endpoints underscore the therapeutic potential of HDAC inhibition in addressing the multifaceted pathology of this devastating disease.
References
- 1. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. Results from Italfarmaco Pivotal Phase 3 EPIDYS Study of Givinostat in Duchenne Muscular Dystrophy (DMD) Published in The Lancet Neurology - BioSpace [biospace.com]
- 5. actionduchenne.org [actionduchenne.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. ajmc.com [ajmc.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. mdaconference.org [mdaconference.org]
- 10. Long-Term Evaluation of Givinostat in Duchenne Muscular Dystrophy, and Natural History Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prognostic factors for changes in the timed 4-stair climb in patients with Duchenne muscular dystrophy, and implications for measuring drug efficacy: A multi-institutional collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Long-term Ambulatory Function in Patients with Duchenne Muscular Dystrophy Treated with Eteplirsen and Matched Natural History Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Descriptive characterization of ambulatory health states in Duchenne muscular dystrophy: Motor function trajectories and times to loss of ambulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publires.unicatt.it [publires.unicatt.it]
- 16. researchgate.net [researchgate.net]
- 17. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 18. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 20. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
Givinostat Clinical Trial Outcomes: A Meta-Analysis for Researchers
Givinostat, an orally administered histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for several genetic and myeloproliferative disorders. By modulating the epigenetic landscape, Givinostat targets the underlying pathophysiology of diseases such as Duchenne muscular dystrophy (DMD), Becker muscular dystrophy (BMD), and polycythemia vera (PV).[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for Givinostat, offering researchers a comparative overview of its efficacy, safety, and mechanism of action, supported by experimental data.
Mechanism of Action
Givinostat functions by inhibiting class I and II histone deacetylases (HDACs).[1] In healthy cells, HDACs regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In certain diseases, HDACs can be overactive.[4] By inhibiting these enzymes, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of genes involved in crucial cellular processes such as muscle repair, anti-inflammatory responses, and cell cycle control.[5][6] This multi-targeted approach has the potential to address the complex pathological cascades in various diseases.[5] For instance, in DMD, it aims to reduce inflammation and fibrosis while promoting muscle regeneration.[5][7] In polycythemia vera, it is believed to slow the abnormal growth of erythrocytes by reducing mutant JAK2 concentrations.[1]
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. What clinical trials have been conducted for Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. duchenneuk.org [duchenneuk.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Givinostat Hydrochloride
Essential guidelines for the safe and compliant disposal of Givinostat hydrochloride, a histone deacetylase (HDAC) inhibitor, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this potent compound. This guide provides a procedural, step-by-step approach to its disposal, ensuring alignment with regulatory standards.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Therefore, proper handling and disposal are paramount. As with many potent pharmaceutical compounds, the primary recommendation for disposal is to adhere to federal, state, and local environmental control regulations.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves; double gloving is recommended.[3][4] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood, especially when dealing with the powdered form.[3][4] | Minimizes inhalation of the compound. |
All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a certified chemical fume hood to control and exhaust any potential vapors or dust.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should be managed as hazardous waste. The preferred method for the destruction of pharmaceutical waste is high-temperature incineration in a licensed facility.[5][6]
-
Segregation of Waste:
-
Solid Waste: Collect all consumables contaminated with this compound, such as pipette tips, tubes, gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain. [3][7]
-
Empty Vials: The original vial that contained the powdered this compound should be treated as hazardous solid waste and disposed of accordingly.[3]
-
-
Waste Container Management:
-
Use containers that are compatible with the waste type (solid or liquid).
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label all containers clearly with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and tracking.
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[3]
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
For a large spill, evacuate the area immediately and contact your institution's EHS department.[3]
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) in the United States.[5][8] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5][8] It is essential to be aware of and compliant with both federal and any more stringent state-level regulations.[8]
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistics for Handling Givinostat Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Givinostat hydrochloride, a histone deacetylase (HDAC) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety goggles with side-shields | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3][4] |
| Hand Protection | Compatible chemical-resistant gloves | Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2][3][4][5] |
| Skin and Body Protection | Impervious clothing/Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3][4][6] |
| Respiratory Protection | Suitable respirator/NIOSH/MSHA or European Standard EN 149 approved respirator | Use in a well-ventilated place. Avoid formation of dust and aerosols.[2][3][4][5] If exposure limits are exceeded, a full-face respirator is recommended.[5] |
Hazard Identification and First Aid
This compound presents several potential health hazards. Understanding these and the appropriate first aid measures is critical.
| Hazard Type | Description | First Aid Measures |
| Ingestion | Harmful if swallowed.[1] | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[2][5][6] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] | Move the person into fresh air. If breathing is difficult, give oxygen or artificial respiration. Consult a physician.[1][5][6] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[1] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][5][6] |
| Eye Contact | May cause eye irritation.[1] | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor.[2][5][6] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5] Recommended storage temperatures can be as low as -20°C for long-term storage.[6]
Handling and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5]
-
Ensure an eyewash station and safety shower are readily accessible.[2][3][4][6]
In Case of Accidental Release:
-
Wear full personal protective equipment, including respiratory protection.[2][3][6]
-
For cleanup, sweep up and shovel the material.[1] Alternatively, absorb solutions with an inert liquid-binding material.[2][3][6]
-
Collect the spilled material in a suitable, closed container for disposal.[5]
Disposal:
-
Dispose of the waste material in accordance with all federal, state, and local regulations.[1]
-
It is recommended to use a licensed professional waste disposal service.[1][5]
-
Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
